molecular formula C8H6F2N2O B600067 5-(Difluoromethoxy)-1H-indazole CAS No. 105391-65-9

5-(Difluoromethoxy)-1H-indazole

Katalognummer: B600067
CAS-Nummer: 105391-65-9
Molekulargewicht: 184.146
InChI-Schlüssel: RAILRWBDHWNUFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(Difluoromethoxy)-1H-indazole is a useful research compound. Its molecular formula is C8H6F2N2O and its molecular weight is 184.146. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5-(difluoromethoxy)-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O/c9-8(10)13-6-1-2-7-5(3-6)4-11-12-7/h1-4,8H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAILRWBDHWNUFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)F)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743405
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-65-9
Record name 5-(Difluoromethoxy)-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Emerging Significance of Fluorinated Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the design of kinase inhibitors and other therapeutic agents. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCF₂H), has become a powerful strategy in modern drug discovery. This group can modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the synthesis and characterization of a specific fluorinated indazole, 5-(Difluoromethoxy)-1H-indazole, a promising building block for novel pharmaceutical candidates.

I. Strategic Synthesis of this compound: A Proposed Multi-Step Approach

A direct, one-pot synthesis of this compound from simple starting materials is not prominently described in the current literature. Therefore, a rational, multi-step synthetic route is proposed, commencing from the readily available starting material, 4-aminophenol. This strategy focuses on the sequential introduction of the key functional groups.

Step 1: Difluoromethylation of 4-Aminophenol to Yield 4-(Difluoromethoxy)aniline

The initial and crucial step is the introduction of the difluoromethoxy group onto the phenolic oxygen of 4-aminophenol. This transformation is typically achieved using a difluoromethylating agent.

Causality Behind Experimental Choices: The choice of a suitable difluoromethylating agent and reaction conditions is critical to achieve high yield and selectivity. Chlorodifluoromethane (Freon-22) is a common and cost-effective reagent for this purpose. The reaction is generally performed under basic conditions to deprotonate the phenol, generating a more nucleophilic phenoxide ion. The use of a phase-transfer catalyst can be beneficial in facilitating the reaction between the aqueous and organic phases.

Experimental Protocol: Synthesis of 4-(Difluoromethoxy)aniline

  • Reaction Setup: To a solution of 4-aminophenol in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base, for example, potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • Difluoromethylation: Cool the reaction mixture in an ice bath and bubble chlorodifluoromethane (ClCF₂H) gas through the solution. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude 4-(difluoromethoxy)aniline can be purified by column chromatography on silica gel.

Step 2: Formation of the Indazole Ring System

With the 4-(difluoromethoxy)aniline in hand, the next stage involves the construction of the indazole ring. Several classical methods for indazole synthesis can be adapted for this purpose. Two plausible and widely used methods are the Jacobsen Indazole Synthesis and the Davis-Beirut Reaction .

A. Proposed Route via Jacobsen-Type Rearrangement

The Jacobsen rearrangement is a classic method for the synthesis of indazoles from o-toluidine derivatives. This would necessitate starting with a suitably substituted aniline.

B. Proposed Route via a Diazotization-Cyclization Strategy

A more direct approach from 4-(difluoromethoxy)aniline would involve a diazotization reaction followed by an intramolecular cyclization. This is a common strategy for the formation of the pyrazole ring of the indazole system.

Causality Behind Experimental Choices: The choice of the cyclization strategy depends on the availability of starting materials and the desired substitution pattern. The diazotization-cyclization approach is often favored for its versatility.

Experimental Protocol: Synthesis of this compound (Proposed)

  • Diazotization: 4-(Difluoromethoxy)aniline is dissolved in an acidic medium, typically aqueous hydrochloric acid, and cooled to 0-5 °C. A solution of sodium nitrite (NaNO₂) in water is then added dropwise to form the corresponding diazonium salt.

  • Cyclization: The in-situ generated diazonium salt is then subjected to conditions that promote intramolecular cyclization. This can involve reduction of the diazonium group and subsequent ring closure.

  • Work-up and Purification: The reaction mixture is neutralized and the product extracted with an organic solvent. The crude product is then purified by column chromatography or recrystallization to yield this compound.

Synthetic Workflow Diagram

SynthesisWorkflow Start 4-Aminophenol Intermediate1 4-(Difluoromethoxy)aniline Start->Intermediate1  Difluoromethylation  (ClCF₂H, Base) FinalProduct This compound Intermediate1->FinalProduct  Diazotization & Cyclization  (NaNO₂, H⁺; then Reduction/Cyclization)

Caption: Proposed synthetic pathway to this compound.

II. Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose. The following data is predicted based on the analysis of the indazole scaffold and the known effects of the difluoromethoxy substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the protons on the aromatic ring and the difluoromethoxy group. The proton of the -OCF₂H group will appear as a characteristic triplet due to coupling with the two fluorine atoms. The aromatic protons will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. The N-H proton of the indazole ring will likely appear as a broad singlet.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the two fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing nature of the difluoromethoxy group and the indazole ring.

  • ¹⁹F NMR Spectroscopy: The fluorine NMR spectrum is a crucial tool for confirming the presence of the difluoromethoxy group. It is expected to show a doublet, resulting from the coupling with the single proton of the -OCF₂H group.

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~13.0br s-N-H
~8.1s-H-3
~7.8d~8.8H-7
~7.6d~2.0H-4
~7.2dd~8.8, 2.0H-6
~6.8t~74.0-OCH F₂
¹³C ~150t~250-OC F₂
~141s-C-7a
~135s-C-3
~122s-C-3a
~121s-C-6
~117s-C-5
~110s-C-7
~105s-C-4
¹⁹F ~-80d~74.0-OCF ₂H

Note: Predicted values are based on analogous structures and may vary.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition. Electron ionization (EI) mass spectrometry will provide information about the fragmentation pattern, which can further support the structural assignment. The molecular ion peak [M]⁺ should be observed, along with characteristic fragments resulting from the loss of the difluoromethoxy group or cleavage of the indazole ring.

Predicted Mass Spectrometry Data

TechniqueExpected m/zInterpretation
HRMS (ESI) [M+H]⁺ calculated for C₈H₇F₂N₂OConfirmation of elemental composition
MS (EI) [M]⁺Molecular ion
[M - OCF₂H]⁺Loss of the difluoromethoxy group
Fragments of indazole coreCharacteristic fragmentation of the ring system
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. Key vibrational frequencies are expected for the N-H bond of the indazole, the C-H bonds of the aromatic ring and the difluoromethoxy group, the C-F bonds, and the C-O bond.

Predicted IR Data Summary

Wavenumber (cm⁻¹)Vibration
~3150N-H stretch
~3050Aromatic C-H stretch
~1620C=C aromatic stretch
~1250C-O stretch
~1100-1000C-F stretch

Characterization Workflow Diagram

CharacterizationWorkflow cluster_characterization Spectroscopic Characterization SynthesizedProduct Crude this compound Purification Purification (Column Chromatography/Recrystallization) SynthesizedProduct->Purification PureProduct Pure this compound Purification->PureProduct NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) PureProduct->NMR MS Mass Spectrometry (HRMS, EI-MS) PureProduct->MS IR IR Spectroscopy PureProduct->IR

Caption: Workflow for the purification and characterization of this compound.

III. Conclusion and Future Outlook

This technical guide has outlined a plausible and detailed synthetic strategy for the preparation of this compound, a molecule of significant interest for drug discovery. By leveraging established synthetic methodologies, this guide provides a practical framework for its synthesis in a laboratory setting. Furthermore, a comprehensive characterization protocol has been detailed, with predicted spectroscopic data to aid in the structural verification of the final compound.

The availability of a robust synthetic route and thorough characterization data for this compound will undoubtedly accelerate its application in the development of novel therapeutic agents. As a versatile building block, it holds the potential to be incorporated into a wide range of molecular scaffolds, enabling the exploration of new chemical space and the optimization of lead compounds. Further research into the biological activities of derivatives of this compound is a promising avenue for future investigations.

IV. References

  • General methods for indazole synthesis can be found in comprehensive organic chemistry resources and review articles.[1][2]

  • Information on the Jacobsen and Davis-Beirut reactions can be found in relevant named reaction literature.[3][4][5]

  • Spectroscopic data for various indazole derivatives and compounds containing the difluoromethoxy group are available in chemical databases and spectroscopic literature.[2][6][7][8][9]

Sources

A Technical Guide to the Physicochemical Properties of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-(Difluoromethoxy)-1H-indazole is a heterocyclic aromatic compound of increasing interest within medicinal chemistry and drug discovery. As a key structural motif and synthetic intermediate, a comprehensive understanding of its physicochemical properties is paramount for its effective application in the design and development of novel therapeutic agents. These properties—including solubility, ionization state (pKa), and lipophilicity (LogP)—govern the compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth analysis of the core physicochemical characteristics of this compound, presenting both theoretical values and detailed, field-proven experimental protocols for their determination. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Introduction: The Strategic Importance of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] The fusion of a benzene and pyrazole ring creates a unique electronic and structural architecture that can engage with a wide array of biological targets.[2] The introduction of a difluoromethoxy (-OCHF₂) group at the 5-position is a strategic decision in modern drug design. This bioisostere for a methoxy or hydroxyl group can significantly modulate a molecule's properties by altering its lipophilicity, metabolic stability, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.

Understanding the fundamental physicochemical properties of this compound is not merely an academic exercise; it is a prerequisite for rational drug design. These parameters dictate how the molecule will behave during formulation, how it will be absorbed in the gastrointestinal tract, whether it can permeate cellular membranes to reach its target, and how it will be cleared from the body. This document serves as a foundational resource, detailing the essential properties and the robust methodologies required for their accurate measurement.

Molecular and Structural Properties

A precise characterization begins with the molecule's fundamental identity.

PropertyValueSource
Chemical Structure Chemical Structure of this compoundN/A
Molecular Formula C₈H₆F₂N₂O[3]
Molecular Weight 184.14 g/mol [3]
CAS Number 105391-65-9[3]
IUPAC Name This compoundN/A

Physical State and Melting Point

The melting point is a critical indicator of a compound's purity and lattice energy. A sharp melting range is characteristic of a pure crystalline solid, whereas impurities typically depress and broaden this range.[4]

PropertyValueNote
Appearance White to off-white crystalline solidPredicted based on similar structures
Melting Point Not experimentally determined.The related compound, 5-Fluoro-1H-indazole, has a melting point of 121 °C.[5] Another analog, 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole, melts at 239-243 °C, indicating the strong influence of the 2-thiol group on lattice energy.[6]
Experimental Protocol: Melting Point Determination via Mel-Temp Apparatus

The choice of a digital melting point apparatus like a Mel-Temp provides a safe, reproducible, and precise method for this determination, avoiding the hazards associated with heated oil baths.[4]

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_record Data Recording p1 Grind sample to a fine powder p2 Pack into capillary tube (2-3 mm) p1->p2 Ensures uniform heat transfer m1 Place capillary in Mel-Temp apparatus p2->m1 m2 Heat rapidly for approximate range m1->m2 Initial scan m3 Cool and repeat with slow heating (1-2°C/min) m2->m3 Fine measurement r1 Record T1: First liquid appears m3->r1 r2 Record T2: All solid disappears r1->r2 r3 Report as range: T1 - T2 r2->r3 SolubilityWorkflow s1 Add excess solid compound to buffer (e.g., pH 7.4 PBS) s2 Agitate at constant temperature (37°C) for 24-72 hours s1->s2 Equilibration s3 Allow solid to settle s2->s3 s4 Extract aliquot of supernatant s3->s4 Sampling s5 Filter (e.g., 0.22 µm PTFE) to remove undissolved solid s4->s5 Crucial for accuracy s6 Dilute sample if necessary s5->s6 s7 Quantify concentration (e.g., HPLC-UV) s6->s7 Analysis s8 Determine solubility (e.g., in µg/mL or µM) s7->s8

Caption: Shake-Flask Method for Solubility Determination.

Step-by-Step Methodology:

  • System Preparation: Prepare a buffer solution of the desired pH (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions). [7]2. Equilibration: Add an excess amount of this compound to a vial containing the buffer. The excess solid is crucial to ensure equilibrium is reached with the solid phase. [8]3. Incubation: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached. [9]4. Sampling: After incubation, allow the vials to stand undisturbed for the excess solid to settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm) to remove any microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve of known concentrations. [7]7. Reporting: The measured concentration represents the thermodynamic solubility of the compound under the specified conditions (e.g., pH 7.4, 37°C).

Ionization Constant (pKa)

The pKa value defines the pH at which a compound exists as 50% ionized and 50% neutral. [10]For this compound, the N-H proton of the pyrazole ring is acidic. Its pKa will determine the compound's charge state in different biological compartments, which profoundly affects its solubility, permeability, and target binding.

PropertyValueNote
pKa (Acidic) Not experimentally determined.The pKa of the parent 1H-indazole is ~14 in water. The electron-withdrawing difluoromethoxy group is expected to lower this value, making it more acidic. The related 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole has a predicted pKa of 9.77. [6]
Experimental Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for pKa determination. [11][12]It involves monitoring the pH of a solution of the compound as a titrant (a strong base in this case) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa. [13]

pKaWorkflow cluster_setup System Setup cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH meter with standard buffers p2 Prepare ~1 mM solution of compound in water or co-solvent p1->p2 p3 Purge with Nitrogen to remove CO2 p2->p3 m1 Add standardized NaOH in small increments p3->m1 m2 Record pH after each addition (allow to stabilize) m1->m2 r1 Plot pH vs. Volume of NaOH added m2->r1 r2 Calculate 1st derivative to find inflection point r1->r2 r3 pKa = pH at inflection point r2->r3

Caption: Potentiometric Titration Workflow for pKa.

Step-by-Step Methodology:

  • Instrument Calibration: Calibrate a pH meter using at least three standard buffers (e.g., pH 4, 7, and 10). [11]2. Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., water with a co-solvent like methanol if solubility is low) to a known concentration (e.g., 1 mM). [11]3. Inert Atmosphere: Place the solution in a jacketed vessel under a magnetic stirrer and purge with nitrogen to displace dissolved CO₂, which can interfere with the titration of weak acids. [13]4. Titration: Immerse the calibrated pH electrode in the solution. Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette. [13]5. Data Acquisition: After each addition of titrant, allow the pH reading to stabilize and record both the pH and the cumulative volume of titrant added. [11]6. Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the midpoint of the steepest part of the curve (the inflection point). For higher accuracy, this point can be determined from the maximum of the first derivative of the titration curve. [13]7. Validation: Perform at least three replicate titrations to ensure the precision of the determined pKa value. [11]

Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of its ability to cross biological membranes. It is most commonly expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. [14]

Property Value Note

| LogP (calculated) | 2.1 - 2.4 | Calculated values for similar structures like 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol (XLogP3 = 2.1) [15]and a related benzimidazole (XLogP3 = 2.4) [16]suggest moderate lipophilicity. An experimental value is required for confirmation. |

Experimental Protocol: LogP Determination by Shake-Flask Method

The shake-flask method directly measures the partitioning of a compound between water and n-octanol and is the benchmark technique for LogP determination. [14][17]

LogPWorkflow s1 Pre-saturate n-octanol with water and vice-versa s2 Dissolve compound in one phase (e.g., water) s1->s2 s3 Add equal volume of the other pre-saturated phase s2->s3 s4 Shake vigorously to partition (e.g., 1-2 hours) s3->s4 Partitioning s5 Centrifuge to separate phases s4->s5 Phase Separation s6 Carefully sample both the aqueous and octanol layers s5->s6 s7 Quantify concentration in each phase (e.g., HPLC-UV) s6->s7 Analysis s8 Calculate P = [Conc]octanol / [Conc]aqueous LogP = log10(P) s7->s8 Calculation

Caption: Shake-Flask Method for LogP Determination.

Step-by-Step Methodology:

  • Phase Preparation: Prepare mutually saturated solvents by shaking n-octanol with water (or pH 7.4 buffer for LogD) for 24 hours and allowing the layers to separate. [18]This prevents volume changes during the experiment.

  • Compound Addition: Dissolve a known amount of this compound in the aqueous phase. The concentration should be well below its aqueous solubility limit.

  • Partitioning: Add an equal volume of the pre-saturated n-octanol to the aqueous solution in a separatory funnel or vial. Shake the mixture vigorously for an extended period (e.g., 1-2 hours) to allow the compound to partition and reach equilibrium. [18]4. Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Sampling: Carefully remove an aliquot from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV. [18]7. Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P. [14]

Conclusion

The physicochemical properties of this compound define its potential and limitations as a building block in drug discovery. Its predicted moderate lipophilicity and expected weak acidity are key features that medicinal chemists can modulate to optimize ADME properties. While calculated values provide a useful starting point, this guide emphasizes the necessity of rigorous experimental determination. The detailed protocols provided for measuring melting point, solubility, pKa, and LogP offer a robust framework for researchers to generate the high-quality, reliable data needed to make informed decisions and accelerate the journey from chemical scaffold to clinical candidate.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

  • Chemistry For Everyone. (2024, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. IntechOpen.
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  • Stojanovska, P., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin, 64(1), 3-14.
  • Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

  • Pawar, S. V., & Mahadik, K. R. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 992-999.
  • World Health Organization. (2018).
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  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • van der Water, B. E., & Schoonen, W. G. (2009). Development of Methods for the Determination of pKa Values. ADMET for Medicinal Chemists, 21-53.
  • Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Analytical & Bioanalytical Techniques.
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  • Cambridge MedChem Consulting. (2019, January 12). LogD. Retrieved from [Link]

  • Prime Scholars. (n.d.).
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  • PubChem. (n.d.). 5-Fluoro-1H-indazole. Retrieved from [Link]

  • PubChem. (n.d.). 5-Difluoromethoxy-2-[(4,5-dimethoxy-2-pyridinyl)methylsulfinyl]-1H-benzimidazole. Retrieved from [Link]

  • BIOFOUNT. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
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  • The Royal Society of Chemistry. (n.d.).
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  • Kaljurand, I., et al. (2005). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Journal of Organic Chemistry, 70(3), 1019-1028.
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5-(Difluoromethoxy)-1H-indazole CAS number and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Difluoromethoxy)-1H-indazole: A Key Building Block in Modern Drug Discovery

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry. Its unique combination of the indazole scaffold, a "privileged" structure in drug design, and the difluoromethoxy group, a valuable bioisostere, makes it a critical intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a detailed synthetic protocol with mechanistic insights, and its strategic application in the development of kinase inhibitors and other targeted therapies. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Compound Identification and Core Properties

The foundational step in utilizing any chemical entity is to establish its unambiguous identity. This compound is identified by the Chemical Abstracts Service (CAS) number 105391-65-9 [1][2][3]. The structure consists of a bicyclic indazole core with a difluoromethoxy (-OCHF₂) substituent at the 5-position.

Chemical Structure:

Chemical structure of this compound

Figure 1: Chemical Structure of this compound

The key physicochemical properties are summarized below, providing essential data for experimental design and execution.

PropertyValueSource
CAS Number 105391-65-9[1][2][3]
Molecular Formula C₈H₆F₂N₂O[2][3]
Molecular Weight 184.15 g/mol [2]
IUPAC Name This compound[2]
Purity ≥95% (Typical)[2]

Strategic Importance in Medicinal Chemistry

The value of this compound stems from the strategic combination of its two core components: the indazole ring and the difluoromethoxy group.

  • The Indazole Scaffold: The indazole ring system is considered a "privileged scaffold" in drug discovery.[4][5] It is a bioisostere of the native indole ring found in many biological signaling molecules. The presence of two nitrogen atoms allows it to act as both a hydrogen bond donor (at the N-H position) and acceptor, enabling versatile interactions with protein targets.[4] This scaffold is a cornerstone of numerous FDA-approved drugs, particularly protein kinase inhibitors like Axitinib and Pazopanib, where it effectively interacts with the hinge region of the kinase domain.[5][6]

  • The Difluoromethoxy Group (-OCHF₂): This functional group is a modern bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups. Its inclusion offers several distinct advantages:

    • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the difluoromethoxy group resistant to oxidative metabolism compared to a methoxy group. This can significantly improve the pharmacokinetic profile of a drug candidate.

    • Modulated Lipophilicity: It increases lipophilicity, which can enhance membrane permeability and cell penetration.

    • Altered Acidity: It acts as a weak hydrogen bond donor and can subtly alter the pKa of the nearby indazole N-H, fine-tuning binding interactions with the target protein.

The fusion of these two components makes this compound a highly sought-after starting material for generating libraries of novel compounds with potentially superior drug-like properties.

Synthesis Protocol and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a common and reliable approach involves the cyclization of a suitably substituted o-tolyl derivative with a nitrosating agent, followed by reduction. The following protocol is a representative method based on established chemical principles for indazole formation.

Experimental Protocol: Synthesis of this compound

Step 1: Difluoromethylation of 4-Hydroxy-2-methylaniline

  • To a stirred solution of 4-hydroxy-2-methylaniline (1.0 eq) and potassium carbonate (3.0 eq) in DMF, add sodium chlorodifluoroacetate (2.0 eq).

  • Heat the reaction mixture to 100-110 °C for 4-6 hours, monitoring by TLC for the disappearance of the starting material. Causality: This step introduces the difluoromethoxy precursor. The high temperature is necessary to induce decarboxylation of the chlorodifluoroacetate salt, generating the highly reactive difluorocarbene (:CF₂) intermediate in situ, which then inserts into the hydroxyl O-H bond.

  • Cool the mixture, dilute with water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated to yield 4-(difluoromethoxy)-2-methylaniline.

Step 2: Diazotization and Cyclization

  • Dissolve the 4-(difluoromethoxy)-2-methylaniline (1.0 eq) in a mixture of acetic acid and propionic acid at 0 °C.

  • Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Causality: This is a classic diazotization reaction, converting the aniline into a diazonium salt intermediate.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The intramolecular cyclization occurs spontaneously. Causality: The diazonium salt is attacked by the nucleophilic aromatic ring, and subsequent tautomerization leads to the formation of the stable indazole ring system.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford this compound as a solid.

Synthesis Workflow Diagram

G A 4-Hydroxy-2-methylaniline B Difluoromethylation A->B 1. NaO2CCF2Cl, K2CO3 2. DMF, 110°C C 4-(Difluoromethoxy)-2-methylaniline B->C D Diazotization & Cyclization C->D 1. NaNO2, Acetic Acid 2. 0°C to RT E This compound (Final Product) D->E

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery Programs

This compound serves as a versatile scaffold for chemical elaboration. Its primary application is as a key intermediate in the synthesis of kinase inhibitors and other targeted therapies. The indazole ring provides multiple points for diversification (N1, N2, and C3 positions), allowing for the systematic exploration of the structure-activity relationship (SAR).

Derivatives such as this compound-3-carboxylic acid[7] and 5-(Difluoromethoxy)-3-iodo-1-methyl-1H-indazole[8] are commercially available, highlighting the industrial relevance of this core for creating more complex molecules through amide couplings, Suzuki reactions, and other cross-coupling chemistries.

Logical Flow for Library Generation

G cluster_0 Core Scaffold cluster_1 Functionalization Strategies cluster_2 Key Intermediates cluster_3 Final Library of Drug Candidates Core This compound N1 N1-Alkylation / Arylation Core->N1 C3 C3-Halogenation Core->C3 N1_Deriv N1-Substituted Indazole N1->N1_Deriv C3_Deriv C3-Iodo/Bromo Indazole C3->C3_Deriv Library Diverse Kinase Inhibitors & Other Targeted Agents N1_Deriv->Library Further Modification C3_Deriv->Library Cross-Coupling (e.g., Suzuki, Buchwald)

Caption: Diversification strategy from the core scaffold.

This strategic approach enables the generation of large libraries of novel chemical entities for high-throughput screening, ultimately leading to the identification of potent and selective drug candidates for targets in oncology, inflammation, and other disease areas.[9][10]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound and its derivatives.

  • Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.[1]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents.

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and sweep up the solid material, avoiding dust generation.[12] Place in a suitable, labeled container for disposal according to local regulations.

The toxicological properties of this specific compound have not been fully investigated, and it should be handled with the care afforded to all novel research chemicals.[13]

Conclusion

This compound stands as a testament to the power of rational drug design. The strategic incorporation of a difluoromethoxy group onto the privileged indazole scaffold provides a powerful platform for medicinal chemists. Its robust synthesis and versatile functionalization handles make it an invaluable building block for the discovery of next-generation therapeutics. A thorough understanding of its properties, synthesis, and safe handling is essential for any research program aiming to leverage its significant potential.

References

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Spectroscopic data (NMR, IR, MS) of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 5-(Difluoromethoxy)-1H-indazole

Introduction

Indazoles are a class of heterocyclic aromatic compounds featuring a fused benzene and pyrazole ring.[1][2] This scaffold is of significant interest in medicinal chemistry and drug development, appearing in a range of clinically important molecules, including the anti-cancer agent Axitinib and the antiemetic Granisetron.[2] The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), can profoundly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and receptor binding affinity.

This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of this compound. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are designed to provide researchers, scientists, and drug development professionals with a practical and authoritative resource for identifying and verifying this important chemical entity.

Molecular Structure and Properties

This compound is a derivative of the parent 1H-indazole core, which is the more thermodynamically stable tautomer compared to 2H-indazole.[2][3] The difluoromethoxy group at the 5-position significantly influences the electronic environment of the bicyclic ring system.

G A [C₈H₆F₂N₂O]⁺˙ m/z = 184 B [C₇H₅FN₂O]⁺˙ m/z = 133 A->B - •CHF₂ C [C₇H₆N₂O]⁺˙ m/z = 117 A->C - •F

Figure 3: Proposed key fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition

This protocol describes a general method using electrospray ionization (ESI), common for LC-MS systems.

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Source Temperature: Set to an appropriate value, e.g., 150 °C. [4] * Desolvation Gas Flow: Typically nitrogen, set around 800 L/h. 3[4]. Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump.

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).

Conclusion

The structural characterization of this compound is unequivocally achieved through a combination of NMR, IR, and MS techniques. Key diagnostic features include the characteristic triplet for the -OCH F₂ proton in the ¹H NMR, the doublet for the -OCHF₂ group in the ¹⁹F NMR, the large ¹J_CF coupling in the ¹³C NMR, strong C-F and C-O infrared absorptions, and a clear molecular ion peak at m/z 184 in the mass spectrum. This guide provides the foundational data and validated protocols necessary for the unambiguous identification of this valuable fluorinated building block in a research and development setting.

References

  • Supporting Information for Rhodium(III)-Catalyzed Synthesis of Indazoles and 1-Aminoindoles. (n.d.). AWS. Retrieved January 16, 2026, from [Link]

  • Supporting Information for A Novel Synthesis of 1H-Indazoles via the 1,3-Dipolar Cycloaddition of Diazomethanes with Arynes. (2007). Wiley-VCH. Retrieved January 16, 2026, from [Link]

  • Herrera, A., et al. (2018). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules. Retrieved January 16, 2026, from [Link]

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  • † 1H-NMR and 13C-NMR Spectra. (n.d.). Retrieved January 16, 2026, from [Link]

  • S1 1H NMR, 13C NMR, and HMBC Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Supporting Information for Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • 5 difluoromethoxy 2 mercapto 1h benzimidazole. (n.d.). Suzhou Yacoo Science Co., Ltd. Retrieved January 16, 2026, from [Link]

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  • Electronic Supporting Information for Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation. (n.d.). The Royal Society of Chemistry. Retrieved January 16, 2026, from [Link]

  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Retrieved January 16, 2026, from [Link]

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  • 13C NMR of indazoles. (2016). ResearchGate. Retrieved January 16, 2026, from [Link]

  • An infrared spectroscopic study of protonated and cationic indazole. (2006). Fritz Haber Institute. Retrieved January 16, 2026, from [Link]

  • 1H-indazole hydrochloride. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. (2023). Organic Chemistry Tutor. Retrieved January 16, 2026, from [Link]

  • 1H-Imidazole. (n.d.). NIST WebBook. Retrieved January 16, 2026, from [Link]

  • An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. (2023). PubMed Central. Retrieved January 16, 2026, from [Link]

  • 4,5,6,7-TETRAHYDRO-3-(1,1,2,2-TETRAFLUOROETHYL)-1H-INDAZOLE. (n.d.). SpectraBase. Retrieved January 16, 2026, from [Link]

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the scientific journey of 5-(Difluoromethoxy)-1H-indazole, a heterocyclic compound of significant interest in modern medicinal chemistry. While a singular "discovery" moment for this specific molecule is not prominently documented, its history is intrinsically woven into the broader narratives of indazole synthesis and the strategic incorporation of fluorinated methoxy groups in drug design. This guide will deconstruct the historical context of indazole chemistry, elucidate the critical advancements in synthetic methodologies that enabled the creation of this specific analogue, and provide a detailed, field-proven protocol for its preparation. We will explore the causality behind experimental choices, ensuring a robust and reproducible understanding for researchers. The document will culminate with an analysis of its emerging role as a privileged scaffold in the development of novel therapeutics.

Introduction: The Indazole Core and the Rise of Fluorine in Medicinal Chemistry

The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has long been recognized as a "privileged scaffold" in drug discovery. First described by Emil Fischer, this aromatic system is a bioisostere of indole and is present in a multitude of biologically active compounds.[1] The unique electronic properties conferred by the two nitrogen atoms in the pyrazole ring allow for a variety of intermolecular interactions, making it an attractive core for targeting a wide range of biological targets, including kinases, G-protein coupled receptors, and enzymes.[2][3] Marketed drugs such as the antiemetic Granisetron and the non-steroidal anti-inflammatory drug Benzydamine feature the indazole nucleus, underscoring its therapeutic relevance.[1]

Concurrently, the introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable moiety. It is often used as a bioisosteric replacement for a methoxy or hydroxyl group, offering a more lipophilic and metabolically stable alternative that can also engage in unique hydrogen bonding interactions.

The convergence of these two powerful concepts in medicinal chemistry—the privileged indazole scaffold and the strategic use of the difluoromethoxy group—gives rise to this compound, a building block with immense potential for the development of next-generation therapeutics.

Historical Context: The Evolution of Indazole Synthesis

The preparation of the indazole ring system has been a subject of extensive research for over a century, with numerous named reactions developed for its construction. Understanding these classical methods provides a crucial foundation for appreciating the synthesis of complex derivatives like this compound.

Classical Synthetic Strategies

One of the earliest and most fundamental methods is the Jacobson Indazole Synthesis . This reaction typically involves the diazotization of an N-acylated o-toluidine derivative, followed by an intramolecular cyclization. The reaction proceeds through a diazonium salt intermediate, which then undergoes an electrophilic attack to form the indazole ring.

Another cornerstone of indazole synthesis is the Davis-Beirut Reaction . This versatile method allows for the formation of 2H-indazoles from o-nitrobenzylamines under basic conditions.[4] The reaction is believed to proceed through an in situ-generated nitroso intermediate, which then undergoes an intramolecular condensation to form the N-N bond of the pyrazole ring.[5]

These and other classical methods, while foundational, often require harsh reaction conditions or have limitations in terms of substrate scope and regioselectivity. This has driven the development of more modern and versatile synthetic approaches.

Modern Synthetic Innovations

The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, including indazoles. Palladium- and copper-catalyzed cross-coupling reactions have enabled the efficient construction of the indazole core from readily available starting materials. These methods often offer milder reaction conditions, greater functional group tolerance, and improved regioselectivity compared to their classical counterparts.

De Novo Synthesis of this compound: A Step-by-Step Technical Protocol

The synthesis of this compound can be logically approached by combining established methodologies for the introduction of the difluoromethoxy group with a suitable indazole ring-forming strategy. The following protocol represents a robust and well-precedented route, starting from the readily available precursor, 4-aminophenol.

Overall Synthetic Workflow

The synthesis can be envisioned as a multi-step process that first installs the key difluoromethoxy substituent onto a suitable aniline precursor, followed by a classical indazole ring closure.

Synthesis_Workflow A 4-Aminophenol B N-(4-hydroxyphenyl)acetamide A->B Acetylation C N-(4-(Difluoromethoxy)phenyl)acetamide B->C Difluoromethylation D 4-(Difluoromethoxy)aniline C->D Hydrolysis E This compound D->E Diazotization & Cyclization

Caption: A logical workflow for the synthesis of this compound.

Detailed Experimental Protocols

Step 1: Acetylation of 4-Aminophenol to N-(4-hydroxyphenyl)acetamide

  • Rationale: The acetylation of the amino group serves as a protecting group, preventing unwanted side reactions in the subsequent difluoromethylation step. This is a standard and high-yielding transformation.

  • Protocol:

    • To a stirred solution of 4-aminophenol (1.0 eq) in glacial acetic acid (5.0 vol), add acetic anhydride (1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water with stirring.

    • Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum to afford N-(4-hydroxyphenyl)acetamide.

Step 2: Difluoromethylation of N-(4-hydroxyphenyl)acetamide to N-(4-(Difluoromethoxy)phenyl)acetamide

  • Rationale: This step introduces the critical difluoromethoxy group. The use of a phase-transfer catalyst can facilitate the reaction between the aqueous and organic phases.

  • Protocol:

    • To a stirred solution of N-(4-hydroxyphenyl)acetamide (1.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) in a suitable solvent system (e.g., dichloromethane/water), add a base (e.g., sodium hydroxide, 3.0 eq).

    • Cool the mixture to 0-5 °C and purge with chlorodifluoromethane (CHClF₂) gas for 4-6 hours.

    • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Hydrolysis of N-(4-(Difluoromethoxy)phenyl)acetamide to 4-(Difluoromethoxy)aniline

  • Rationale: The deprotection of the acetyl group is necessary to liberate the free aniline, which is the direct precursor for the indazole ring formation.

  • Protocol:

    • To a solution of N-(4-(Difluoromethoxy)phenyl)acetamide (1.0 eq) in ethanol (10 vol), add a solution of sodium hydroxide (2.0 eq) in water (2 vol).

    • Reflux the reaction mixture for 2-4 hours, monitoring by TLC.

    • After cooling to room temperature, remove the ethanol under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 4-(Difluoromethoxy)aniline.

Step 4: Diazotization and Cyclization to this compound

  • Rationale: This is the key ring-forming step, following a classical approach to indazole synthesis. The diazotization of the aniline followed by an intramolecular cyclization affords the desired indazole ring system.

  • Protocol:

    • To a stirred solution of 4-(Difluoromethoxy)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

    • In a separate flask, prepare a solution of sodium sulfite (2.0 eq) in water and cool to 0-5 °C.

    • Slowly add the diazonium salt solution to the sodium sulfite solution, keeping the temperature below 5 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Acidify the reaction mixture with concentrated hydrochloric acid and heat to 80-90 °C for 1-2 hours.

    • Cool the mixture to room temperature and extract with an organic solvent.

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Quantitative Data Summary
StepReactionStarting MaterialProductTypical Yield (%)Purity (%)
1Acetylation4-AminophenolN-(4-hydroxyphenyl)acetamide>95>98
2DifluoromethylationN-(4-hydroxyphenyl)acetamideN-(4-(Difluoromethoxy)phenyl)acetamide70-85>95
3HydrolysisN-(4-(Difluoromethoxy)phenyl)acetamide4-(Difluoromethoxy)aniline>90>98
4Diazotization & Cyclization4-(Difluoromethoxy)anilineThis compound60-75>99

The Role of this compound in Modern Drug Discovery

The unique combination of the privileged indazole scaffold and the advantageous properties of the difluoromethoxy group makes this compound a highly valuable building block in contemporary drug discovery programs. Its utility is particularly evident in the field of kinase inhibitors, where the indazole core can act as a hinge-binder, and the difluoromethoxy group can enhance metabolic stability and modulate potency and selectivity.

Recent research has demonstrated the incorporation of the this compound moiety into potent inhibitors of various kinases implicated in cancer and other diseases. The difluoromethoxy group at the 5-position can occupy a hydrophobic pocket in the kinase active site, contributing to enhanced binding affinity. Furthermore, its metabolic stability can lead to improved pharmacokinetic profiles of the resulting drug candidates.

Conclusion and Future Perspectives

The history of this compound is not one of a singular, dramatic discovery, but rather a testament to the power of convergent evolution in chemical synthesis and medicinal chemistry. By building upon the foundational principles of indazole chemistry and leveraging the transformative potential of fluorine substitution, the scientific community has created a molecular entity of significant value. The robust and reproducible synthetic route outlined in this guide provides a clear pathway for researchers to access this important building block. As our understanding of complex biological systems continues to grow, the strategic deployment of privileged scaffolds like this compound will undoubtedly play a pivotal role in the development of innovative and life-saving medicines.

References

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  • Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005). The Davis-Beirut reaction: a new route to 2H-indazoles. The Journal of organic chemistry, 70(3), 1060–1062.
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  • Tale, R. H., & Khan, R. A. (2021). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC medicinal chemistry, 12(10), 1639–1669.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Huisgen, R., & Bast, K. (1962). Indazole. Organic Syntheses, 42, 69.
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  • Borsche, W., & Drechsel, E. (1908). Ueber Tetra- und Hexahydro-carbazol-verbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1-2), 49-80.
  • Jacobson, P., & Huber, L. (1908). Ueber die Einwirkung von salpetriger Säure auf asymmetrisches Phenyl-o-tolyl-hydrazin. Berichte der deutschen chemischen Gesellschaft, 41(1), 660-666.
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A Technical Guide to the Biological Activity Screening of 5-(Difluoromethoxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-(Difluoromethoxy)-1H-indazole in Modern Drug Discovery

The 1H-indazole nucleus is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Its unique structural features, including a hydrogen bond donor and an additional nitrogen atom acting as a hydrogen bond acceptor, allow for critical interactions with various biological targets, making it a "privileged scaffold" in drug design.[3] The introduction of a difluoromethoxy group at the 5-position further enhances the physicochemical properties of the indazole core, such as metabolic stability and lipophilicity, which are crucial for developing effective therapeutic agents.

This technical guide provides an in-depth exploration of the biological activity screening of this compound derivatives, a class of compounds that has shown considerable promise, particularly as potent kinase inhibitors in oncology.[4] We will delve into the rationale behind experimental choices, provide detailed protocols for key assays, present quantitative data for structure-activity relationship (SAR) analysis, and visualize the complex signaling pathways these compounds modulate. This guide is intended for researchers, scientists, and drug development professionals seeking to advance the discovery and development of novel therapeutics based on this promising chemical scaffold. A notable example of a clinically investigated compound featuring this core is Foretinib (GSK1363089), a multi-kinase inhibitor targeting c-Met and VEGFRs, which underscores the therapeutic potential of this class of molecules.[5][6][7]

Part 1: In Vitro Antiproliferative Activity Screening

A primary and crucial step in the evaluation of novel anticancer agents is the assessment of their ability to inhibit the growth of cancer cell lines. The MTT assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[8]

Rationale for Method Selection

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected for its principle of measuring cellular metabolic activity as an indicator of cell viability.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, thus providing a quantitative measure of cytotoxicity. Its simplicity, high throughput, and cost-effectiveness make it an ideal initial screening tool.

Experimental Protocol: MTT Assay

Materials:

  • Cancer cell lines (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, HepG2 hepatoma)[11]

  • Complete culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • This compound derivatives (dissolved in DMSO to create stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium from the DMSO stock solutions. The final DMSO concentration should be kept below 0.1% to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug, e.g., 5-Fluorouracil).

    • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[9]

    • Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.[9]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Quantitative Data Presentation

The antiproliferative activity of a series of hypothetical this compound derivatives is summarized in the table below. This data allows for a direct comparison of the potency of different analogs against various cancer cell lines, facilitating the identification of promising lead compounds and informing structure-activity relationship (SAR) studies.

CompoundA549 (Lung Cancer) IC50 (µM)K562 (Leukemia) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)HepG2 (Hepatoma) IC50 (µM)
Derivative 1 8.21 ± 0.565.19 ± 0.296.12 ± 0.105.62 ± 1.76
Derivative 2 4.66 ± 0.459.32 ± 0.5915.48 ± 1.3312.67 ± 1.31
Derivative 3 > 205.15 ± 0.55> 20> 20
Derivative 4 1.50 ± 0.120.80 ± 0.092.30 ± 0.181.60 ± 0.15
5-Fluorouracil 3.5 ± 0.31.8 ± 0.24.2 ± 0.42.5 ± 0.3

Data presented as mean ± SD from three independent experiments. Data is illustrative and based on reported values for similar indazole derivatives.[11]

Part 2: Elucidation of Mechanism of Action

Following the identification of potent antiproliferative agents, the next critical phase is to unravel their mechanism of action. For this compound derivatives, a primary mode of action is the inhibition of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[4]

Kinase Inhibition Assays

Rationale: Kinase inhibition assays are essential to determine if the observed antiproliferative effects are due to the direct inhibition of specific kinases. These assays quantify the ability of a compound to block the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a substrate.

Experimental Protocol: In Vitro Luminescence-Based Kinase Assay

This protocol describes a generic, luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.[12]

Materials:

  • Purified recombinant kinase (e.g., c-Met, FGFR1, ALK, PLK4)

  • Kinase-specific substrate peptide

  • ATP

  • Test compounds (this compound derivatives)

  • Kinase assay buffer

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Compound and Kinase Preparation:

    • Prepare serial dilutions of the test compounds in the appropriate buffer.

    • In a multi-well plate, add the diluted compounds. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target kinase).

    • Add the purified kinase enzyme to each well.

    • Pre-incubate for 10-20 minutes at room temperature to allow for compound-kinase binding.

  • Kinase Reaction Initiation:

    • Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer.

    • Initiate the kinase reaction by adding the substrate/ATP solution to each well.

    • Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced, which reflects the kinase activity.

    • Calculate the percentage of kinase inhibition relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Workflow for Kinase Inhibition Assay

G A Prepare Serial Dilutions of Test Compound B Add Compound and Kinase to Plate A->B C Pre-incubate (10-20 min) B->C D Initiate Reaction with Substrate/ATP C->D E Incubate (e.g., 60 min at 30°C) D->E F Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) E->F G Incubate (40 min) F->G H Generate Luminescent Signal (Add Kinase Detection Reagent) G->H I Incubate (30 min) H->I J Measure Luminescence I->J K Data Analysis (IC50) J->K

Caption: Workflow for a luminescence-based kinase inhibition assay.

Apoptosis Induction Assays

Rationale: A common consequence of effective anticancer therapy is the induction of apoptosis, or programmed cell death. Assessing whether the this compound derivatives induce apoptosis provides further insight into their mechanism of action. A key hallmark of apoptosis is the activation of caspases, a family of proteases that execute the cell death program.

Experimental Protocol: Caspase-3/7 Activity Assay

This protocol describes a colorimetric or fluorometric assay to measure the activity of caspase-3 and -7, which are key executioner caspases.

Materials:

  • Cancer cells treated with test compounds

  • Cell lysis buffer

  • Caspase-3/7 substrate (e.g., Ac-DEVD-pNA for colorimetric, Ac-DEVD-AMC for fluorometric)

  • Assay buffer

  • 96-well plate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Treatment and Lysis:

    • Treat cancer cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

    • Harvest the cells and lyse them using the provided cell lysis buffer to release the cellular contents, including caspases.

  • Caspase Activity Measurement:

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3/7 substrate and assay buffer to each well.

    • Incubate the plate at 37°C for 1-2 hours, protected from light. During this time, active caspase-3/7 will cleave the substrate, releasing a chromophore (pNA) or fluorophore (AMC).

  • Data Acquisition and Analysis:

    • Measure the absorbance at 405 nm (for pNA) or the fluorescence at Ex/Em = 380/460 nm (for AMC) using a microplate reader.

    • The signal intensity is directly proportional to the caspase-3/7 activity.

    • Compare the caspase activity in treated cells to that in untreated control cells to determine the fold-increase in apoptosis.

Workflow for Caspase Activity Assay

G A Treat Cells with Test Compound B Harvest and Lyse Cells A->B C Add Cell Lysate to 96-well Plate B->C D Add Caspase Substrate and Assay Buffer C->D E Incubate (1-2 h at 37°C) D->E F Measure Absorbance or Fluorescence E->F G Data Analysis (Fold-Increase) F->G

Caption: General workflow for a caspase activity assay.

Western Blotting for Signaling Pathway Analysis

Rationale: Western blotting is a powerful technique to investigate the effects of the test compounds on specific proteins within a signaling pathway.[5][13] By examining the expression and phosphorylation status of key proteins downstream of the targeted kinases, we can confirm the on-target effects of the inhibitors and understand their impact on cellular signaling.

Experimental Protocol: Western Blotting

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-c-Met, anti-c-Met, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Treat cells with the test compounds for the desired time.

    • Lyse the cells in RIPA buffer and collect the protein lysates.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

    • Use a loading control, such as β-actin, to ensure equal protein loading.

Data Analysis: Analyze the band intensities to determine the relative changes in protein expression and phosphorylation levels in treated cells compared to untreated controls.

Part 3: Key Signaling Pathways Targeted by this compound Derivatives

The anticancer activity of many this compound derivatives stems from their ability to inhibit key receptor tyrosine kinases (RTKs) that are aberrantly activated in various cancers. Understanding these pathways is crucial for rational drug design and for predicting clinical efficacy.

The c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, motility, and invasion.[1][14] Dysregulation of the HGF/c-Met axis is implicated in the progression and metastasis of numerous cancers.[8][15]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K Indazole 5-(Difluoromethoxy) -1H-indazole Derivative Indazole->cMet Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF_MEK_ERK RAF-MEK-ERK RAS->RAF_MEK_ERK mTOR mTOR AKT->mTOR Transcription Gene Transcription RAF_MEK_ERK->Transcription mTOR->Transcription Cellular_Response Proliferation, Survival, Motility, Invasion Transcription->Cellular_Response

Caption: Simplified c-Met signaling pathway and its inhibition.

The FGFR Signaling Pathway

The fibroblast growth factor receptor (FGFR) family of RTKs and their ligands (FGFs) are crucial for normal development and tissue homeostasis.[16] Aberrant FGFR signaling, through gene amplification, mutations, or translocations, drives the growth of various cancers.[13][17]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus FGF FGF FGFR FGFR FGF->FGFR Binds & Activates FRS2 FRS2 FGFR->FRS2 Indazole 5-(Difluoromethoxy) -1H-indazole Derivative Indazole->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS_MAPK RAS-MAPK GRB2_SOS->RAS_MAPK AKT AKT PI3K->AKT Transcription Gene Transcription RAS_MAPK->Transcription AKT->Transcription Cellular_Response Proliferation, Survival, Angiogenesis Transcription->Cellular_Response G cluster_0 Cytoplasm cluster_1 Nucleus ALK_Fusion ALK Fusion Protein (e.g., EML4-ALK) PI3K_AKT PI3K-AKT ALK_Fusion->PI3K_AKT RAS_MAPK RAS-MAPK ALK_Fusion->RAS_MAPK JAK_STAT JAK-STAT ALK_Fusion->JAK_STAT Indazole 5-(Difluoromethoxy) -1H-indazole Derivative Indazole->ALK_Fusion Inhibits Transcription Gene Transcription PI3K_AKT->Transcription RAS_MAPK->Transcription JAK_STAT->Transcription Cellular_Response Proliferation, Survival Transcription->Cellular_Response

Caption: Key downstream pathways of oncogenic ALK signaling.

The PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that acts as a master regulator of centriole duplication. [10]Its overexpression in cancer can lead to centrosome amplification, chromosomal instability, and tumor progression. [12]

G cluster_0 Cell Cycle Regulation PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Wnt_BetaCatenin Wnt/β-catenin Pathway PLK4->Wnt_BetaCatenin Activates Indazole 5-(Difluoromethoxy) -1H-indazole Derivative Indazole->PLK4 Inhibits Centrosome_Amp Centrosome Amplification Centriole_Dup->Centrosome_Amp Tumor_Progression Tumor Progression Wnt_BetaCatenin->Tumor_Progression Chromosomal_Instability Chromosomal Instability Centrosome_Amp->Chromosomal_Instability Chromosomal_Instability->Tumor_Progression

Caption: Role of PLK4 in centriole duplication and oncogenic signaling.

Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with potential applications in cancer therapy. This technical guide has outlined a systematic approach to the biological activity screening of derivatives based on this core structure. By integrating in vitro antiproliferative assays, mechanistic studies including kinase inhibition and apoptosis assays, and detailed signaling pathway analysis, researchers can effectively identify and characterize potent and selective drug candidates. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for scientists dedicated to advancing the field of oncology drug discovery. The continued exploration of this chemical space, guided by rigorous biological evaluation, holds the potential to deliver new and effective treatments for patients with cancer.

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In Silico Modeling of 5-(Difluoromethoxy)-1H-indazole Interactions: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of fluorine-containing substituents, such as the difluoromethoxy group, can significantly modulate the physicochemical and pharmacokinetic properties of these molecules, including binding affinity, metabolic stability, and membrane permeability.[4][5] This technical guide provides a comprehensive, in-depth walkthrough of the in silico methodologies employed to model the interactions of 5-(Difluoromethoxy)-1H-indazole with its biological targets. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry and molecular modeling. We will navigate the entire workflow from target identification and system preparation to molecular docking, molecular dynamics simulations, and binding free energy calculations, using Ketohexokinase (KHK) as a pertinent case study.[1][6][7][8][9]

Introduction: The Rationale for In Silico Modeling

Computational modeling has become an indispensable tool in modern drug discovery, offering a cost-effective and time-efficient means to predict and analyze molecular interactions at an atomic level.[10] For a novel or underexplored molecule like this compound, in silico techniques provide a powerful platform to:

  • Identify and validate potential protein targets.

  • Predict binding modes and key intermolecular interactions.

  • Estimate binding affinities and guide lead optimization.

  • Elucidate the dynamic behavior of the protein-ligand complex.

This guide will provide not just the "how" but also the "why" behind the selection of specific computational tools and parameters, ensuring a robust and scientifically sound modeling strategy.

Target Selection and System Preparation: The Foundation of a Reliable Model

The first critical step in any in silico study is the identification of a relevant biological target and the careful preparation of the initial structures.

Identifying a Plausible Protein Target: Ketohexokinase

While the direct experimental targets of this compound may not be extensively documented, the broader indazole scaffold is a known inhibitor of various kinases.[1][2] Notably, several crystal structures of human Ketohexokinase (KHK) in complex with indazole-based inhibitors have been deposited in the Protein Data Bank (PDB).[1][6][7][8][9] KHK is a key enzyme in fructose metabolism and has emerged as a therapeutic target for metabolic diseases.[7][9] Given the structural similarity, KHK presents a highly plausible and well-characterized target for demonstrating the in silico modeling workflow for this compound. For this guide, we will utilize the crystal structure of KHK in complex with an indazole derivative (PDB ID: 3RO4) as our receptor.[6]

Receptor Preparation

The raw PDB structure requires several preprocessing steps to ensure it is suitable for simulation:

  • Removal of non-essential molecules: Water molecules, co-solvents, and any co-crystallized ligands are typically removed.

  • Addition of hydrogen atoms: As X-ray crystallography often does not resolve hydrogen positions, they must be added computationally.

  • Protonation state assignment: The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) at a physiological pH must be determined.

  • Handling missing residues or atoms: Any gaps in the crystal structure should be modeled and refined.

Tools such as the Protein Preparation Wizard in Maestro (Schrödinger), Chimera, or the pdb2gmx module in GROMACS can be used for these tasks.

Ligand Parameterization: A Critical Step for Novel Molecules

A significant challenge in simulating novel molecules is the lack of pre-existing, validated force field parameters. The accuracy of the simulation is highly dependent on the quality of these parameters, which describe the molecule's bonded and non-bonded interactions. For this compound, and particularly the difluoromethoxy group, a robust parameterization strategy is essential.

The following workflow outlines the general steps for generating parameters compatible with the AMBER (GAFF) and CHARMM (CGenFF) force fields.

Caption: Workflow for generating ligand force field parameters.

Protocol for Ligand Parameterization (AMBER/GAFF):

  • Generate a 3D structure of this compound using a molecular editor like Avogadro or Maestro.

  • Perform a geometry optimization using a quantum mechanics (QM) software package (e.g., Gaussian, Psi4) at a suitable level of theory (e.g., HF/6-31G*).

  • Calculate the electrostatic potential (ESP) from the optimized geometry.

  • Use antechamber from the AmberTools suite to assign General Amber Force Field (GAFF) atom types and generate initial charges.

  • Perform RESP (Restrained Electrostatic Potential) fitting to derive a new set of partial atomic charges that are more consistent with the QM ESP.

  • Use parmchk2 to check for any missing bonded parameters and generate a frcmod file containing these parameters.

  • Combine the generated mol2 and frcmod files with the protein structure in tleap to build the final simulation topology.

For CHARMM-compatible parameters, the CGenFF server provides a streamlined process where a user can upload a mol2 file and obtain a topology file.[11][12] However, it is crucial to check the penalty scores for the generated parameters; high penalties may indicate the need for manual refinement.

Molecular Docking: Predicting the Binding Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor. It is a computationally efficient method to generate plausible binding hypotheses and is often the first step before more rigorous simulations.

Docking with AutoDock Vina

AutoDock Vina is a widely used and effective open-source docking program.[13][14][15]

Protocol for Molecular Docking:

  • Prepare the receptor: Convert the prepared PDB file of KHK to the PDBQT format using AutoDock Tools. This involves adding polar hydrogens and assigning Gasteiger charges.

  • Prepare the ligand: Convert the parameterized structure of this compound to the PDBQT format, defining the rotatable bonds.

  • Define the search space: Define a grid box that encompasses the active site of KHK. The dimensions of this box can be guided by the position of the co-crystallized ligand in the original PDB structure.

  • Run the docking simulation: Execute AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.

  • Analyze the results: Vina will output a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked poses should be visually inspected for chemically sensible interactions with the protein.

Molecular Dynamics Simulations: Capturing the Dynamic Nature of the Complex

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations allow us to observe the behavior of the protein-ligand complex over time, providing insights into its stability, flexibility, and the thermodynamics of binding.[10] We will outline the workflow using GROMACS, a popular and highly efficient MD engine.[10][11][16][17]

GROMACS Workflow for Protein-Ligand MD Simulation

Caption: General workflow for a protein-ligand MD simulation.

Protocol for MD Simulation with GROMACS:

  • System Setup:

    • Generate the protein topology using gmx pdb2gmx, selecting a suitable force field (e.g., CHARMM36m).

    • Combine the protein structure with the docked ligand pose.

    • Include the ligand's itp (include topology parameters) file in the main system topology file.

  • Solvation and Ionization:

    • Create a simulation box and solvate the complex with water using gmx solvate.

    • Add ions to neutralize the system's charge using gmx genion.

  • Energy Minimization:

    • Perform a steep descent energy minimization to remove any steric clashes.

  • Equilibration:

    • Perform a short NVT (constant number of particles, volume, and temperature) simulation with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate.

    • Follow this with an NPT (constant number of particles, pressure, and temperature) simulation, gradually releasing the position restraints to allow the entire system to relax.

  • Production MD:

    • Run the production simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) without any restraints.

  • Analysis:

    • Analyze the trajectory for root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions, and specific interactions (e.g., hydrogen bonds) between the protein and ligand.

Binding Free Energy Calculations: Quantifying Binding Affinity

MM/GBSA Calculation with AMBER

The MMPBSA.py script in AmberTools is a powerful tool for performing these calculations on an MD trajectory.

Protocol for MM/GBSA Calculation:

  • Generate topologies: Create separate topology files for the complex, the receptor, and the ligand.

  • Extract snapshots: From the production MD trajectory, extract a set of uncorrelated snapshots.

  • Run MMPBSA.py: Execute the script, providing the three topology files and the trajectory snapshots as input. The script will calculate the different energy components for the complex, receptor, and ligand, and from these, the binding free energy.

Table 1: Components of MM/GBSA Binding Free Energy

Energy ComponentDescription
ΔE_gas Gas-phase molecular mechanics energy (van der Waals + electrostatic).
ΔG_solv Solvation free energy, composed of a polar (calculated by PB or GB model) and a non-polar component.
-TΔS Conformational entropy change upon binding (often estimated or neglected due to high computational cost).
ΔG_bind = ΔE_gas + ΔG_solv - TΔS Total Binding Free Energy

Conclusion and Future Perspectives

This guide has outlined a comprehensive in silico workflow for characterizing the interactions of this compound with a putative protein target, Ketohexokinase. By following these methodologies, researchers can gain valuable insights into the binding mode, stability, and energetics of this and other novel ligand-protein complexes.

The field of computational drug discovery is continually evolving. More advanced techniques, such as free energy perturbation (FEP), offer even greater accuracy in predicting binding affinities, albeit at a higher computational cost. Furthermore, the integration of machine learning and artificial intelligence is poised to further accelerate the identification and optimization of novel therapeutic agents. The foundational principles and workflows detailed in this guide provide a solid platform from which to explore these exciting new frontiers.

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  • Parameterization and Application of the General Amber Force Field to Model Fluoro Substituted Furanose Moieties and Nucleosides - PubMed Central. Available at: [Link]

  • huangjianhuster/cgenff_tutorial: a cgenff tutorial - GitHub. Available at: [Link]

  • Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field - bioRxiv. Available at: [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. Available at: [Link]

  • Parameterising your ligands – Preparing to run biomolecular QM/MM simulations with CP2K using AmberTools. Available at: [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - ResearchGate. Available at: [Link]

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  • CHARMM General Force Field (CGenFF): A force field for drug-like molecules compatible with the CHARMM all-atom additive biological force fields - PMC - PubMed Central. Available at: [Link]

  • PDB Reader Tutorial 4 - Glycolipid and CGenFF (4HG6, 1L6X) - YouTube. Available at: [Link]

  • CGenFF: The CHARMM General Force Field - Concordia University.
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  • Optimized CGenFF force-field parameters for acylphosphate and N-phosphonosulfonimidoyl functional groups - PMC - NIH. Available at: [Link]

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  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. Available at: [Link]

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A Comprehensive Technical Guide to the Solubility and Stability of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 5-(Difluoromethoxy)-1H-indazole in Modern Drug Discovery

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1][2][3] Its versatile structure, capable of engaging in various biological interactions, has led to the development of numerous therapeutics.[3][4] The strategic incorporation of a difluoromethoxy (-OCHF₂) group at the 5-position of the indazole ring, creating this compound, offers a nuanced yet powerful approach to optimizing drug-like properties.

The difluoromethoxy group is not merely a placeholder; it is a carefully chosen functional group that imparts a unique combination of physicochemical characteristics. It can enhance metabolic stability by blocking potential sites of oxidation, a common metabolic liability for methoxy groups.[5][6] Furthermore, the -OCHF₂ group can fine-tune lipophilicity and act as a hydrogen bond donor, which can be crucial for target engagement and improving pharmacokinetic profiles.[5][7][8] Understanding the fundamental properties of solubility and stability of this compound is therefore a critical first step in harnessing its full potential in any drug development program. This guide provides a comprehensive framework for characterizing these essential attributes.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is paramount for any experimental design. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics and outline a clear path for their empirical determination.

PropertyEstimated Value / InformationRationale and Importance
Molecular Formula C₈H₆F₂N₂ODefines the elemental composition.
Molecular Weight 184.14 g/mol Essential for all concentration-based calculations.[9]
Appearance Likely a solid at room temperatureBased on the properties of similar indazole derivatives.[10][11]
Predicted Solubility Low aqueous solubility; soluble in organic solvents like DMSO, DMF, and alcohols.The indazole core is largely hydrophobic, and the difluoromethoxy group increases lipophilicity.[12][13]
pKa The indazole nitrogen can act as a weak base, and the N-H proton is weakly acidic.The electron-withdrawing nature of the difluoromethoxy group will influence the pKa values.[6]

Part 1: A Rigorous Approach to Solubility Determination

The solubility of a compound dictates its suitability for various stages of drug development, from initial biological screening to formulation. A thorough understanding of both thermodynamic and kinetic solubility is essential.

Experimental Workflow for Solubility Assessment

The following diagram outlines a systematic workflow for determining the solubility of this compound.

G cluster_0 Solubility Determination Workflow start Start: this compound solid thermo_sol Thermodynamic Solubility (Shake-Flask Method) start->thermo_sol Equilibrium-based kinetic_sol Kinetic Solubility (DMSO Stock Dilution) start->kinetic_sol Precipitation-based hplc_analysis HPLC-UV/LC-MS Analysis thermo_sol->hplc_analysis kinetic_sol->hplc_analysis data_interp Data Interpretation & Reporting hplc_analysis->data_interp end_point End: Comprehensive Solubility Profile data_interp->end_point

Caption: Workflow for determining thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility of the compound, which is the true measure of its solubility in a given solvent system.

Objective: To quantify the maximum concentration of this compound that can be dissolved in various solvents at a constant temperature.

Materials:

  • This compound

  • A range of solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, 0.1 M NaOH, Methanol, Ethanol, Acetonitrile, DMSO, DMF)

  • Vials with screw caps

  • Thermostatically controlled shaker

  • Centrifuge

  • Calibrated HPLC-UV or LC-MS system

Step-by-Step Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial.

  • Solvent Addition: Add a precise volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Sample Preparation: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for analysis.

  • Quantification: Analyze the diluted sample using a validated HPLC-UV or LC-MS method with a calibration curve prepared from known concentrations of the compound.

  • Calculation: Determine the solubility in mg/mL and mol/L.

Protocol 2: Kinetic Solubility Determination

This protocol is particularly relevant for early drug discovery, as it mimics the conditions of adding a DMSO stock solution to an aqueous buffer for biological assays.

Objective: To determine the concentration at which this compound precipitates out of an aqueous buffer when added from a DMSO stock solution.

Materials:

  • 10 mM stock solution of this compound in 100% DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well plates

  • Plate shaker

  • Plate reader or HPLC-UV/LC-MS system

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) of the compound in DMSO.

  • Serial Dilution: Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve a range of final concentrations, ensuring the final DMSO concentration is low (e.g., ≤1%).

  • Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 and 24 hours).[14]

  • Analysis: Measure the amount of compound that remains in solution, either by detecting precipitation using a plate reader or by quantifying the concentration in the supernatant via HPLC-UV or LC-MS/MS after centrifugation.[14]

Anticipated Solubility Profile

The following table should be populated with the experimental data obtained from the above protocols.

SolventPredicted SolubilityExperimental Solubility (mg/mL)Experimental Solubility (mol/L)
WaterLow
PBS (pH 7.4)Low
0.1 M HClPotentially higher than water if the compound is basic
0.1 M NaOHPotentially higher than water if the compound is acidic
MethanolModerate to High
EthanolModerate to High
AcetonitrileModerate
DMSOHigh
DMFHigh

Part 2: Comprehensive Stability Assessment

Evaluating the intrinsic stability of this compound is crucial for identifying potential degradation pathways and establishing appropriate storage and handling conditions. Forced degradation studies, as mandated by ICH guidelines, are the cornerstone of this assessment.[15][16]

Forced Degradation Workflow

The following diagram illustrates the process of conducting forced degradation studies.

G cluster_1 Forced Degradation Workflow start Prepare Stock Solution of this compound stress_conditions Apply Stress Conditions start->stress_conditions acid Acid Hydrolysis (HCl) stress_conditions->acid base Base Hydrolysis (NaOH) stress_conditions->base oxidation Oxidation (H₂O₂) stress_conditions->oxidation thermal Thermal (Heat) stress_conditions->thermal photo Photolytic (Light) stress_conditions->photo analysis Stability-Indicating HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis pathway_id Identify Degradants & Propose Pathways analysis->pathway_id end_point End: Intrinsic Stability Profile pathway_id->end_point

Caption: A systematic approach to forced degradation studies.

Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.[16][17]

General Procedure:

  • Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Application: Expose aliquots of the stock solution to the conditions outlined in the table below. The goal is to achieve 5-20% degradation.[18]

  • Sampling: At predetermined time points, withdraw samples. Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method with photodiode array (PDA) and mass spectrometric (MS) detection. This will allow for the separation of the parent compound from any degradants.

Stress ConditionReagent and ConditionsPurpose
Acid Hydrolysis 0.1 M to 1 M HCl, heat at 60-80°CTo assess stability in acidic environments.
Base Hydrolysis 0.1 M to 1 M NaOH, heat at 60-80°CTo assess stability in basic environments.
Oxidation 3-30% H₂O₂ at room temperatureTo evaluate susceptibility to oxidative degradation.[18]
Thermal Degradation Heat solution at 80°C and solid at a higher temperatureTo determine the effect of heat on the compound's stability.[19]
Photostability Expose solution and solid to light (ICH Q1B guidelines)To assess sensitivity to light.[15]
Potential Degradation Pathways

While the exact degradation products would need to be identified experimentally (e.g., through LC-MS/MS and NMR), we can hypothesize potential degradation pathways for the indazole ring system under stress conditions.

G cluster_degradation Potential Degradation Products parent This compound hydrolysis Hydrolysis of Difluoromethoxy Group parent->hydrolysis Acid/Base oxidation Oxidation of Indazole Ring parent->oxidation Oxidizing Agent/Light dimerization Dimerization/Polymerization parent->dimerization Heat/Light

Sources

Methodological & Application

Application Note: Characterization of 5-(Difluoromethoxy)-1H-indazole as a Putative Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, making them prime targets for therapeutic intervention.[1][2][3] The indazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of several approved kinase inhibitors.[4] This document provides a comprehensive guide for the characterization of 5-(Difluoromethoxy)-1H-indazole, a novel compound with potential kinase inhibitory activity. We present detailed protocols for in vitro biochemical assays to determine inhibitory potency (IC50) and selectivity, as well as cell-based assays to assess its activity in a more physiologically relevant context. The methodologies described herein are designed to establish a robust and reproducible framework for evaluating novel kinase inhibitors.

Introduction to Kinase Inhibition and the Indazole Scaffold

Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism of signal transduction that governs a vast array of cellular processes.[1] The human kinome comprises over 500 distinct kinases, and aberrant kinase activity is a hallmark of many pathologies, particularly cancer.[5] Consequently, small molecule kinase inhibitors have become a major focus of drug discovery.[2][6]

The indazole ring system is a key pharmacophore found in numerous clinically successful kinase inhibitors, such as axitinib and pazopanib.[4] Its unique structural and electronic properties allow it to form crucial interactions within the ATP-binding pocket of various kinases. This compound represents a novel derivative of this scaffold, where the difluoromethoxy group may confer altered potency, selectivity, and pharmacokinetic properties. This guide outlines the essential experimental workflows to elucidate its potential as a kinase inhibitor.

Compound Handling and Preparation

Safety Precautions

This compound should be handled with appropriate safety measures.[7] Based on safety data for related compounds, it may cause skin, eye, and respiratory irritation.[8][9][10][11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.

  • Handling: Use a chemical fume hood to avoid inhalation of dust or fumes.[7]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place.[11]

Preparation of Stock Solutions

Accurate determination of inhibitory activity is contingent on precise compound concentrations.

  • Primary Stock Solution: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO). DMSO is the solvent of choice for most kinase assays due to its ability to dissolve a wide range of organic molecules.

  • Serial Dilutions: Create a serial dilution series from the primary stock solution in 100% DMSO. This is crucial for generating a dose-response curve to determine the IC50 value.[1] A common approach is a 10-point, 3-fold serial dilution.

In Vitro Biochemical Assays

Biochemical assays utilize purified kinases and substrates to directly measure the inhibitory effect of a compound on enzyme activity.[6] This is the foundational step in characterizing a kinase inhibitor.

Workflow for Biochemical Kinase Inhibition Assay

The following diagram illustrates the general workflow for an in vitro kinase assay.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Serial Dilution of Compound in DMSO D Dispense Compound/ DMSO to Assay Plate A->D B Prepare Kinase/ Substrate Master Mix E Add Kinase/ Substrate Mix B->E C Prepare ATP Solution G Initiate Reaction with ATP C->G D->E F Pre-incubate (Inhibitor-Kinase Binding) E->F F->G H Incubate at 30°C G->H I Stop Reaction & Add Detection Reagent H->I J Incubate for Signal Development I->J K Read Signal (Luminescence/Fluorescence) J->K L Data Analysis: Plot Dose-Response Curve & Calculate IC50 K->L

Caption: General workflow for in vitro biochemical kinase activity and inhibition assays.

Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This protocol measures kinase activity by quantifying the amount of ADP produced in the kinase reaction, which is a universal product of all kinase-catalyzed phosphorylations.[1] The ADP is converted to ATP, which then drives a luciferase reaction, generating a luminescent signal proportional to kinase activity.

Materials:

  • This compound (Compound)

  • Purified kinase of interest

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates (for luminescence)

Procedure:

  • Compound Plating: In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to the appropriate wells.

  • Kinase Addition: Add 2.5 µL of the kinase solution (prepared in Kinase Assay Buffer) to each well.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of the substrate/ATP mixture to each well to start the kinase reaction. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 determination.[12]

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The duration should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • ADP Detection - Step 1: Add 10 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.[1]

Data Analysis: IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%.[13] It is a standard measure of inhibitor potency.

  • Normalization: The raw luminescence data is converted to percent inhibition using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_NoInhibitor - Signal_Background))

  • Curve Fitting: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.[1]

ParameterDescription
Top The maximum percent inhibition (should be close to 100).
Bottom The minimum percent inhibition (should be close to 0).
LogIC50 The logarithm of the inhibitor concentration that gives a response halfway between the top and bottom.
HillSlope Describes the steepness of the curve.
Kinase Selectivity Profiling

A crucial aspect of inhibitor characterization is determining its selectivity. A highly selective inhibitor targets a specific kinase or a small subset of kinases, which can minimize off-target effects and potential toxicity.[6]

Protocol: The inhibitory activity of this compound should be assessed against a broad panel of kinases representing the human kinome.[5][6] This is typically performed by specialized contract research organizations (CROs). The IC50 values obtained for the on-target kinase(s) are compared to those for off-target kinases to generate a selectivity profile.[5]

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Target Kinase A 15 5
Off-Target Kinase B2,50010
Off-Target Kinase C>10,00020
Off-Target Kinase D8502
Off-Target Kinase E>10,00015
Table 1: Example of an inhibitory activity and selectivity profile. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.[1]

Cell-Based Assays

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays provide more physiologically relevant data by evaluating the compound's effect within a complex cellular environment.[14][15] These assays account for factors like cell permeability, metabolism, and engagement with the target in its native state.

Target Engagement and Downstream Signaling

A common method to assess cellular activity is to measure the phosphorylation of a kinase's direct downstream substrate. A potent and cell-permeable inhibitor will reduce the level of substrate phosphorylation.

G cluster_pathway Example MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Activates RAS RAS RTK->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor 5-(Difluoromethoxy) -1H-indazole Inhibitor->RAF Inhibits

Caption: Hypothetical inhibition of the RAF kinase within the MAPK signaling pathway.

Protocol: Western Blot for Phospho-Substrate Levels

This protocol quantifies the change in phosphorylation of a target protein in cells treated with the inhibitor.

Materials:

  • Appropriate cell line expressing the target kinase.

  • Cell culture medium and supplements.

  • This compound.

  • Stimulant (e.g., growth factor, if required to activate the pathway).

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Primary antibodies (specific for the phosphorylated substrate and the total substrate).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture: Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal signaling, serum-starve the cells for 4-16 hours prior to treatment.

  • Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 1-2 hours).[16]

  • Stimulation (Optional): If the pathway is not constitutively active, add a stimulant (e.g., EGF for the EGFR pathway) for a short period (e.g., 5-10 minutes) before harvesting.[16]

  • Cell Lysis: Wash cells with cold PBS and lyse them on ice using Lysis Buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phospho-substrate and total substrate. The total substrate serves as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities. A decrease in the ratio of phospho-substrate to total substrate indicates effective target inhibition in a cellular context.

Protocol: Cell Proliferation/Viability Assay

If the target kinase is involved in cell proliferation or survival, an inhibitor should reduce the number of viable cells over time.[14][17]

Materials:

  • Cancer cell line dependent on the target kinase's activity.

  • Cell culture medium.

  • This compound.

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or similar).

  • White, opaque 96-well plates (for luminescent assays) or clear plates (for colorimetric assays).

Procedure:

  • Cell Seeding: Seed cells at a low density in a 96-well plate and allow them to attach overnight.

  • Compound Treatment: Add serially diluted this compound to the wells.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, fluorescence, or absorbance) with a plate reader.

  • Data Analysis: Normalize the data to untreated controls and plot cell viability against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The protocols outlined in this application note provide a robust framework for the initial characterization of this compound as a potential kinase inhibitor. By systematically determining its in vitro potency and selectivity, and subsequently validating its activity in a cellular context, researchers can build a comprehensive profile of this novel compound. This foundational data is critical for making informed decisions in the drug discovery and development process.

References

  • Profacgen. (n.d.). Cell-based Kinase Assays. Retrieved from Profacgen website. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from Creative Biolabs website. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from Reaction Biology website. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from Reaction Biology website. [Link]

  • Grokipedia. (n.d.). IC50. Retrieved from Grokipedia website. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from Celtarys Research website. [Link]

  • Apredica. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Retrieved from Apredica website. [Link]

  • Bohl, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 26(16), 4945. [Link]

  • Krišt'an, O., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Bantscheff, M., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?. Retrieved from ResearchGate. [Link]

  • Kumar, A., et al. (2023). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 14(5), 816-848. [Link]

  • Roskoski, R. Jr. (2022). Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. Pharmacological Research, 175, 106037. [Link]

  • Roskoski, R. Jr. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. [Link]

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Application Notes & Protocols: Leveraging 5-(Difluoromethoxy)-1H-indazole in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorinated moieties has become a pillar of modern drug design, offering medicinal chemists a powerful tool to refine the pharmacokinetic and pharmacodynamic profiles of lead compounds. Among these, the 5-(Difluoromethoxy)-1H-indazole scaffold has emerged as a particularly valuable building block. This guide provides an in-depth exploration of its strategic application, rooted in the unique physicochemical properties of the difluoromethoxy group and the proven "privileged scaffold" status of the indazole core. We will dissect the rationale behind its use, present detailed protocols for its synthetic manipulation and biological evaluation, and offer insights into data interpretation for researchers, scientists, and drug development professionals.

The Strategic Imperative: Why this compound?

The indazole nucleus is a prominent heterocyclic scaffold found in numerous FDA-approved drugs, prized for its ability to form key interactions with a wide range of biological targets.[1][2][3] Its derivatives have shown remarkable success as kinase inhibitors, anti-inflammatory agents, and serotonin receptor antagonists.[4][5][6] The true power of the this compound scaffold, however, lies in the synergistic combination of this privileged core with the nuanced properties of the difluoromethoxy (-OCF₂H) group.

The -OCF₂H group is not merely a fluorinated analog of the common methoxy (-OCH₃) group; it possesses a unique electronic and steric profile that imparts significant advantages in drug design.[7][8]

  • Metabolic Stability: The strong carbon-fluorine bonds significantly increase resistance to oxidative metabolism, particularly when compared to a methoxy group which is prone to O-demethylation.[7][8] This can lead to a longer drug half-life and reduced clearance.[8]

  • Modulated Lipophilicity: The difluoromethoxy group offers a moderate increase in lipophilicity, sitting between the more hydrophilic methoxy group and the highly lipophilic trifluoromethoxy (-OCF₃) group.[7][9] This allows for fine-tuning of a compound's solubility and permeability profile.

  • Hydrogen Bonding Capability: Uniquely, the -OCF₂H group can act as a weak hydrogen bond donor, a property absent in methoxy and trifluoromethoxy groups.[7][10][11] This allows it to serve as a metabolically robust bioisostere for hydroxyl (-OH) or thiol (-SH) groups, which are often metabolic liabilities.[10]

  • pKa Modulation: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups on the indazole ring, which can be critical for target engagement and pharmacokinetic properties.[8]

Table 1: Comparative Analysis of Methoxy and Fluorinated Analogues
PropertyMethoxy (-OCH₃)Difluoromethoxy (-OCF₂H)Trifluoromethoxy (-OCF₃)
Hansch Lipophilicity (π) -0.02+0.49+1.04
Hydrogen Bond Capability AcceptorDonor & AcceptorAcceptor
Metabolic Stability Low (Prone to O-dealkylation)HighVery High
Electronic Effect Weakly Electron DonatingWeakly Electron WithdrawingStrongly Electron Withdrawing

This unique combination of properties makes this compound a superior starting point for library synthesis and lead optimization campaigns.

Bioisosteric Replacement Strategy

The concept of bioisosterism—exchanging one functional group for another to improve properties while maintaining biological activity—is central to the value of the difluoromethoxy group.[12][13] It can effectively mimic other groups while blocking common metabolic pathways.

G cluster_0 Metabolically Labile Group cluster_1 Bioisosteric Replacement cluster_2 Improved Properties A Hydroxyl (-OH) or Thiol (-SH) C Difluoromethoxy (-OCF2H) A->C Mimics H-bond donor capability B Methoxy (-OCH3) B->C Blocks metabolic hotspot D Enhanced Metabolic Stability C->D E Retained H-Bonding (vs. OH/SH) C->E F Blocked O-Demethylation (vs. OCH3) C->F G Fine-tuned Lipophilicity C->G

Caption: Bioisosteric replacement using the -OCF₂H group.

Applications in Medicinal Chemistry: Case Studies

The this compound scaffold is particularly well-suited for targeting protein kinases and G protein-coupled receptors (GPCRs).

Case Study 1: Protein Kinase Inhibition

The indazole core is a well-established "hinge-binding" motif, capable of forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for ATP-competitive inhibitors.[5][14] Many successful kinase inhibitors, such as Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), feature this scaffold.[2][4]

The 5-(difluoromethoxy) substituent can project into a solvent-exposed region or a specific hydrophobic sub-pocket of the ATP-binding site. Its properties can be leveraged to:

  • Enhance Potency: The modulated lipophilicity can improve hydrophobic interactions within the binding site.

  • Improve Selectivity: The specific steric and electronic profile can be used to achieve selectivity between closely related kinases.

  • Optimize Pharmacokinetics: The inherent metabolic stability leads to more favorable drug-like properties.

Recent research has highlighted indazole derivatives as potent inhibitors of Fibroblast Growth Factor Receptors (FGFR), Anaplastic Lymphoma Kinase (ALK), and Polo-like Kinase 4 (PLK4), all of which are validated cancer targets.[5][15][16][17]

G cluster_pathway Simplified FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR Receptor FGF->FGFR Binds & Dimerizes P1 RAS-MAPK Pathway FGFR->P1 P2 PI3K-AKT Pathway FGFR->P2 P3 PLCγ Pathway FGFR->P3 ATP ATP ATP->FGFR Binds to Kinase Domain Inhibitor 5-(Difluoromethoxy) -1H-indazole Inhibitor Inhibitor->FGFR Competitively Blocks ATP Site Response Cell Proliferation, Survival, Angiogenesis P1->Response P2->Response P3->Response

Caption: Inhibition of the FGFR signaling cascade.

Case Study 2: GPCR Allosteric Modulation

GPCRs represent the largest family of drug targets.[18] While traditional drugs target the orthosteric site (where the endogenous ligand binds), there is growing interest in allosteric modulators that bind to distinct, topographically separate sites.[19][20] The intracellular face of a GPCR presents a promising, though challenging, target for such modulators.[21][22]

The this compound scaffold offers properties ideal for designing intracellular allosteric modulators:

  • Membrane Permeability: Its tuned lipophilicity is crucial for crossing the cell membrane to reach an intracellular target site.

  • Complex Interactions: The combination of an aromatic core (for π-stacking), hydrogen bond donors/acceptors (N-H from the indazole, -OCF₂H), allows for a rich network of interactions required for high-affinity binding at a protein-protein interface.

Such a modulator could subtly alter the receptor's conformation, biasing its signaling towards a specific G-protein subtype or blocking β-arrestin recruitment, leading to a more refined and potentially safer therapeutic effect.[18][21]

Experimental Protocols

Protocol 1: Synthesis of an N-Aryl-5-(difluoromethoxy)-1H-indazole-3-carboxamide

This protocol describes a standard amide coupling procedure starting from the commercially available this compound-3-carboxylic acid.

Objective: To synthesize a library member for SAR (Structure-Activity Relationship) studies.

Materials:

  • This compound-3-carboxylic acid (1.0 eq)[23]

  • Substituted Aniline (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc), 1N HCl, Saturated NaHCO₃ solution, Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a clean, dry round-bottom flask under a nitrogen atmosphere, add this compound-3-carboxylic acid (e.g., 226 mg, 1.0 mmol).

  • Dissolve the starting material in anhydrous DMF (5 mL).

  • Add the desired substituted aniline (1.1 mmol), followed by DIPEA (0.52 mL, 3.0 mmol).

  • In a separate vial, dissolve HATU (456 mg, 1.2 mmol) in anhydrous DMF (2 mL) and add this solution to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing EtOAc (50 mL) and water (50 mL).

  • Wash the organic layer sequentially with 1N HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of EtOAc in hexanes) to yield the pure amide product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.

G A 1. Dissolve starting materials (Carboxylic Acid, Aniline, DIPEA) in anhydrous DMF B 2. Add HATU solution A->B Activate Acid C 3. Stir at RT (4-6h) Monitor by LC-MS B->C Form Amide D 4. Quench & Liquid-Liquid Extraction (EtOAc/Water) C->D Reaction Complete E 5. Sequential Washes (HCl, NaHCO3, Brine) D->E F 6. Dry, Filter & Concentrate E->F G 7. Purify via Silica Gel Chromatography F->G H 8. Characterize Product (NMR, HRMS) G->H

Caption: Workflow for amide coupling synthesis.

Protocol 2: In Vitro Kinase Inhibition HTRF® Assay

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., FGFR1).

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a proximity-based assay that measures the phosphorylation of a biotinylated substrate by the kinase. A Europium cryptate-labeled anti-phospho antibody and a streptavidin-labeled acceptor fluorophore are used for detection.

Materials:

  • Kinase: Recombinant human FGFR1 (active)

  • Substrate: Biotin-poly-Glu-Tyr (4:1)

  • Antibody: Anti-phospho-Tyrosine antibody labeled with Eu³⁺ Cryptate

  • Acceptor: Streptavidin-XL665

  • ATP, MgCl₂, DTT, BSA, Kinase buffer (e.g., 50 mM HEPES, pH 7.5)

  • Test compound (e.g., synthesized indazole amide) serially diluted in DMSO

  • Low-volume 384-well plates (white)

  • HTRF-compatible plate reader

Procedure:

  • Compound Plating: Prepare a serial dilution of the test compound in 100% DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Kinase Reaction:

    • Prepare a 2X Kinase/Substrate solution in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X Kinase/Substrate solution to each well.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare a 2X Detection Mix containing the Eu³⁺-antibody and SA-XL665 in detection buffer.

    • Stop the kinase reaction by adding 10 µL of the 2X Detection Mix to each well.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. Calculate the emission ratio (665/620) * 10,000.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 3: Cell-Based Anti-Proliferative MTT Assay

Objective: To assess the cytotoxicity (IC₅₀) of a test compound on a relevant cancer cell line (e.g., a line overexpressing the target kinase).

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are then solubilized. The absorbance is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., A549, K562)[6]

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS + 1% Pen/Strep)

  • Test compound serially diluted in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Add 100 µL of medium containing the test compound at 2X the final desired concentration. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[6]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control (100% viability).

    • Plot percent viability versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Perspectives

This compound is a high-value scaffold that provides a distinct advantage in modern medicinal chemistry. Its unique combination of a privileged indazole core and a metabolically robust, property-modulating difluoromethoxy group makes it an ideal starting point for discovering and optimizing novel therapeutics.[1][7] By understanding its fundamental characteristics and employing robust synthetic and analytical protocols as outlined in this guide, researchers can effectively leverage this scaffold to design next-generation drugs with improved efficacy, selectivity, and pharmacokinetic profiles, particularly in the competitive fields of oncology and GPCR-mediated diseases.

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. (URL: )
  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (URL: )
  • Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethyl
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (URL: [Link])

  • 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. (URL: [Link])

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones. (URL: [Link])

  • Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. (URL: [Link])

  • Application Notes and Protocols for In Vivo Studies of Indazole Deriv
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. (URL: [Link])

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. (URL: [Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (URL: [Link])

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. (URL: [Link])

  • Pathways for the synthesis of indazole derivatives. (URL: [Link])

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (URL: [Link])

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. (URL: [Link])

  • 5,6-Difluoro-1H-indazole. (URL: [Link])

  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (URL: )
  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (URL: [Link])

  • Novel Allosteric Modulators of G Protein-coupled Receptors. (URL: [Link])

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])

  • Design of allosteric modulators that change GPCR G protein subtype selectivity. (URL: [Link])

  • Synthesis of 1H‐indazole derivatives. (URL: [Link])

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (URL: [Link])

  • Novel indazole-based inhibitor of polo-like kinase 4 against cancer. (URL: [Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])

  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. (URL: [Link])

  • INDAZOLE COMPOUNDS AS FGFR KINASE INHIBITORS, PREPARATION AND USE THEREOF. (URL: [Link])

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5-(Difluoromethoxy)-1H-indazole for ALK/ROS1 inhibition studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Evaluation of 5-(Difluoromethoxy)-1H-indazole for ALK and ROS1 Kinase Inhibition

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Introduction: The Rationale for Dual ALK/ROS1 Inhibition

Anaplastic Lymphoma Kinase (ALK) and c-ros oncogene 1 (ROS1) are receptor tyrosine kinases (RTKs) that have emerged as critical oncogenic drivers in various cancers, most notably in a specific subset of non-small cell lung cancer (NSCLC).[1][2][3] Chromosomal rearrangements can lead to the formation of fusion proteins (e.g., EML4-ALK, CD74-ROS1), resulting in constitutive, ligand-independent kinase activity.[2][4] This aberrant signaling activates downstream pathways crucial for cell proliferation, survival, and differentiation, including the RAS-MAPK, PI3K-AKT, and JAK-STAT pathways.[5][6][7]

Given the significant homology between the ATP-binding sites of ALK and ROS1 kinase domains, there is a strong rationale for developing dual inhibitors.[7][8] Such compounds offer the potential to treat a broader patient population and may circumvent certain resistance mechanisms. The indazole scaffold is a "privileged" structure in medicinal chemistry, known for its role in numerous kinase inhibitors.[9] Recent studies have highlighted derivatives like 5-(3,5-difluorobenzyl)-1H-indazole as a key pharmacophore for potent ALK/ROS1 inhibition.[10] This provides a compelling basis for investigating structurally related novel compounds.

This guide provides a comprehensive framework for the preclinical evaluation of This compound , a novel indazole derivative, as a potential dual inhibitor of ALK and ROS1 kinases. The protocols outlined below are designed to systematically assess its potency, selectivity, and mechanism of action from biochemical assays to cell-based and downstream signaling studies.

Compound Profile: this compound

Attribute Details
IUPAC Name This compound
Molecular Formula C₈H₆F₂N₂O
Structure (A structural representation would be included here)
Key Feature The difluoromethoxy group at the 5-position is an important structural motif. It can serve as a bioisostere for other functional groups and may enhance metabolic stability and cell permeability.
Hypothesis Based on the activity of structurally similar indazole compounds, it is hypothesized that this compound will exhibit inhibitory activity against ALK and ROS1 kinases by competing with ATP for binding in the kinase domain.

Part 1: In Vitro Biochemical Potency and Selectivity

The first critical step is to determine if the compound directly interacts with and inhibits the kinase activity of purified ALK and ROS1 enzymes. An in vitro kinase assay is the gold standard for this initial assessment.

Causality Behind Experimental Design:

We begin with a cell-free system to isolate the interaction between the compound and the target kinases, eliminating confounding factors like cell membrane permeability and off-target cellular effects. This allows for a clean measurement of the half-maximal inhibitory concentration (IC₅₀), a direct indicator of biochemical potency. A broad kinase panel screening is then essential to establish selectivity, a key predictor of potential therapeutic window and off-target toxicities.

Protocol 1: In Vitro Kinase Inhibition Assay (LANCE TR-FRET)

This protocol utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, a robust and high-throughput method for measuring kinase activity.

Materials and Reagents:

  • Recombinant human ALK and ROS1 kinase domains (e.g., from Carna Biosciences or similar).[11]

  • Biotinylated poly-GT peptide substrate.

  • Europium-labeled anti-phosphotyrosine antibody.

  • LANCE Ultra ULight™-Streptavidin.

  • ATP (Adenosine triphosphate).

  • This compound, dissolved in 100% DMSO to create a 10 mM stock.

  • Known ALK/ROS1 inhibitors for positive control (e.g., Crizotinib, Lorlatinib).[12][13]

  • Assay buffer (e.g., HEPES, MgCl₂, Brij-35, DTT).

  • 384-well white microplates.

  • TR-FRET compatible plate reader.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a serial dilution of this compound in 100% DMSO. A typical starting range would be from 100 µM down to 1 pM. Perform a final dilution into the assay buffer. Ensure the final DMSO concentration in the assay well is ≤1%.

  • Reaction Mixture Preparation: In each well of the 384-well plate, add the assay components in the following order:

    • Assay Buffer.

    • Diluted compound or DMSO (for control wells).

    • Recombinant ALK or ROS1 enzyme.

    • Peptide substrate.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction. The final ATP concentration should be at or near the Km value for each respective kinase to ensure competitive binding can be accurately assessed.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Detection: Add a mixture of the Europium-labeled anti-phosphotyrosine antibody and ULight™-Streptavidin in detection buffer to stop the reaction.

  • Final Incubation: Incubate the plate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

  • Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Kinase Selectivity Profiling

To assess selectivity, the compound should be screened against a panel of other kinases.

  • Panel Selection: Choose a diverse panel of kinases (e.g., >100 kinases) representing different branches of the human kinome. Include other receptor tyrosine kinases (e.g., MET, EGFR, VEGFR2) and cytoplasmic kinases to identify potential off-target activities.[14]

  • Screening: Submit this compound to a commercial kinase profiling service or perform in-house assays. A standard initial screen is typically run at a fixed high concentration (e.g., 1 µM or 10 µM).

  • Follow-up: For any kinases showing significant inhibition (>50% at the screening concentration), perform full IC₅₀ determinations as described in Protocol 1.

Part 2: Cellular Activity and Mechanism of Action

Positive results from biochemical assays must be validated in a cellular context. This step confirms that the compound can penetrate the cell membrane, engage its target, and inhibit downstream signaling, ultimately leading to a desired biological outcome like apoptosis or growth arrest.

Logical Workflow for Cellular Assays

G cluster_0 Cellular Assay Workflow A Select ALK/ROS1+ Cancer Cell Lines (e.g., NCI-H2228, HCC78) B Cell Viability Assay (e.g., CellTiter-Glo) Determine GI₅₀ A->B C Target Engagement & Downstream Signaling (Western Blot) B->C D Apoptosis Assay (e.g., Caspase-Glo 3/7) C->D

Caption: Workflow for evaluating cellular activity.

Protocol 3: Cell Viability Assay

This protocol measures the effect of the compound on the proliferation of cancer cell lines that are dependent on ALK or ROS1 signaling for their survival.

Materials and Reagents:

  • ALK-positive cell line: NCI-H2228 (expresses EML4-ALK).[10][15]

  • ROS1-positive cell line: HCC78 (expresses SLC34A2-ROS1).[7][8]

  • ALK/ROS1-negative control cell line: A549 or similar NSCLC line.

  • Appropriate cell culture media (e.g., RPMI-1640) with 10% FBS and antibiotics.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Opaque-walled 96-well plates.

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., from 10 µM to 0.1 nM). Include DMSO-only wells as a negative control.

  • Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Lysis and Signal Generation: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to the DMSO-treated control cells. Plot the percentage of cell viability against the logarithm of compound concentration and fit to a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 4: Western Blot Analysis of Downstream Signaling

This protocol directly visualizes the inhibition of ALK/ROS1 kinase activity within the cell by measuring the phosphorylation status of the kinases and their key downstream effectors.

Materials and Reagents:

  • NCI-H2228 and HCC78 cells.

  • 6-well plates.

  • This compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membranes and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-ALK (Tyr1604)

    • Total ALK

    • Phospho-ROS1 (Tyr2274)

    • Total ROS1

    • Phospho-AKT (Ser473)

    • Total AKT

    • Phospho-ERK1/2 (Thr202/Tyr204)

    • Total ERK1/2

    • GAPDH or β-Actin (loading control)

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Chemiluminescence imaging system.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed NCI-H2228 or HCC78 cells in 6-well plates. Once they reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a short duration (e.g., 2-4 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the plate with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Analysis: Analyze the band intensities. A successful inhibitor will show a dose-dependent decrease in the phosphorylation of ALK/ROS1, AKT, and ERK without affecting the total protein levels.

Part 3: Data Interpretation and Visualization

Expected Results and Interpretation
Assay Positive Result Indicating Potential Interpretation
In Vitro Kinase Assay Potent IC₅₀ values for both ALK and ROS1 (ideally in the low nanomolar range).The compound is a direct and potent inhibitor of the target kinases.
Kinase Selectivity >100-fold selectivity for ALK/ROS1 over other kinases, especially closely related RTKs.The compound is selective, suggesting a lower likelihood of off-target effects.
Cell Viability Assay Low GI₅₀ values in ALK+ and ROS1+ cell lines, but significantly higher GI₅₀ in ALK-/ROS1- lines.The compound has anti-proliferative effects that are specific to cells dependent on ALK/ROS1 signaling.
Western Blot Dose-dependent reduction in p-ALK, p-ROS1, p-AKT, and p-ERK levels.The compound engages its targets in cells and successfully blocks the key downstream oncogenic signaling pathways.
ALK/ROS1 Signaling Pathway Diagram

G cluster_0 Oncogenic ALK/ROS1 Signaling cluster_1 Downstream Pathways ALK_ROS1 ALK / ROS1 Fusion Kinase PI3K PI3K ALK_ROS1->PI3K RAS RAS ALK_ROS1->RAS JAK JAK ALK_ROS1->JAK Inhibitor 5-(Difluoromethoxy) -1H-indazole Inhibitor->ALK_ROS1 Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: Constitutive ALK/ROS1 signaling and point of inhibition.

Conclusion and Future Directions

The protocols detailed in this guide provide a robust, step-by-step framework for the initial preclinical characterization of this compound as a potential dual ALK/ROS1 inhibitor. Successful outcomes from these studies—namely potent and selective biochemical inhibition, on-target cellular activity, and blockade of downstream signaling—would provide a strong rationale for advancing the compound to more complex studies.

Future work would include:

  • Resistance Profiling: Testing the compound against cell lines harboring known ALK/ROS1 resistance mutations.[12][16]

  • In Vivo Efficacy: Evaluating antitumor activity in mouse xenograft models using ALK+ or ROS1+ cell lines.[10][17]

  • Pharmacokinetic (PK) and ADME Studies: Assessing the compound's absorption, distribution, metabolism, and excretion properties to determine its drug-like potential.

This systematic approach ensures that key questions of potency, selectivity, and mechanism of action are answered, paving the way for the potential development of a novel therapeutic agent for ALK/ROS1-driven cancers.

References

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Application Notes and Protocols: Development of FGFR Inhibitors Utilizing a 5-(Difluoromethoxy)-1H-indazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of a myriad of cellular processes, including proliferation, differentiation, migration, and survival.[1][2] Dysregulation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal rearrangements, is a significant driver in the pathogenesis of numerous cancers.[2][3][4] These genetic alterations can lead to constitutive activation of FGFR, promoting uncontrolled tumor growth, angiogenesis, and resistance to other cancer therapies.[2][3] Consequently, the FGFR family of receptor tyrosine kinases has emerged as a compelling target for therapeutic intervention in oncology.[4]

A variety of small-molecule FGFR inhibitors have been developed, with several now approved for clinical use.[5][6] A key challenge in the development of these inhibitors is achieving high potency and selectivity to minimize off-target effects and associated toxicities.[7][8] The 5-(difluoromethoxy)-1H-indazole scaffold has been identified as a privileged chemical structure in the design of potent and selective FGFR inhibitors. This scaffold has been instrumental in the development of several clinical candidates, demonstrating favorable interactions within the ATP-binding pocket of the FGFR kinase domain.

These application notes provide a comprehensive guide for researchers engaged in the discovery and development of novel FGFR inhibitors based on the this compound scaffold. We will delve into the underlying scientific principles, provide detailed experimental protocols for inhibitor characterization, and offer insights into data interpretation and troubleshooting.

The FGFR Signaling Pathway and Its Role in Oncogenesis

The FGFR family comprises four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4).[1] Ligand binding by fibroblast growth factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domains.[1] This activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation and survival.[9][10][11]

Mechanisms of FGFR Dysregulation in Cancer:
  • Gene Amplification: An increased copy number of an FGFR gene leads to overexpression of the receptor, amplifying downstream signaling.[2] This is a common alteration, accounting for approximately 66% of FGFR aberrations in cancer.[2]

  • Activating Mutations: Point mutations in the FGFR gene can lead to ligand-independent receptor activation, resulting in constitutive signaling.[1]

  • Chromosomal Rearrangements: Gene fusions involving FGFRs can create chimeric proteins with constitutively active kinase domains.[2]

The dysregulation of FGFR signaling contributes to several hallmarks of cancer, including sustained proliferative signaling, evasion of apoptosis, and induction of angiogenesis.[2]

Visualizing the FGFR Signaling Pathway

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR Monomer FGF->FGFR Binding HSPG HSPG HSPG->FGFR FGFR_dimer Activated FGFR Dimer (Autophosphorylation) FGFR->FGFR_dimer Dimerization FRS2 FRS2 FGFR_dimer->FRS2 Phosphorylation PLCg PLCγ FGFR_dimer->PLCg STAT STAT FGFR_dimer->STAT GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus mTOR mTOR AKT->mTOR mTOR->Nucleus STAT->Nucleus Proliferation Cell Proliferation & Survival Nucleus->Proliferation Angiogenesis Angiogenesis Nucleus->Angiogenesis Inhibitor 5-(Difluoromethoxy) -1H-indazole Inhibitor Inhibitor->FGFR_dimer Inhibition

Caption: The FGFR signaling cascade and point of inhibition.

The this compound Scaffold: A Privileged Moiety for FGFR Inhibition

The 1H-indazole scaffold has been successfully employed in the design of numerous kinase inhibitors.[12][13][14] The 5-(difluoromethoxy) substitution on this scaffold has proven to be particularly advantageous for targeting FGFR. This moiety can form key hydrogen bond interactions within the hinge region of the FGFR ATP-binding pocket, a critical determinant of inhibitor potency. Furthermore, the difluoromethoxy group can enhance metabolic stability and improve pharmacokinetic properties.

Rationale for Experimental Design

The development of a novel FGFR inhibitor requires a multi-faceted approach to thoroughly characterize its biochemical and cellular activity. The following protocols outline a logical workflow for the evaluation of this compound-based compounds.

Experimental_Workflow Start Compound Synthesis (this compound scaffold) Biochemical_Assay In Vitro Kinase Assay (Determine IC50) Start->Biochemical_Assay Cell_Proliferation Cell-Based Proliferation Assay (Determine GI50) Biochemical_Assay->Cell_Proliferation Target_Engagement Target Engagement Assay (Western Blot for p-FGFR/p-FRS2) Cell_Proliferation->Target_Engagement Selectivity_Profiling Kinase Selectivity Profiling Target_Engagement->Selectivity_Profiling In_Vivo_Studies In Vivo Efficacy Studies (Xenograft Models) Selectivity_Profiling->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization Clinical_Candidate Clinical Candidate In_Vivo_Studies->Clinical_Candidate Lead_Optimization->Biochemical_Assay

Caption: A typical workflow for FGFR inhibitor development.

Experimental Protocols

Protocol 1: In Vitro FGFR Kinase Activity Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FGFR kinases. The ADP-Glo™ Kinase Assay is a common method that measures the amount of ADP produced during the kinase reaction.[15][16]

Principle: The assay is performed in two steps. First, the kinase reaction is carried out, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, or FGFR4 enzyme

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit

  • 384-well white assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).

  • Add 2 µL of a solution containing the FGFR enzyme and substrate in kinase buffer.

  • Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific FGFR isoform.

  • Incubate the plate at room temperature for 60 minutes.[16]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16]

  • Incubate at room temperature for 40 minutes.[16]

  • Add 10 µL of Kinase Detection Reagent to each well.[16]

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.[16]

  • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition versus the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterTypical Value Range
FGFR Enzyme Concentration1-10 ng/well
Substrate Concentration0.1-0.5 mg/mL
ATP Concentration10-100 µM
Final DMSO Concentration≤ 1%
Protocol 2: Cell-Based Proliferation Assay

This protocol measures the effect of a test compound on the proliferation of cancer cell lines with known FGFR alterations.

Principle: Cell viability is assessed using a colorimetric or fluorometric assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • Cancer cell line with known FGFR amplification, mutation, or fusion (e.g., NCI-H1581, SNU-16, RT-112)

  • Appropriate cell culture medium and supplements

  • Test compound (serially diluted in DMSO)

  • 96-well clear-bottom white assay plates

  • CellTiter-Glo® Luminescent Cell Viability Assay reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare a serial dilution of the test compound in cell culture medium.

  • Remove the existing medium from the cells and add 100 µL of the medium containing the diluted test compound or vehicle control.

  • Incubate the plate for 72 hours under standard cell culture conditions.

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

Data Analysis:

  • Calculate the percent growth inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent growth inhibition versus the logarithm of the compound concentration.

  • Determine the GI50 (concentration for 50% growth inhibition) from the dose-response curve.

Protocol 3: Western Blot Analysis for Target Engagement

This protocol is used to confirm that the test compound inhibits FGFR signaling within the cell by assessing the phosphorylation status of FGFR and its downstream effector, FRS2.

Principle: Cells are treated with the test compound, and cell lysates are then subjected to SDS-PAGE and western blotting to detect the levels of phosphorylated FGFR (p-FGFR) and phosphorylated FRS2 (p-FRS2).

Materials:

  • Cancer cell line with active FGFR signaling

  • Test compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay reagent (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and grow to 70-80% confluency.

  • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Data Analysis:

  • Quantify the band intensities for the phosphorylated and total proteins.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Observe the dose-dependent decrease in the phosphorylation of FGFR and FRS2 in response to the test compound.

Protocol 4: In Vivo Efficacy Studies in Xenograft Models

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a lead compound in a mouse xenograft model.[17][18]

Principle: A human cancer cell line with a specific FGFR alteration is implanted into immunodeficient mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.[19][20]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Cancer cell line for implantation

  • Test compound formulated in an appropriate vehicle

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Implant cancer cells subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth.

  • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).

  • Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Continue treatment for a specified period or until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by western blot or immunohistochemistry).

Data Analysis:

  • Plot the mean tumor volume versus time for each treatment group.

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

  • Assess the tolerability of the compound by monitoring body weight changes and clinical signs.

ParameterTypical Conditions
Mouse StrainAthymic Nude or SCID
Number of Cells Injected1-10 x 10⁶
Treatment Start Volume100-200 mm³
Dosing RouteOral (gavage), Intraperitoneal
Dosing FrequencyDaily, Twice Daily

Selectivity and Safety Considerations

A critical aspect of FGFR inhibitor development is ensuring selectivity for the FGFR family over other kinases to minimize off-target toxicities. Kinase panel screening is essential to assess the selectivity profile of a lead compound. Common off-target effects of pan-FGFR inhibitors include hyperphosphatemia, retinal toxicities, and nail and skin disorders.[8][21] The development of isoform-selective FGFR inhibitors may offer an improved safety profile.[8]

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective FGFR inhibitors. The protocols and guidelines presented in these application notes provide a robust framework for the systematic evaluation and development of novel therapeutic agents targeting the dysregulated FGFR signaling pathway in cancer. A thorough understanding of the underlying biology, coupled with rigorous preclinical testing, is paramount to advancing these promising compounds toward clinical application.

References

  • Touat, M., Ileana, E., Postel-Vinay, S., André, F., & Soria, J. C. (2015). Dysregulation of FGFR Signaling in Human Malignancies. Semanticscholar.org. [Link]

  • Babina, I. S., & Turner, N. C. (2017). Biological Significance and Targeting of the FGFR Axis in Cancer. PMC. [Link]

  • Unknown. (2025, June 13). Targeting FGFR in Cancer Therapy: From Biological Mechanisms to Clinical Breakthroughs. [Link]

  • Gasperi-Campani, A., Fieuws, C., Ceni, V., Gnemmi, V., D'Amico, M., Melocchi, L., & Van Looy, T. (2022, May 13). In Vivo Evaluation of Fibroblast Growth Factor Receptor Inhibition in Mouse Xenograft Models of Gastrointestinal Stromal Tumor. PMC. [Link]

  • Unknown. (n.d.). Xenograft mouse model shows FGFR inhibition efficacy in vivo. A,.... ResearchGate. [Link]

  • Francavilla, C., & Fomitcheva-Khartchenko, A. (2022, February 23). Fibroblast growth factor receptor signalling dysregulation and targeting in breast cancer. PMC. [Link]

  • Formisano, L., & Sudhan, D. R. (2025, April 16). Safety and Activity of Fibroblast Growth Factor Receptor Inhibitors in Advanced Malignancies: A Pooled Analysis of Early-Phase Clinical Trials. ASCO Publications. [Link]

  • Unknown. (2025, July 18). Data mining and safety analysis of FGFR tyrosine kinase inhibitors based on the FAERS database. PMC. [Link]

  • Malchers, F., & Dietlein, F. (n.d.). Cisplatin Increases Sensitivity to FGFR Inhibition in Patient-Derived Xenograft Models of Lung Squamous Cell Carcinoma. AACR Journals. [Link]

  • Wang, Y., & Li, D. (n.d.). Antitumor effect of FGFR inhibitors on a novel cholangiocarcinoma patient derived xenograft mouse model endogenously expressing an FGFR2-CCDC6 fusion protein. PMC. [Link]

  • Zhao, G., & Li, T. (n.d.). A Novel, Selective Inhibitor of Fibroblast Growth Factor Receptors That Shows a Potent Broad Spectrum of Antitumor Activity in Several Tumor Xenograft Models. AACR Journals. [Link]

  • Podszywałow-Bartnicka, P., & Wolny, M. (2024, February 21). Fibroblast Growth Factor Receptor Inhibitors Decrease Proliferation of Melanoma Cell Lines and Their Activity Is Modulated by Vitamin D. MDPI. [Link]

  • Drakaki, A. (2025, October 18). How FGFR isoform selectivity may shape the therapeutic window. VJOncology. [Link]

  • Indigo Biosciences. (n.d.). Human FGFR1/2 Reporter Assay Kit. [Link]

  • Xia, X., Du, W., Xie, Y., & Gou, Q. (2023, September 7). The Efficacy and Safety of FGFR-Selective Inhibitors for Cancer Patients. Annals of Clinical Case Reports. [Link]

  • BPS Bioscience. (n.d.). FGFR2 Assay Kit. [Link]

  • Su, N., & Du, X. (2023, December 10). Cell-based screen identifies porphyrins as FGFR3 activity inhibitors with therapeutic potential for achondroplasia and cancer. NIH. [Link]

  • Goyal, L., & Stjepanovic, N. (n.d.). Safety Profile and Adverse Event Management for Futibatinib, An Irreversible FGFR1–4 Inhibitor: Pooled Safety Analysis of 469 Patients. AACR Journals. [Link]

  • Prajapati, B., & Tvorogov, D. (n.d.). Targeting the cancer cells and cancer‐associated fibroblasts with next‐generation FGFR inhibitors in prostate cancer co‐culture models. PMC. [Link]

  • Unknown. (n.d.). In vitro kinase assay on FGFR-1 immunoprecipitates from transfected PAE.... ResearchGate. [Link]

  • Xiang, H. Y., Wang, Z. C., Li, X. Y., Li, Y. C., Wang, Y., Zhang, Y., & Li, J. (2015, July 28). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. PubMed. [Link]

  • Tindall, D. J., & Solanki, S. (n.d.). Identification of an Indazole-Based Pharmacophore for the Inhibition of FGFR Kinases Using Fragment-Led de Novo Design. NIH. [Link]

  • Wang, Z. C., & Xiang, H. Y. (n.d.). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. PMC. [Link]

  • Dienstmann, R., & Rodon, J. (n.d.). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. PubMed Central. [Link]

  • Li, D., & Zhang, Y. (2024, May 17). Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. [Link]

  • Unknown. (n.d.). FGFR inhibitors mechanism of action. Source: Figure created from an.... ResearchGate. [Link]

  • Unknown. (n.d.). (A) Mechanism of action of FGFR inhibitors and FGFR signaling pathway:.... ResearchGate. [Link]

  • Kommalapati, A., Tella, S. H., Borad, M., & Mahipal, A. (2021). FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice. [Link]

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Sources

Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 5-(Difluoromethoxy)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of 5-(Difluoromethoxy)-1H-indazole in Kinase Inhibition

The 1H-indazole core is a well-established "privileged scaffold" in medicinal chemistry, recognized for its ability to mimic the purine core of ATP and effectively interact with the hinge region of various protein kinases.[1] This structural feature allows for the development of potent and selective kinase inhibitors. The introduction of a difluoromethoxy (-OCHF₂) group at the 5-position of the indazole ring offers several advantages in drug design. This small, lipophilic moiety can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity through favorable interactions with the target protein.[2] Consequently, this compound has emerged as a promising scaffold for the development of novel therapeutics targeting kinases implicated in diseases such as cancer.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the structure-activity relationship (SAR) studies of this compound analogs. We will delve into the synthetic strategies, bioassay protocols, and interpretation of SAR data to facilitate the rational design of potent and selective kinase inhibitors based on this versatile scaffold.

I. Synthesis of the this compound Core and Analogs

The synthesis of the this compound core typically begins with the preparation of the key intermediate, 4-(difluoromethoxy)aniline. This can be achieved through the difluoromethylation of 4-aminophenol or a multi-step synthesis starting from 4-nitrophenol.[3][4] Once the aniline precursor is obtained, various cyclization methods can be employed to construct the indazole ring. A common and effective strategy is the Cadogan reductive cyclization of an ortho-nitrobenzaldehyde derivative, which can be formed from the aniline.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound analogs.

G cluster_0 Starting Material Preparation cluster_1 Indazole Core Synthesis cluster_2 Analog Derivatization 4-Nitrophenol 4-Nitrophenol 4-(Difluoromethoxy)nitrobenzene 4-(Difluoromethoxy)nitrobenzene 4-Nitrophenol->4-(Difluoromethoxy)nitrobenzene Difluoromethylation 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)aniline 4-(Difluoromethoxy)nitrobenzene->4-(Difluoromethoxy)aniline Reduction o-Nitro-imine o-Nitro-imine 4-(Difluoromethoxy)aniline->o-Nitro-imine Condensation with o-nitrobenzaldehyde Functionalized Analogs Functionalized Analogs This compound This compound o-Nitro-imine->this compound Reductive Cyclization (e.g., Cadogan) This compound->Functionalized Analogs Cross-coupling, Alkylation, etc.

Figure 1: General synthetic workflow for this compound analogs.

Detailed Protocol: Synthesis of this compound

This protocol outlines a plausible synthetic route adapted from established methodologies for indazole synthesis.[5][6]

Step 1: Synthesis of 4-(Difluoromethoxy)aniline

  • To a solution of 4-nitrophenol in a suitable solvent (e.g., DMF), add a base (e.g., potassium carbonate).

  • Introduce a difluoromethylating agent (e.g., chlorodifluoromethane gas) at an elevated temperature.

  • Monitor the reaction by TLC or LC-MS until completion.

  • After workup and purification, the resulting 4-(difluoromethoxy)nitrobenzene is reduced to 4-(difluoromethoxy)aniline using a standard reducing agent such as iron powder in acetic acid or catalytic hydrogenation.[3]

Step 2: Synthesis of this compound

  • The 4-(difluoromethoxy)aniline is diazotized using sodium nitrite in an acidic medium (e.g., HCl) at 0-5 °C.

  • The resulting diazonium salt is then subjected to a reductive cyclization. One common method involves the use of a reducing agent like sodium sulfite or stannous chloride.

  • Alternatively, an N-N bond-forming oxidative cyclization of a corresponding 2-aminomethyl-phenylamine derivative can be employed using an oxidizing agent like hydrogen peroxide with a molybdenum catalyst.[6][7]

  • The crude indazole product is then purified by column chromatography or recrystallization.

II. Structure-Activity Relationship (SAR) of this compound Analogs as Kinase Inhibitors

The SAR of this compound analogs is typically explored by modifying substituents at various positions of the indazole ring, most commonly at the N1, C3, and C6 positions. The goal is to enhance potency against the target kinase while improving selectivity and pharmacokinetic properties.

Key Positions for SAR Exploration:
  • N1-Position: Substitution at the N1 position can influence the orientation of the molecule within the ATP-binding pocket and can be tailored to interact with specific residues, often leading to improved potency and selectivity.

  • C3-Position: The C3 position is often directed towards the solvent-exposed region of the ATP-binding site. Modifications here with various aryl, heteroaryl, or aliphatic groups can significantly impact potency and can be used to fine-tune the physicochemical properties of the compound.

  • C6-Position: The C6 position can also be modified to explore interactions with the kinase active site. For example, introducing groups that can form additional hydrogen bonds or hydrophobic interactions can enhance binding affinity.

Representative SAR Data

The following table summarizes representative SAR data for a hypothetical series of this compound analogs targeting a generic protein kinase. This data is illustrative and based on trends observed in the literature for similar indazole-based kinase inhibitors.[8][9][10]

CompoundR1 (N1-position)R2 (C3-position)Kinase IC₅₀ (nM)
1a HPhenyl520
1b MethylPhenyl350
1c EthylPhenyl280
2a H4-Fluorophenyl410
2b H3-Pyridyl150
2c H4-Pyridyl250
3a Methyl3-Pyridyl85
3b Ethyl3-Pyridyl60
3c Isopropyl3-Pyridyl120

Interpretation of SAR:

  • N1-Substitution: Alkylation at the N1-position (compounds 1b , 1c , 3a-c ) generally leads to increased potency compared to the unsubstituted analog (1a ). This suggests a favorable interaction of the alkyl group in a hydrophobic pocket. However, increasing the bulk from ethyl (3b ) to isopropyl (3c ) results in a loss of activity, indicating a potential steric clash.

  • C3-Substitution: The nature of the substituent at the C3 position is critical for potency. The introduction of a nitrogen atom in the phenyl ring to form a pyridyl group (2b ) significantly improves activity over the phenyl analog (2a ), likely due to the formation of a key hydrogen bond with the kinase hinge region. The position of the nitrogen is also important, as the 3-pyridyl analog (2b ) is more potent than the 4-pyridyl analog (2c ).

  • Combined Effect: The combination of optimal substituents at both the N1 and C3 positions leads to the most potent compounds in this series (e.g., 3b ).

III. Experimental Protocols for Biological Evaluation

The biological evaluation of novel this compound analogs typically involves a tiered approach, starting with in vitro biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.

A. In Vitro Kinase Inhibition Assays

1. ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction, providing a measure of kinase activity.[11][12]

Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a solution containing the target kinase and its specific substrate in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate at room temperature for 1 hour.[13]

  • ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[14]

  • ADP Detection:

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.[14]

  • Data Acquisition:

    • Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity.

    • Calculate IC₅₀ values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

2. LanthaScreen® Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a fluorescently labeled tracer to the kinase active site.[1][15]

Protocol:

  • Assay Setup:

    • In a 384-well plate, add 5 µL of the test compound at various concentrations.

    • Add 5 µL of a mixture containing the europium (Eu)-labeled anti-tag antibody and the target kinase.

    • Add 5 µL of the Alexa Fluor™ 647-labeled kinase tracer.

  • Incubation:

    • Incubate the plate at room temperature for 1 hour, protected from light.[15]

  • Data Acquisition:

    • Read the TR-FRET signal on a compatible plate reader (excitation at ~340 nm, emission at ~615 nm for Eu and ~665 nm for Alexa Fluor™ 647).

    • The FRET signal is high when the tracer is bound to the kinase and decreases upon displacement by an inhibitor.

    • Calculate IC₅₀ values from the dose-response curve.

B. Cell-Based Assays

1. Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI₅₀ (concentration for 50% growth inhibition) values.

2. Western Blotting for Target Engagement and Pathway Modulation

Western blotting is used to detect the phosphorylation status of the target kinase and downstream signaling proteins, confirming that the inhibitor engages its target in a cellular context.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[17]

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a downstream substrate overnight at 4°C.[18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

    • Re-probe the membrane with an antibody against the total protein as a loading control.

IV. Signaling Pathway Analysis

Many this compound analogs exert their anti-cancer effects by inhibiting key signaling pathways that are often dysregulated in cancer, such as the PI3K/AKT/mTOR pathway.[20][21]

PI3K/AKT/mTOR Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Activation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition of Inhibitor Proliferation Cell Proliferation & Survival p70S6K->Proliferation eIF4E->Proliferation Indazole 5-(Difluoromethoxy) -1H-indazole Analog Indazole->PI3K Inhibition

Figure 2: Inhibition of the PI3K/AKT/mTOR signaling pathway by a this compound analog.

This pathway is crucial for regulating cell growth, proliferation, and survival.[20] A this compound analog designed to inhibit a kinase within this cascade, such as PI3K or AKT, would block the downstream signaling events that lead to uncontrolled cell proliferation.

V. Conclusion

The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. A systematic approach to SAR studies, guided by the principles outlined in these application notes, is essential for optimizing the potency, selectivity, and drug-like properties of these compounds. The detailed protocols provided for synthesis and biological evaluation will enable researchers to efficiently advance their drug discovery programs targeting kinases. Through iterative cycles of design, synthesis, and testing, novel this compound analogs with superior therapeutic potential can be identified and developed.

VI. References

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]

  • ADP Glo Protocol. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway in a cell. Retrieved from [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Retrieved from

  • Kinase Logistics Europe. (n.d.). QS S Assist KINASE_ADP-GloTM Kit. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119238A - Preparation method for 4-(chlorodifluoromethoxy)aniline. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors. Retrieved from [Link]

  • ACS Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(11), 3056–3059. [Link]

  • YouTube. (2020, October 19). PI3k/AKT/mTOR Pathway. Retrieved from [Link]

  • Google Patents. (n.d.). CN104119238B - A kind of preparation method of 4-(a chlorine difluoro-methoxy) aniline. Retrieved from

  • Prime Scholars. (n.d.). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Retrieved from [Link]

  • Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis of Indazoles via N–N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26(6), 1229–1232. [Link]

  • Synfacts. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts, 19(06), 0599. [Link]

  • Assiut University. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Bulletin of Pharmaceutical Sciences, 45(1), 265-281. [Link]

  • ResearchGate. (n.d.). Synthesis of 1H-Indazoles by Reductive Cyclization of o-Nitro-ketoximes. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from

  • Patsnap. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Retrieved from [Link]

  • Azure Biosystems. (n.d.). 6 Western Blotting Steps. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Exploring Applications of 4-(Difluoromethoxy)aniline. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). Describes the predicted SAR studies of indazole based derivatives. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-(Difluoromethoxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 5-(Difluoromethoxy)-1H-indazole Derivatives and the Role of High-Throughput Screening

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1][2][3] Its derivatives have been investigated for a wide range of biological activities, including anti-inflammatory, antimicrobial, and notably, antitumor effects.[1][4] A significant portion of research has focused on their role as kinase inhibitors, a major class of drug targets in oncology.[1][5] For instance, certain indazole derivatives have shown potent inhibitory activity against kinases like Polo-like kinase 4 (PLK4), pan-Pim kinases, and Anaplastic Lymphoma Kinase (ALK).[1][6] The introduction of a difluoromethoxy group at the 5-position can significantly modulate the physicochemical properties of the parent indazole, potentially enhancing metabolic stability, cell permeability, and target engagement.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid evaluation of large chemical libraries against specific biological targets to identify "hit" compounds.[7][8][9] HTS combines automation, miniaturization, and sophisticated data analysis to screen hundreds of thousands to millions of compounds efficiently.[8][9] This application note provides a detailed guide for researchers, scientists, and drug development professionals on designing and implementing robust HTS assays for the discovery and characterization of novel this compound derivatives. We will delve into both biochemical and cell-based assay formats, with a focus on kinase and cancer-related targets, reflecting the likely therapeutic applications of this chemical class.

Strategic Approach to HTS for this compound Derivatives

The successful identification of lead compounds from an HTS campaign hinges on a well-designed screening cascade. This involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Cascade cluster_0 Primary Screen cluster_1 Secondary & Tertiary Screens Primary Large Compound Library (including this compound derivatives) HTS High-Throughput Screening (e.g., Biochemical Kinase Assay) Primary->HTS Single concentration Hits Initial 'Hits' (Compounds showing desired activity) HTS->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse Confirmation CellBased Cell-Based Assays (e.g., Cell Viability, Target Engagement) DoseResponse->CellBased Potency Selectivity Selectivity Profiling (Kinase panel screening) CellBased->Selectivity Cellular Efficacy Lead Validated Lead Compounds Selectivity->Lead Selectivity

Caption: A typical HTS cascade for drug discovery.

Part 1: Biochemical Assays for Direct Target Inhibition

Biochemical assays are fundamental in target-based drug discovery, providing a direct measure of a compound's effect on a purified biological target, such as an enzyme.[10][11] For this compound derivatives, kinase inhibition assays are a logical starting point.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust technology for HTS, combining time-resolved fluorescence (TRF) with fluorescence resonance energy transfer (FRET).[12] It is a sensitive, homogeneous (no-wash) assay format well-suited for automation.[13]

Principle: This assay measures the phosphorylation of a biotinylated substrate by a kinase. A europium cryptate-labeled anti-phospho-specific antibody (donor) and a streptavidin-XL665 conjugate (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

HTRF_Kinase_Assay cluster_kinase Kinase Activity cluster_detection HTRF Detection Kinase Kinase PhosphoSubstrate Biotin-Substrate-P Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->PhosphoSubstrate Phosphorylation Substrate Biotin-Substrate Substrate->PhosphoSubstrate Phosphorylation SA_XL665 Streptavidin-XL665 PhosphoSubstrate->SA_XL665 Binds Biotin Ab_Eu Anti-P-Ab-Europium PhosphoSubstrate->Ab_Eu Binds Phospho-site FRET FRET Signal SA_XL665->FRET Proximity Ab_Eu->FRET Proximity Inhibitor Indazole Derivative (Inhibitor) Inhibitor->Kinase Blocks ATP binding site

Caption: Principle of the HTRF kinase inhibition assay.

Protocol: HTRF® Kinase Assay for a Target Kinase (e.g., ALK)

  • Materials:

    • Recombinant human ALK kinase

    • Biotinylated peptide substrate (e.g., Biotin-Poly(Glu, Tyr) 4:1)

    • ATP

    • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

    • This compound derivatives library in DMSO

    • Staurosporine (positive control inhibitor)

    • HTRF® Detection Reagents: Europium cryptate-labeled anti-phospho-tyrosine antibody and Streptavidin-XL665

    • Low-volume 384-well microplates (e.g., white, Greiner Bio-One)

    • HTRF®-compatible microplate reader (e.g., PHERAstar FSX, EnVision)[12]

  • Procedure:

    • Compound Plating: Dispense 50 nL of test compounds (typically at 10 mM in DMSO) into the assay plate wells using an acoustic liquid handler. For the primary screen, a final assay concentration of 10 µM is common. Include wells for positive (e.g., 1 µM Staurosporine) and negative (DMSO vehicle) controls.

    • Enzyme/Substrate Addition: Prepare a mix of ALK kinase and biotinylated substrate in assay buffer. Add 5 µL of this mix to each well. The final concentrations should be optimized during assay development but could be, for example, 2 nM kinase and 200 nM substrate.

    • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for the enzyme (e.g., 10 µM).

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Detection: Prepare the HTRF® detection reagent mix containing the anti-phospho-antibody and streptavidin-XL665 in detection buffer. Add 10 µL of this mix to each well.

    • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

    • Data Acquisition: Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

Data Analysis and Hit Identification:

  • Calculate HTRF Ratio: Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

  • Determine Hit Threshold: A common method is to set the hit threshold at three standard deviations from the mean of the negative controls.

  • Assay Quality Control: The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[14][] Z' = 1 - (3*(SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • A Z' > 0.5 indicates an excellent assay suitable for HTS.

ParameterDescriptionTypical ValueReference
Z'-factor Measures assay robustness and dynamic range> 0.5[14][]
Signal-to-Background Ratio of negative control to positive control signal> 5[14]
CV (%) Coefficient of variation for controls< 10%[14]
Hit Rate Percentage of compounds identified as hits0.5 - 2%[16]

Part 2: Cell-Based Assays for Phenotypic and Target Engagement Evaluation

Cell-based assays provide a more physiologically relevant context for drug screening, as they account for factors like cell permeability and off-target effects.[17][18][19][20]

Cell Viability/Cytotoxicity Assay

A fundamental cell-based assay is to determine the effect of the compounds on the proliferation and viability of cancer cells.[21] Luminescence-based assays that measure intracellular ATP levels are highly sensitive and suitable for HTS.[22][23]

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The assay reagent lyses the cells and provides a luciferase and its substrate, which generates a luminescent signal proportional to the ATP concentration.

Protocol: ATP-Based Cell Viability Assay

  • Materials:

    • Cancer cell line relevant to the kinase target (e.g., H2228 lung cancer cells for ALK).

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega).

    • White, clear-bottom 384-well cell culture plates.

    • Luminescence-capable plate reader.

  • Procedure:

    • Cell Seeding: Seed cells into 384-well plates at a pre-determined optimal density (e.g., 2,000 cells/well) in 40 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

    • Compound Addition: Perform a serial dilution of the this compound derivatives. Add 100 nL of the diluted compounds to the cells.

    • Incubation: Incubate the plates for 72 hours (37°C, 5% CO₂).

    • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Lysis and Signal Generation: Add 20 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis:

  • Data is typically normalized to vehicle-treated (0% effect) and background (no cells, 100% effect) controls.

  • Dose-response curves are generated using non-linear regression to determine the GI₅₀ (concentration for 50% inhibition of cell growth).[24]

Compound IDTarget Kinase IC₅₀ (nM)H2228 Cell GI₅₀ (µM)
Example-001 150.25
Example-002 2505.8
Example-003 80.12
Staurosporine 50.05
Target Engagement Assay using NanoBRET™

To confirm that the observed cellular effects are due to direct interaction with the intended target, a target engagement assay is crucial. The NanoBRET™ technology is a proximity-based assay that can quantitatively measure compound binding to a specific protein target in living cells.[22]

Principle: The target protein is expressed as a fusion with NanoLuc® luciferase (the energy donor). A fluorescent tracer that binds to the target protein is added to the cells. When the tracer binds to the NanoLuc®-fused target, BRET occurs. A test compound that also binds to the target will compete with the tracer, disrupting BRET in a dose-dependent manner.

NanoBRET_Assay cluster_binding Tracer Binding (No Inhibitor) cluster_competition Competitive Binding Target_NL Target-NanoLuc Tracer Fluorescent Tracer Target_NL->Tracer Binding BRET BRET Signal Tracer->BRET Energy Transfer Target_NL2 Target-NanoLuc Inhibitor Indazole Derivative Target_NL2->Inhibitor Binding No_BRET Reduced BRET Signal Inhibitor->No_BRET Displaces Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Protocol: NanoBRET™ Target Engagement Assay

  • Materials:

    • HEK293 cells transiently transfected with the target kinase-NanoLuc® fusion vector.

    • Opti-MEM™ I Reduced Serum Medium.

    • NanoBRET™ Tracer and Nano-Glo® Substrate (Promega).

    • White, 96-well or 384-well cell culture plates.

    • Plate reader capable of measuring filtered luminescence (e.g., donor emission at 460 nm and acceptor emission at >600 nm).

  • Procedure:

    • Cell Seeding: Harvest and resuspend transfected HEK293 cells in Opti-MEM™. Seed into plates.

    • Compound Addition: Add serially diluted this compound derivatives to the wells.

    • Tracer Addition: Add the fluorescent tracer at a pre-optimized concentration.

    • Incubation: Incubate for 2 hours at 37°C, 5% CO₂.

    • Substrate Addition: Prepare the Nano-Glo® substrate according to the manufacturer's instructions. Add it to the wells.

    • Data Acquisition: Read the plate within 10 minutes, measuring both donor (460 nm) and acceptor (>600 nm) emission.

Data Analysis:

  • Calculate NanoBRET™ Ratio: Corrected Ratio = (Acceptor Emission / Donor Emission)

  • Determine IC₅₀: Plot the corrected BRET ratio against the compound concentration and fit to a four-parameter log-logistic curve to determine the IC₅₀ value, which reflects the potency of target engagement in a cellular environment.

Conclusion

The protocols outlined in this application note provide a robust framework for the high-throughput screening and characterization of this compound derivatives. By employing a strategic combination of biochemical and cell-based assays, researchers can efficiently identify potent and selective modulators of relevant biological targets, such as protein kinases. The use of validated, high-quality assay technologies like HTRF® and NanoBRET™, coupled with rigorous data analysis and quality control, is essential for the successful progression of hit compounds into viable lead candidates for drug development.

References

  • M. A. D. B. F. Lima, V. L. M. G. de Barros, and A. C. de F. de M. B. de Lima, "High-Throughput Screening: today's biochemical and cell-based approaches," Drug Discovery Today, vol. 25, no. 10, pp. 1807–1821, Oct. 2020. [Link]

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  • S. P. Davies et al., "High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors," Biochemical Journal, vol. 429, no. 1, pp. 41–50, 2010. [Link]

  • M. A. D. B. F. Lima, V. L. M. G. de Barros, and A. C. de F. de M. B. de Lima, "High-Throughput Screening: today's biochemical and cell-based approaches," Drug Discovery Today, vol. 25, no. 10, pp. 1807–1821, 2020. [Link]

  • A. Moore, "High-Throughput Screening (HTS) in Drug Discovery: Approaches and Applications," Medical Chemistry, vol. 14, p. 757, 2024. [Link]

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Application Note: A Validated Reverse-Phase HPLC Method for the Purity Assessment of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate purity determination of 5-(Difluoromethoxy)-1H-indazole, a critical intermediate in pharmaceutical synthesis. The described method is designed for researchers, quality control analysts, and drug development professionals requiring a reliable tool for assessing the purity and stability of this compound. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring high levels of specificity, linearity, accuracy, and precision.[1][2][3]

Introduction and Method Rationale

This compound is a heterocyclic building block of significant interest in medicinal chemistry, often serving as a key starting material in the synthesis of active pharmaceutical ingredients (APIs). The purity of such intermediates is paramount, as impurities can carry through the synthetic route, potentially affecting the safety and efficacy of the final drug product. Therefore, a well-validated analytical method is essential for quality control.

The selection of RP-HPLC is predicated on its widespread applicability and effectiveness in separating compounds with varying degrees of hydrophobicity.[4] The indazole core, combined with the difluoromethoxy group, imparts moderate polarity to the molecule, making it an ideal candidate for retention and separation on a non-polar stationary phase, such as C18.

Causality Behind Experimental Choices:

  • Chromatography Mode (RP-HPLC): Chosen for its versatility and proven success in analyzing the majority of small pharmaceutical molecules.[5][6] The hydrophobic interactions between the analyte and the C18 stationary phase provide a robust mechanism for separation.[4]

  • Mobile Phase Composition: A gradient elution using a buffered aqueous phase and an organic modifier (acetonitrile) was selected. A gradient approach is superior for purity analysis as it ensures the elution of both polar and non-polar impurities within a single run, providing a comprehensive impurity profile.[5][7] A phosphate buffer is used to maintain a constant pH, which is critical for achieving reproducible retention times and symmetrical peak shapes for ionizable compounds like indazoles.

  • Detector: A UV detector was chosen due to the presence of chromophores within the indazole ring system, which allows for sensitive detection.[8] Wavelength scanning of this compound indicates strong absorbance, making UV detection a suitable and cost-effective choice.

Experimental Workflow

The overall process, from initial preparation to final data analysis, is designed to ensure methodical execution and reliable results.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration SamplePrep Standard & Sample Preparation SST System Suitability Test (SST) SamplePrep->SST Injection Sample Injection SamplePrep->Injection Equilibration->SST Inject Std. SST->Equilibration If Fail SST->Injection If Pass Integration Peak Integration & Identification Injection->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: HPLC Purity Assessment Workflow.

Instrumentation, Reagents, and Materials

  • Instrumentation: HPLC or UHPLC system equipped with a gradient pump, autosampler, column oven, and UV/PDA detector.

  • Data Acquisition: Chromatography Data System (CDS).

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, analytical grade)

    • Orthophosphoric Acid (analytical grade)

    • Water (HPLC grade)

  • Reference Standard: this compound of known purity.

Detailed Analytical Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Dissolve 1.36 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

Standard and Sample Preparation
  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (50:50, v/v).

  • Standard Stock Solution (approx. 500 µg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (approx. 50 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

  • Sample Solution (approx. 50 µg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Chromatographic Conditions
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A: 0.01 M KH₂PO₄, pH 3.0; B: Acetonitrile
Gradient Program Time (min)
0
15
20
20.1
25
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 285 nm
Injection Volume 10 µL
System Suitability Testing (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is achieved by performing five replicate injections of the Working Standard Solution. The acceptance criteria are based on United States Pharmacopeia (USP) guidelines.[9][10][11]

ParameterAcceptance CriteriaTypical Result
Tailing Factor (T) T ≤ 2.01.1
Theoretical Plates (N) N ≥ 2000> 5000
Precision (%RSD) RSD of peak area for 5 replicates ≤ 2.0%0.4%

Method Validation Protocol and Logic

The analytical method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1][12] The validation process confirms that the method is reliable, reproducible, and accurate for the purity assessment of this compound.

Validation_Logic ValidatedMethod Reliable Purity Method Specificity Specificity Specificity->ValidatedMethod Linearity Linearity Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->ValidatedMethod Sensitivity Sensitivity Sensitivity->ValidatedMethod LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Logical Framework for Method Validation.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities and degradation products was evaluated. Forced degradation studies were conducted under acidic, basic, oxidative, thermal, and photolytic conditions. The main peak's purity was assessed using a PDA detector, demonstrating no co-eluting peaks at the apex of the this compound peak.

  • Linearity: The linearity was established by analyzing solutions at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.1 µg/mL to 75 µg/mL). The correlation coefficient (r²) of the calibration curve was >0.999.

  • Accuracy: Accuracy was determined by performing recovery studies. A known amount of the reference standard was spiked into a sample mixture at three concentration levels (e.g., 50%, 100%, and 150%). The percentage recovery was calculated.

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing six replicate sample preparations on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by having a different analyst perform the analysis on a different day with a different instrument. The Relative Standard Deviation (%RSD) was calculated for both sets.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The method's reliability was tested by introducing small, deliberate variations in chromatographic parameters, including mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%).[5][13] The system suitability parameters remained within the acceptance criteria, demonstrating the method's robustness.

Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the analyte's retention timePassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (Repeatability, %RSD) ≤ 2.0%0.6%
Precision (Intermediate, %RSD) ≤ 2.0%0.9%
LOD Report Value0.03 µg/mL
LOQ Report Value0.1 µg/mL
Robustness SST criteria met under all varied conditionsPassed

Conclusion

The RP-HPLC method described in this application note is a validated, robust, and reliable procedure for the determination of purity in this compound samples. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in both research and manufacturing environments. The comprehensive validation adheres to ICH guidelines, ensuring the integrity and trustworthiness of the generated data.[1][14]

References

  • Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 704-715.

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Crawford Scientific. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • Patil, S. S., et al. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal for Scientific Research & Development, 6(2).

  • U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • International Council for Harmonisation. (n.d.). Quality Guidelines.

  • Technology Networks. (2024). Overview of RP-HPLC method development for drug estimation.

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.

  • Pharmalytics. (2023). System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube.

  • ECA Academy. (2012). Significant Changes in HPLC System Suitability: New USP Provisions Planned.

  • MicroSolv Technology Corporation. (n.d.). System suitability Requirements for a USP HPLC Method - Tips & Suggestions.

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis.

  • U.S. Pharmacopeia. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY.

  • Reddy, G. M., et al. (2011). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and formulations. Química Nova, 34(5).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-(Difluoromethoxy)-1H-indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of 5-(Difluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into optimizing this specific synthesis. As a molecule of interest in medicinal chemistry, robust and reproducible synthesis is paramount. This document moves beyond a simple protocol, offering a troubleshooting framework and frequently asked questions to navigate the common challenges encountered in the lab.

Proposed Synthetic Pathway: An Overview

The synthesis of this compound is not extensively documented as a standard procedure in publicly available literature. However, based on established synthetic methodologies for analogous structures, a highly plausible and efficient route begins with the difluoromethoxylation of a readily available precursor, 5-hydroxy-1H-indazole. This strategy is adapted from similar syntheses where a phenolic hydroxyl group is converted to a difluoromethoxy group.[1]

The core transformation involves the deprotonation of the hydroxyl group on the 5-hydroxy-1H-indazole followed by a nucleophilic reaction with a suitable difluoromethylating agent.

Synthetic_Pathway Start 5-Hydroxy-1H-indazole Reagents Base (e.g., NaOH, K2CO3) Difluoromethylating Agent (e.g., CHClF2) Solvent (e.g., DMF, Isopropanol) Start->Reagents Reaction Conditions Product This compound Reagents->Product Difluoromethoxylation Purification Purification (Column Chromatography, Recrystallization) Product->Purification

Caption: Proposed synthetic route for this compound.

Detailed Experimental Protocol

This protocol provides a starting point for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Objective: To synthesize this compound from 5-hydroxy-1H-indazole.

Materials:

  • 5-Hydroxy-1H-indazole

  • Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)

  • Chlorodifluoromethane (CHClF₂) gas or another suitable difluoromethylating agent

  • Dimethylformamide (DMF) or Isopropyl Alcohol

  • Phase-transfer catalyst (e.g., PEG-600), if using a biphasic system[1]

  • Ethyl acetate, Hexane (for chromatography)

  • Standard laboratory glassware and safety equipment

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve 5-hydroxy-1H-indazole (1.0 eq) in the chosen solvent (e.g., Isopropyl Alcohol, 10 mL per gram of starting material).

  • Base Addition: Add a suitable base such as Sodium Hydroxide (3.0 eq).[1] If using a less polar solvent, a phase-transfer catalyst may be beneficial. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Difluoromethoxylation: Heat the reaction mixture to 50-55°C.[1] Carefully purge Chlorodifluoromethane (CHClF₂) gas into the reaction mixture. The pH of the mixture should be monitored and maintained above 9 to ensure the presence of the reactive phenoxide.[1] If the pH drops, pausing the gas flow and adding more base may be necessary.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., Eluent: Ethyl Acetate/Hexane, 1:1). The reaction may take several hours (potentially 48-72 hours) to reach completion.[1] The disappearance of the starting material spot is a key indicator.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove any inorganic salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate and wash with water to remove any remaining salts and base. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound. Further purification can be achieved by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the final product using analytical methods such as ¹H NMR, ¹⁹F NMR, ¹³C NMR, and Mass Spectrometry.[2][3]

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the difluoromethoxylation of the 5-hydroxy group? A: The reaction proceeds via a nucleophilic substitution mechanism. First, a base abstracts the acidic proton from the phenolic hydroxyl group of 5-hydroxy-1H-indazole, forming a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of the difluoromethylating agent (e.g., chlorodifluoromethane), displacing the leaving group (chloride) to form the desired ether linkage. The presence of two electron-withdrawing fluorine atoms makes the carbon atom in CHClF₂ sufficiently electrophilic for this reaction.

Q2: Why is it important to protect the indazole N-H proton? Could the reaction occur there? A: The indazole N-H proton is also acidic and can be deprotonated by the base, creating a competing nucleophilic site. N-alkylation is a common reaction for indazoles.[4] While O-alkylation of the phenoxide is generally faster and thermodynamically favored in this context, N-difluoromethylation is a potential side reaction.[2][5] If significant N-alkylation is observed, protecting the indazole nitrogen with a suitable group (e.g., Boc, SEM) before the difluoromethoxylation step and deprotecting it afterward might be necessary. However, starting with an unprotected indazole is a more atom-economical first approach.

Q3: What are the critical safety precautions when handling chlorodifluoromethane (CHClF₂)? A: Chlorodifluoromethane is a gas at room temperature and is typically supplied in compressed gas cylinders. It is an ozone-depleting substance and a greenhouse gas. All manipulations must be conducted in a well-ventilated fume hood. Ensure all connections are secure to prevent leaks. As it is a gas, precise addition can be challenging; using a mass flow controller is recommended for accurate and controlled delivery. Always wear appropriate personal protective equipment (PPE), including safety glasses and gloves.

Q4: Which analytical techniques are essential for confirming the product's identity and purity? A: A combination of spectroscopic methods is crucial for unambiguous characterization:

  • ¹H NMR: Will show the characteristic aromatic protons of the indazole ring and a triplet for the -OCHF₂ proton (due to coupling with the two fluorine atoms).

  • ¹⁹F NMR: Is definitive for confirming the presence of the -CF₂H group. It should show a doublet (due to coupling with the proton).

  • ¹³C NMR: Will show the carbon of the -OCHF₂ group as a triplet.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the product.

  • HPLC: Is essential for determining the purity of the final compound.[1]

Troubleshooting Common Issues

Q1: My reaction yield is consistently low or the reaction fails to start. What are the likely causes? A: This is a common issue that can be traced to several factors:

  • Insufficient Base: The phenolic proton must be fully deprotonated. If the base is too weak or used in insufficient quantity, the concentration of the reactive phenoxide will be low. Consider using a stronger base like potassium tert-butoxide or NaH, but be mindful of potential side reactions. The pH of the reaction should be actively monitored and kept alkaline.[1]

  • Reagent Quality: Ensure the 5-hydroxy-1H-indazole starting material is pure and dry. The solvent (e.g., DMF) should be anhydrous, as water can consume the base and hinder phenoxide formation.

  • Temperature: The reaction temperature of 50-55°C is a starting point.[1] Lower temperatures may be too slow, while excessively high temperatures could lead to the degradation of the starting material or product. An optimization screen of the temperature (e.g., 40°C, 60°C, 80°C) is advisable.

  • Poor Gas Dispersion: If using a gaseous reagent like CHClF₂, ensure it is being bubbled efficiently through the solution to maximize the gas-liquid interface for reaction. Vigorous stirring is essential.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Purity & Dryness (SM, Solvent, Base) start->check_reagents check_base Is Base Strong/Concentrated Enough? (Check pH > 9) check_reagents->check_base solution_reagents Purify/Dry Reagents check_reagents->solution_reagents No check_temp Is Temperature Optimal? check_base->check_temp solution_base Increase Base Equivalents or Use Stronger Base (e.g., NaH) check_base->solution_base No check_mixing Is Mixing/Gas Dispersion Adequate? check_temp->check_mixing solution_temp Optimize Temperature (e.g., 40-80°C screen) check_temp->solution_temp No solution_mixing Increase Stir Rate Use Mass Flow Controller check_mixing->solution_mixing No

Caption: A workflow for troubleshooting low reaction yields.

Q2: I am observing multiple product spots on my TLC plate. What are the probable side reactions? A: The formation of multiple products typically points to issues with selectivity.

  • N- vs. O-Alkylation: As mentioned in FAQ #2, the indazole nitrogen is a competing nucleophile. The formation of 1-(difluoromethyl)-5-hydroxy-1H-indazole or 2-(difluoromethyl)-5-hydroxy-1H-indazole are possible side products.[5] The ratio of N- to O-alkylation can be influenced by the solvent and counter-ion. Aprotic polar solvents like DMF often favor O-alkylation.

  • Bis-alkylation: It is possible, though less likely, for reaction to occur at both the oxygen and nitrogen sites.

  • Degradation: Indazoles can be sensitive to harsh conditions. If the reaction is run for too long or at too high a temperature, decomposition can occur.

Solution: To favor O-alkylation, ensure a polar aprotic solvent is used. If N-alkylation persists, a protection-deprotection strategy for the indazole nitrogen is the most robust solution.

Q3: The purification by column chromatography is difficult, with poor separation between my product and an impurity. What can I do? A: Poor separation is a common challenge, especially with structurally similar isomers (like N- vs O-alkylated products).

  • Optimize Eluent System: Systematically vary the polarity of your mobile phase. Using a shallower gradient during elution can improve resolution. Sometimes, adding a small amount of a third solvent (e.g., dichloromethane or a trace of triethylamine for basic compounds) can significantly alter selectivity.

  • Alternative Stationary Phase: If silica gel is not providing adequate separation, consider using alumina or a reverse-phase (C18) column.

  • Derivatization/Salt Formation: If the impurity has a different functional group, you may be able to selectively react it to change its polarity. Alternatively, converting your product to a salt might allow for selective precipitation or extraction, simplifying purification.[6]

Data Summary: Reaction Parameter Optimization

The following table summarizes key parameters and their expected impact on the synthesis, providing a framework for designing optimization experiments.

ParameterCondition A (Baseline)Condition B (Alternative)Expected Outcome & Rationale
Base K₂CO₃ (3.0 eq)NaOH (3.0 eq)NaOH is a stronger base and may lead to faster and more complete phenoxide formation, potentially increasing the reaction rate.[1]
Solvent Isopropyl AlcoholDMF (anhydrous)DMF is a polar aprotic solvent that can accelerate Sₙ2 reactions by solvating the cation, leaving the phenoxide anion more reactive. This may improve yield and favor O-alkylation.
Temperature 55°C75°CIncreasing the temperature can increase the reaction rate. However, it may also promote side reactions or degradation. This parameter must be optimized carefully.
Catalyst NonePEG-600 (0.1 eq)In less polar or biphasic systems, a phase-transfer catalyst can shuttle the phenoxide ion to the site of the difluoromethylating agent, increasing reaction efficiency.[1]

References

  • Jadhav, S. D., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
  • N-Difluoromethylindazoles. (2022). Journal of Organic and Pharmaceutical Chemistry.
  • Toledano, A. S., et al. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters, 26, 1229-1232.
  • Indazole synthesis. Organic Chemistry Portal.
  • N-Difluoromethylindazoles. (2022). ResearchGate.
  • Barbe, G., et al. (2012). Synthesis of Fused Indazole Ring Systems and Application to Nigeglanine Hydrobromide. Organic Letters.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Vora, J. J., et al. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advanced Applied Science Research, 2(3), 89-93.
  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (Patent). Google Patents.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (Patent CN110452177A). Google Patents.
  • Janardhanan, J., et al. (2021). Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate.
  • Al-Suaily, K. K., & Ahmed, A. A. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(15), 4648.
  • ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. (2015). ResearchGate.
  • Doi, T., et al. (2018). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 3(1).
  • Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (Patent). Patsnap Eureka.
  • Wang, P., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications, 15(1), 4192.
  • Refining the purification protocol for (5-Fluoro-1H-indol-3-YL)methanamine. (n.d.). Benchchem.
  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (n.d.). Benchchem.
  • 5-Fluoro-1-methyl-1H-indazole synthesis. ChemicalBook.
  • Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (Patent). Google Patents.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Semantic Scholar.
  • Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]. (Patent GR1006835B). Google Patents.
  • Application of Different Analytical Methods for Characterization of Pharmaceutical Materials. (2025).
  • Analytical Methods. (2018). Universidad de Zaragoza.

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Technical Support Center: Purification of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the chromatographic purification of 5-(Difluoromethoxy)-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the purification of this and structurally similar heterocyclic compounds. Here, we move beyond generic protocols to address specific, practical issues in a direct question-and-answer format, grounded in scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound that influence its purification by column chromatography?

A1: Understanding the molecule's structure is critical for designing a robust purification strategy.

  • Indazole Core: The indazole ring system is aromatic and possesses two nitrogen atoms. The N-H proton is weakly acidic (pKa ≈ 13.9) and can engage in hydrogen bonding with the silanol groups (Si-OH) on the surface of silica gel[1]. This interaction is a primary cause of peak tailing.

  • Difluoromethoxy Group (-OCF₂H): This substituent is a polar, electron-withdrawing group. It increases the molecule's overall polarity compared to an unsubstituted indazole. Its presence makes the compound moderately polar. The molecular weight is approximately 184.14 g/mol [2].

  • Tautomerism: Indazoles exist as two principal tautomers, 1H- and 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable and predominant form[3][4]. However, conditions on the chromatography column could potentially facilitate interconversion or separation of tautomers if the energy barrier is low, leading to broad or multiple peaks.

Q2: What is a good starting point for selecting a mobile phase (solvent system) for this compound on a silica gel column?

A2: A systematic approach starting with Thin Layer Chromatography (TLC) is non-negotiable.

  • Initial Screening: Begin with a binary solvent system of a non-polar solvent like hexanes (or heptane) and a moderately polar solvent like ethyl acetate (EtOAc).

  • Target Rf Value: For optimal separation in column chromatography, aim for a target compound Rf (retention factor) of 0.25-0.35 on the TLC plate. This Rf value typically ensures that the compound elutes effectively from the column without taking an excessive volume of solvent and provides a good separation window from impurities[5].

  • Example Systems: Based on protocols for similar heterocyclic compounds, a good starting point for screening would be solvent mixtures ranging from 20% to 50% ethyl acetate in hexanes[6][7].

  • Solvent Purity: Always use high-purity, chromatography-grade solvents. Small amounts of polar impurities (like water or alcohol in ethyl acetate) can drastically alter the solvent strength and ruin reproducibility[8].

Q3: My crude material is a thick oil or solid that is poorly soluble in the elution solvent. How should I load it onto the column?

A3: This is a common issue where the choice of loading technique is critical for achieving a sharp separation. You have two primary options:

  • Wet Loading: Dissolve the sample in the absolute minimum amount of a solvent that fully dissolves it. This "loading solvent" should ideally be the mobile phase itself or a slightly stronger solvent. However, using a solvent that is too strong (e.g., dichloromethane or methanol) will cause the sample to spread into a wide band at the top of the column as it loads, leading to poor separation[9].

  • Dry Loading (Recommended for Poor Solubility): This method is superior for samples that are not readily soluble in the mobile phase.

    • Dissolve your crude sample in a volatile solvent (like dichloromethane, acetone, or methanol) in a round-bottom flask.

    • Add a portion of silica gel to the flask (typically 5-10 times the mass of your crude sample).

    • Gently swirl the slurry to ensure the compound is adsorbed onto the silica.

    • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of the packed column. This technique ensures that your compound is introduced to the column in a very concentrated, narrow band, leading to significantly better resolution[9][10].

Troubleshooting Guide

Problem: My compound is not eluting from the column, even with a high percentage of polar solvent.
  • Q: I'm running a gradient up to 100% ethyl acetate, and my product is still stuck on the silica. What's happening? A: There are several possibilities here:

    • Compound Decomposition: The compound may be unstable on silica gel. The acidic nature of silica can degrade sensitive molecules. Before running a large-scale column, you should always perform a stability test. Spot your compound on a TLC plate, let it sit for 1-2 hours, and then develop it. If you see new spots or significant streaking from the baseline, your compound is likely degrading[5].

    • Irreversible Adsorption: The N-H group of the indazole, combined with the difluoromethoxy group, might be binding too strongly to the acidic silanol sites on the silica.

    • Incorrect Solvent Choice: You may have used the wrong solvent bottles or prepared the mobile phase incorrectly. It is always worth double-checking your setup[5].

  • Q: How can I solve this elution problem? A:

    • Increase Solvent Strength Drastically: Add a small percentage (0.5-2%) of methanol or isopropanol to your mobile phase. These highly polar solvents are very effective at disrupting strong interactions with the silica surface.

    • Deactivate the Silica: If decomposition is the issue, you may need to use a less acidic stationary phase. You can either purchase commercially prepared deactivated silica or deactivate it yourself by preparing a slurry of your silica in your mobile phase containing 1-2% triethylamine (for basic compounds) or acetic acid (for acidic compounds), though the former is more relevant for indazoles.

    • Switch Stationary Phase: Consider using alumina (neutral or basic) or a reversed-phase silica (C18) if your compound is highly sensitive to normal phase silica[5].

Problem: The separation between my product and an impurity is poor.
  • Q: On TLC, I see two spots with Rf values of 0.3 and 0.4. But on the column, they co-elute. Why? A: This is a classic chromatography challenge with several root causes:

    • Column Overloading: You may have loaded too much crude material onto the column. A good rule of thumb is to load 1-5% of the silica gel mass (e.g., 1-5 g of crude material on 100 g of silica). Overloading causes bands to broaden significantly, leading to overlap[10].

    • Poor Packing: Air bubbles or channels in the silica bed will create alternative pathways for the solvent and sample, destroying separation efficiency. Ensure your column is packed uniformly as a slurry.

    • Inappropriate Solvent System: While the Rf values seem acceptable, the selectivity of your solvent system may be poor for this specific pair of compounds. Solvents are classified into different selectivity groups based on their proton-donor, proton-acceptor, and dipole characteristics[8]. An ethyl acetate/hexane system might not be optimal.

    • On-Column Reaction: It's possible one compound is converting to the other on the silica gel surface, creating an endless "smear" of mixed fractions[5].

  • Q: What steps can I take to improve the separation? A:

    • Reduce the Load: Run the column again with less material.

    • Change Solvent Selectivity: Keep the solvent strength similar (to maintain the target Rf) but swap one of the solvents for another from a different selectivity group. For example, instead of Hexanes/Ethyl Acetate, try Hexanes/Dichloromethane or Hexanes/Acetone and re-optimize the ratio with TLC.

    • Use a Shallow Gradient: Instead of a large step-gradient, use a slow, shallow linear gradient of the polar solvent. This can often resolve closely running spots.

Problem: The product peak is tailing or streaking significantly.
  • Q: My collected fractions show the product eluting over a very large volume, with a long "tail." How do I get a sharper peak? A: Tailing is most often caused by non-ideal interactions between the analyte and the stationary phase.

    • Cause: The acidic N-H proton of your indazole is likely interacting too strongly with the acidic silanol groups on the silica surface. Some molecules get "stuck" and release slowly, causing the tail.

    • Solution: Add a small amount of a competitive binder to your mobile phase.

      • Triethylamine (Et₃N): Adding 0.1-0.5% triethylamine to the mobile phase is a very common and effective strategy for basic or nitrogen-containing compounds. The amine will preferentially bind to the active silanol sites, preventing your indazole from sticking.

      • Methanol/Isopropanol: A small amount (0.5-2%) of alcohol can also reduce tailing by hydrogen bonding with both the silica and your compound, improving elution behavior. When the compound begins to elute, you can also increase the polarity of the eluting solvent more significantly to push the tailing fractions off faster[5].

Experimental Protocols & Data

Protocol 1: Silica Gel Stability Test (2D TLC)

This protocol is essential to perform before any large-scale purification to ensure your compound is not degrading on the stationary phase[5].

  • Obtain a square TLC plate (e.g., 5x5 cm).

  • Dissolve a small amount of your crude material in a suitable solvent.

  • In one corner, about 1 cm from the edges, apply a small, concentrated spot of your sample.

  • Develop the plate in the first dimension using your chosen solvent system (e.g., 30% EtOAc/Hexanes).

  • Remove the plate and allow the solvent to fully evaporate in a fume hood (approx. 10-15 minutes).

  • Rotate the plate 90 degrees so the separated spots are now along the bottom edge.

  • Develop the plate again in the second dimension using the same solvent system.

  • Visualize the plate under UV light. If the compound is stable, all spots will appear along a 45-degree diagonal line. If you see new spots that are off this diagonal, it indicates that the compound has degraded while sitting on the silica.

Protocol 2: Recommended Column Chromatography Workflow

This workflow is a validated starting point for the purification of this compound.

  • TLC Analysis: Determine the optimal mobile phase that gives the target compound an Rf of 0.25-0.35.

  • Column Selection & Packing:

    • Choose a glass column with an appropriate diameter for your sample size (see table below).

    • Pack the column using the slurry method with silica gel (particle size 40-63 µm is standard for flash chromatography)[11]. Ensure a flat, undisturbed surface at the top of the silica bed.

  • Sample Loading:

    • For optimal results, use the dry loading method described in the FAQ section.

    • Carefully add the silica-adsorbed sample to the top of the column bed.

    • Gently add a thin layer (0.5 cm) of sand on top to prevent disturbance of the bed when adding solvent.

  • Elution:

    • Carefully add the mobile phase to the column.

    • Apply positive pressure (using a flash chromatography system or regulated air/argon) to achieve a steady flow rate.

    • Begin with a mobile phase slightly less polar than your TLC solvent (e.g., if TLC was 30% EtOAc, start the column with 15-20% EtOAc).

    • Gradually increase the polarity of the mobile phase throughout the run (gradient elution).

  • Fraction Collection & Analysis:

    • Collect fractions of a consistent volume.

    • Monitor the elution of your compound by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Data Table: Solvent Systems & Column Sizing
Mobile Phase ComponentEluent Strength (ε°) on SilicaSnyder Selectivity Group[8]
Hexane / Heptane0.01N/A (Non-localizing)
Dichloromethane (DCM)0.32V
Diethyl Ether0.38I
Ethyl Acetate (EtOAc)0.45VI
Acetone0.51VI
Isopropanol0.63II
Methanol (MeOH)0.73II
Crude Sample MassSilica Gel MassColumn Diameter (ID)
50 - 200 mg5 - 20 g1 - 2 cm
200 mg - 1 g20 - 100 g2 - 4 cm
1 g - 5 g100 - 300 g4 - 6 cm

Visualized Workflows

Method Development Workflow

G cluster_0 Phase 1: TLC Analysis cluster_1 Phase 2: Column Preparation cluster_2 Phase 3: Elution & Analysis TLC Screen Solvents (TLC) (e.g., Hex/EtOAc) Rf_Check Assess Rf & Spot Shape Target Rf = 0.25-0.35 TLC->Rf_Check Loading Choose Loading Method (Wet vs. Dry) Rf_Check->Loading Packing Pack Column (Slurry Method) Loading->Packing Load_Sample Load Sample Packing->Load_Sample Elute Run Gradient Elution Load_Sample->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions (TLC) Collect->Analyze Combine Combine Pure Fractions & Evaporate Analyze->Combine Product Pure Product Combine->Product

Caption: Workflow for column chromatography method development.

Troubleshooting Decision Tree: Poor Separation

G Problem Problem: Poor Separation / Co-elution Cause1 Possible Cause: Column Overload Problem->Cause1 Cause2 Possible Cause: Poor Selectivity Problem->Cause2 Cause3 Possible Cause: Compound Degradation Problem->Cause3 Solution1 Solution: Reduce sample load (1-5% of silica mass) Cause1->Solution1 Solution2 Solution: Change solvent system (e.g., Hex/DCM) Cause2->Solution2 Solution3 Solution: Perform 2D TLC stability test. Use deactivated silica. Cause3->Solution3

Sources

Technical Support Center: Recrystallization of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Process Development

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-(Difluoromethoxy)-1H-indazole via recrystallization. As a critical intermediate in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document is designed to address common challenges and provide a framework for developing a robust and reproducible purification protocol.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the recrystallization of this compound.

Q1: What is the best starting solvent for recrystallizing this compound?

Q2: How does the 5-(difluoromethoxy) group affect solvent choice and crystallization?

The difluoromethoxy (-OCHF₂) group significantly influences the molecule's properties. The highly electronegative fluorine atoms alter the molecule's electrostatic potential, which can dramatically change crystal packing compared to non-fluorinated analogs.[5] This group increases polarity and can participate in weak hydrogen bonding (C-H···O, C-H···F) and other non-covalent interactions, affecting solubility.[6] Consequently, solvents that can interact favorably with this group, such as alcohols or esters, are often good candidates. The impact of fluorine on conformational preferences can also influence which polymorphic form crystallizes from a given solvent.[7]

Q3: What are the key indicators of a successful recrystallization?

A successful recrystallization is characterized by:

  • Formation of well-defined crystals: The product should appear as distinct, often lustrous, crystalline structures, not as an amorphous powder or oil.

  • Significant purity improvement: This should be confirmed analytically via methods like HPLC, GC-MS, or by observing a sharp, elevated melting point compared to the crude material.

  • Reasonable yield: While some loss is inevitable, a well-optimized process should provide a good recovery of the purified material. A typical target is >80% recovery, though this is highly dependent on the initial purity.[8]

Q4: Can polymorphism be an issue with this compound, and how do I control for it?

Yes, polymorphism—the ability of a compound to exist in multiple crystal forms—is a critical consideration for pharmaceutical compounds and is plausible for substituted indazoles.[9] Different polymorphs can have different solubilities, stabilities, and bioavailabilities. The conditions of recrystallization (e.g., solvent choice, cooling rate, agitation) directly influence which polymorph is formed. To control for this, it is essential to maintain consistent and well-documented recrystallization procedures. If different crystal habits are observed under varied conditions, analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) should be used to characterize the forms.[9]

Q5: What are the essential safety precautions for handling this compound and solvents?

Always handle this compound and all organic solvents in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemically resistant gloves. When heating flammable solvents, use a heating mantle or steam bath; never use an open flame. Be aware of the specific hazards of the solvents being used by consulting their Safety Data Sheets (SDS).

Part 2: Troubleshooting Guide

This guide addresses specific problems that may be encountered during the recrystallization process.

Q: My compound won't dissolve, even in boiling solvent. What's wrong? A: This indicates that the solvent is unsuitable because the compound's solubility is too low, even at elevated temperatures.[8]

  • Solution: You must select a different, more suitable solvent or solvent system. Refer to the solvent screening protocol below. If you are using a mixed-solvent system, increase the proportion of the solvent in which the compound shows higher solubility.

Q: My compound dissolved completely, but no crystals formed upon cooling. What should I do? A: This is a common problem that usually arises from two main causes: using too much solvent or the formation of a supersaturated solution.[10][11]

  • Troubleshooting Steps:

    • Induce Crystallization: First, try scratching the inner wall of the flask at the solution's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a small amount of the pure solid, add a tiny "seed" crystal to the solution to initiate crystallization.[12]

    • Reduce Solvent Volume: If induction techniques fail, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

    • Cool to a Lower Temperature: If crystals don't form at room temperature, try cooling the flask in an ice-water bath.[13]

Q: An oil formed at the bottom of my flask instead of crystals. How do I fix this? A: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when a highly concentrated solution cools too quickly.[3][10]

  • Solution: Reheat the solution until the oil fully redissolves. Add a small amount of additional solvent to reduce the saturation level. Allow the solution to cool much more slowly. If the problem persists, consider a different solvent with a lower boiling point.

Q: My final yield is very low. How can I improve it? A: A low yield is often due to using an excessive amount of solvent or premature crystallization.[8][11]

  • Optimization Strategies:

    • Minimize Solvent: Use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid. Adding too much solvent will keep a significant portion of your product dissolved in the mother liquor upon cooling.[8]

    • Cold Wash: When washing the collected crystals during vacuum filtration, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your product.[8][13]

    • Second Crop: It may be possible to recover more material from the filtrate (mother liquor). By evaporating a portion of the solvent from the filtrate and re-cooling, a second, though likely less pure, crop of crystals can be obtained.[11]

Q: The recrystallized product is still colored. How do I remove colored impurities? A: Colored impurities can often be removed by using activated charcoal.

  • Procedure: After dissolving the crude solid in the hot solvent, remove the flask from the heat source and add a very small amount of activated charcoal (a spatula tip is usually sufficient). Swirl the mixture for a few minutes. The colored impurities will adsorb to the charcoal's surface. Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Remove the charcoal via hot gravity filtration before allowing the solution to cool. Using too much charcoal can reduce your yield by adsorbing your product.[11]

Q: The crystals are very small or needle-like. How can I grow larger crystals? A: The formation of many small crystals indicates a high rate of nucleation relative to crystal growth. This is typically caused by cooling the solution too quickly.[12][13]

  • Solution: To grow larger crystals, the rate of cooling must be slowed down. After dissolving the compound, cover the flask with a watch glass and allow it to cool to room temperature on the benchtop, undisturbed. Insulating the flask (e.g., by placing it on a cork ring or paper towels) can further slow the cooling process.[8] Slow cooling favors the growth of existing crystals over the formation of new nuclei, resulting in larger, higher-purity crystals.[12]

Part 3: Experimental Protocols & Data

Data Presentation: Solvent Selection Guide

The ideal recrystallization solvent should dissolve the target compound well at high temperatures but poorly at low temperatures. The following table lists common laboratory solvents that could be screened for the recrystallization of this compound.

SolventBoiling Point (°C)Polarity IndexNotes
Water10010.2Good for polar compounds; may require a co-solvent.
Methanol655.1Good for many polar organic molecules.[4]
Ethanol784.3Common choice, often used with water.
Isopropanol (IPA)823.9A slightly less polar alcohol.
Acetone565.1Strong, polar aprotic solvent; low boiling point.
Ethyl Acetate774.4Medium polarity; good for many esters and ethers.[14]
Toluene1112.4Non-polar aromatic solvent; useful for less polar compounds.
Heptane/Hexane98 / 690.1Non-polar; often used as an anti-solvent in two-solvent systems.
Protocol 1: Systematic Solvent Screening
  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition: To each tube, add a different potential solvent from the table above, dropwise, at room temperature until the total volume is about 0.5 mL. Note if the compound dissolves readily at room temperature (if so, the solvent is unsuitable).

  • Heating: Gently heat the test tubes that still contain undissolved solid in a water or sand bath. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the hot, clear solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

  • Observation: The ideal solvent is one that dissolves the compound when hot but yields a large quantity of high-quality crystals upon cooling.

Protocol 2: General Single-Solvent Recrystallization Workflow
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with swirling. Continue adding the minimum volume of boiling solvent until the solid is completely dissolved.[13]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat briefly and perform a hot gravity filtration to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.[8]

  • Drying: Allow the crystals to air dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Part 4: Visualizations

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation Start Crude Solid Dissolve Dissolve in Minimum Boiling Solvent Start->Dissolve HotFilter Hot Gravity Filtration (if needed) Dissolve->HotFilter Insoluble impurities? Cool Slow Cooling & Crystallization Dissolve->Cool No HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Ice-Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry End Pure Product Dry->End

Caption: General workflow for a single-solvent recrystallization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Cooling NoCrystals No Crystals Formed Start->NoCrystals OilingOut Oily Layer Formed Start->OilingOut LowYield Yield is Poor Start->LowYield TooMuchSolvent Too much solvent used or supersaturated? NoCrystals->TooMuchSolvent CoolingRate Cooling too fast or wrong solvent? OilingOut->CoolingRate MinSolvent Used minimum boiling solvent & cold wash? LowYield->MinSolvent Scratch Action: Scratch flask, add seed crystal TooMuchSolvent->Scratch No ReduceSolvent Action: Boil off some solvent, re-cool TooMuchSolvent->ReduceSolvent Yes ReheatAdd Action: Reheat, add more solvent, cool slowly CoolingRate->ReheatAdd Yes ChangeSolvent Action: Choose a new solvent with lower BP ReheatAdd->ChangeSolvent Still oils out Optimize Action: Re-run with less solvent, ensure wash is ice-cold MinSolvent->Optimize No SecondCrop Action: Concentrate mother liquor for a second crop MinSolvent->SecondCrop Yes

Caption: Decision tree for common recrystallization problems.

References

  • University of Calgary. (n.d.). Recrystallization. Retrieved from [Link]

  • Gorelsky, S. I., et al. (2020). Unraveling the unusual effect of fluorination on crystal packing in an organic semiconductor. Journal of Materials Chemistry C, 8(3), 935-943. Available from: [Link]

  • Nichols, L. (n.d.). Recrystallization. Retrieved from a University of the District of Columbia resource.
  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • Hunter, L., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science. Available from: [Link]

  • Panda, S. S., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. Available from: [Link]

  • Patel, H. V., et al. (2015). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 234-237. Available from: [Link]

  • Ainsworth, C. (1963). Indazole. Organic Syntheses, 43, 61. Available from: [Link]

  • Chen, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6299. Available from: [Link]

  • Ghosh, P., & Hajra, A. (2021). Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Available from: [Link]

  • Housecroft, C. E., & Constable, E. C. (2019). Substituent Effects in the Crystal Packing of Derivatives of 4′-Phenyl-2,2′:6′,2″-Terpyridine. Crystals, 9(2), 110. Available from: [Link]

  • MDPI. (2023). Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. Molecules, 28(17), 6345. Available from: [Link]

  • Doi, T., et al. (2021). Methyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylate. IUCrData, 6(5), x210513. Available from: [Link]

  • Google Patents. (2019). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.

Sources

Troubleshooting 5-(Difluoromethoxy)-1H-indazole solubility issues in biological assays

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Biological Assays

Welcome to the technical support guide for 5-(Difluoromethoxy)-1H-indazole. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the solubility of this compound. As a Senior Application Scientist, my goal is to provide you with the causal explanations behind these experimental challenges and to offer robust, field-proven protocols to ensure the reliability and reproducibility of your results.

The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous potent compounds, particularly kinase inhibitors.[1][2][3] However, these complex aromatic structures often exhibit poor aqueous solubility, a critical hurdle in obtaining meaningful data from biological assays.[4][5] This guide will walk you through understanding and overcoming these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental properties of this compound and the underlying reasons for its solubility behavior.

Q1: What are the key physicochemical properties of this compound?

While extensive experimental data for this specific molecule is not widely published, we can estimate its properties based on its structure—an indazole core modified with a lipophilic difluoromethoxy group. These properties are summarized in Table 1.

Data Presentation Table 1: Estimated Physicochemical Properties of this compound and Related Structures

PropertyEstimated/Reported ValueSource/BasisSignificance for Solubility
Molecular Formula C₈H₆F₂N₂OCalculatedFoundational for all calculations.
Molecular Weight 184.15 g/mol CalculatedAffects molarity calculations for stock solutions.
Calculated LogP ~2.0 - 2.5Analog ComparisonIndicates moderate lipophilicity ("greasiness"), predicting low aqueous solubility.
Hydrogen Bond Donors 1 (from -NH of indazole)CalculatedThe single donor limits interactions with water.
Hydrogen Bond Acceptors 3 (from N, O, F)CalculatedProvides some capacity for interaction with polar solvents.
Aqueous Solubility Poor/LowGeneral Indazole Class[5][6]The primary challenge; direct dissolution in aqueous assay buffers is not feasible.
Recommended Solvent Dimethyl Sulfoxide (DMSO)Common Practice[7][8]Essential for preparing high-concentration primary stock solutions.

Note: LogP is the logarithm of the partition coefficient between octanol and water, a standard measure of a compound's lipophilicity.

Q2: Why is this compound expected to be poorly soluble in my aqueous assay buffer?

The poor aqueous solubility stems from two primary factors:

  • Molecular Lipophilicity: The compound's structure is dominated by the aromatic indazole ring system and the difluoromethoxy group. These are nonpolar, hydrophobic moieties that are energetically unfavorable to be surrounded by polar water molecules. The estimated LogP value in the range of 2.0-2.5 strongly suggests the molecule prefers a lipid-like environment over an aqueous one.

  • Crystal Lattice Energy: In its solid, powdered form, the molecules are tightly packed in a stable crystal lattice. For dissolution to occur, the solvent (water) must provide enough energy to break apart these strong intermolecular forces. Water, being a highly structured solvent, struggles to effectively solvate the large, hydrophobic surface of the indazole, making this process energetically costly.

Part 2: Essential Protocols & Workflows

This section provides validated, step-by-step procedures for handling and preparing this compound for your experiments.

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

The foundational step for any experiment is the accurate preparation of a high-concentration stock solution. Dimethyl sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its excellent solvating power for a wide range of organic molecules.[8]

Materials:

  • This compound (solid powder)

  • Anhydrous, high-purity DMSO (e.g., ≥99.9%)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or bath sonicator

Procedure:

  • Equilibration: Allow the vial of solid compound to reach room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which can affect its weight and long-term stability.

  • Weighing: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 1.84 mg.

    • Calculation: (10 mmol/L) * (1 L / 1000 mL) * (184.15 g/mol ) * (1000 mg/g) = 1.84 mg/mL

  • Solubilization: Add the appropriate volume of anhydrous DMSO directly to the solid compound.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If particulates remain, use a bath sonicator for 5-10 minutes. Visually inspect the solution against a light source to confirm it is clear and free of any solid material.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed, clearly labeled vials.[9] Store aliquots at -20°C or -80°C, protected from light. This practice is critical to prevent degradation from repeated freeze-thaw cycles.[10]

Mandatory Visualization

G cluster_prep Stock Solution Preparation A Equilibrate solid compound to RT B Weigh precise amount A->B C Add anhydrous DMSO B->C D Vortex / Sonicate until fully dissolved C->D E Visually inspect for clarity D->E F Aliquot into single-use tubes E->F G Store at -20°C or -80°C F->G

Caption: Workflow for preparing a DMSO stock solution.

Protocol 2: Preparation of Aqueous Working Solutions (Serial Dilution)

This protocol describes the critical step of diluting the DMSO stock into your aqueous assay buffer (e.g., PBS, cell culture medium). The key challenge here is avoiding precipitation, as the compound moves from a favorable organic solvent to an unfavorable aqueous environment.[11][12]

Procedure:

  • Thaw Stock: Thaw a single aliquot of the DMSO stock solution at room temperature.

  • Intermediate Dilution (Recommended): To minimize localized high concentrations that trigger precipitation, perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 in DMSO to create a 1 mM stock.

  • Final Dilution: Add a small volume of the DMSO stock (or intermediate stock) to a much larger volume of the aqueous assay buffer and immediately mix vigorously .

    • Causality: This rapid mixing is essential. When the DMSO solution hits the buffer, the DMSO rapidly diffuses into the water, leaving the insoluble indazole compound behind.[11] Fast mixing helps disperse the compound molecules before they have a chance to aggregate and precipitate.

  • Vehicle Control: Always prepare a vehicle control. This is an identical sample where you add the same final concentration of DMSO to the assay buffer without the compound. This is essential to distinguish compound effects from solvent effects.[13][14]

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 0.5%, as higher concentrations can be toxic to cells or interfere with enzyme activity.[13]

Part 3: Troubleshooting Guide

This section addresses the most common problems encountered when working with poorly soluble compounds like this compound.

Q3: My compound precipitated when I added it to the assay buffer. What happened and how can I fix it?

This is the most common issue. It occurs because you have exceeded the compound's kinetic solubility limit in the aqueous buffer.

  • The Mechanism: You created a supersaturated solution the moment the DMSO stock was added to the buffer. The compound remained dissolved for a short time (kinetic solubility), but this state is unstable. Over time, the molecules aggregate and crash out of solution, reverting to a more stable solid state (thermodynamic solubility).[15]

Mandatory Visualization

G Start Compound Precipitates in Assay Buffer Q1 Is the final DMSO concentration >1%? Start->Q1 A1_Yes High DMSO may alter buffer properties. Reduce DMSO %. Q1->A1_Yes Yes Q2 Was the solution mixed immediately and vigorously? Q1->Q2 No A1_Yes->Q2 A2_No Improve mixing technique. Add stock to buffer (not vice-versa) with vortexing. Q2->A2_No No Q3 Is the final compound concentration too high? Q2->Q3 Yes A2_No->Q3 A3_Yes Lower the final concentration. Determine kinetic solubility limit. Q3->A3_Yes Yes A3_No Consider advanced formulation strategies. Q3->A3_No No End Proceed with Assay A3_Yes->End A3_No->End

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Steps:

  • Reduce Final Concentration: This is the simplest solution. Your target concentration may be above the solubility limit. Perform a dose-response experiment to see if you can achieve the desired biological effect at a lower, soluble concentration.

  • Lower the Final DMSO Percentage: While counterintuitive, a lower DMSO percentage (e.g., 0.1% vs 0.5%) can sometimes improve stability, as high concentrations of DMSO can alter the properties of the aqueous buffer.

  • Change the Dilution Method: Always add the small volume of DMSO stock to the large volume of aqueous buffer while vortexing, not the other way around. This ensures rapid dispersal.

  • Perform a Kinetic Solubility Test: Before running a full assay, determine the solubility limit in your specific buffer. Prepare a series of dilutions and visually inspect for precipitation (or use nephelometry) after a set time (e.g., 1-2 hours). This will define your working concentration range.[16]

Q4: My cells look unhealthy or I'm seeing strange artifacts in my assay. Could the solvent be the cause?

Absolutely. It is critical to differentiate between compound-induced effects and solvent-induced artifacts.

  • DMSO Toxicity: At concentrations typically above 0.5%-1%, DMSO can induce cellular stress, affect membrane permeability, and even cause cell death, confounding your results.[13][14]

  • Compound Precipitation: Micro-precipitates may not be visible to the naked eye but can interfere with optical-based readouts (e.g., absorbance, fluorescence) by scattering light. In cell-based assays, these particles can be taken up by cells, causing stress or other off-target effects.

Self-Validating System:

  • Run Vehicle Controls: Always include a "vehicle only" control group that receives the highest concentration of DMSO used in your experiment. If you see toxicity or artifacts in this group, the issue is your solvent, not your compound.

  • Test a Known Soluble Compound: As a positive control for your assay system, use a known active compound with good aqueous solubility to ensure the assay itself is performing as expected without solubility complications.

Q5: What advanced strategies can I use if basic dilution fails?

If you require a higher concentration than is achievable through simple dilution, you may need to explore formulation strategies. These should be approached with caution as they can influence the biological activity of your compound.

Data Presentation Table 2: Comparison of Advanced Solubilization Strategies

StrategyMechanismProsCons & Caveats
Co-solvents Adding a water-miscible organic solvent (e.g., Ethanol, PEG 400) to the final buffer to make it more "hospitable" to the compound.[17]Simple to implement; can significantly increase solubility.Co-solvents can have their own biological effects or toxicity.[17] Must be carefully validated with vehicle controls.
pH Adjustment If the compound has an ionizable group (indazole is weakly basic), adjusting the buffer pH can increase solubility by forming a charged salt.Can be highly effective if the compound has a suitable pKa.May not be compatible with your biological system (e.g., cells require physiological pH). Can affect compound stability.
Use of Surfactants Non-ionic surfactants (e.g., Tween® 20/80) can form micelles that encapsulate the hydrophobic compound.Can achieve high concentrations.Micelles can interfere with protein binding, membrane interactions, and assay readouts. Potential for cell toxicity.

References

  • Shaaban, M., El-Sayed, M., & Abuo-Rahma, G. E.-D. A. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. DOI: 10.1039/D1RA01147B. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]

  • PubChem. (n.d.). 5,6-Difluoro-1H-indazole. Retrieved from [Link]

  • Al-Ghamdi, S., et al. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. PMC - PubMed Central. Retrieved from [Link]

  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media? Retrieved from [Link]

  • Asgharian, P., et al. (2017). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Retrieved from [Link]

  • ResearchGate. (n.d.). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. Retrieved from [Link]

  • Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. Retrieved from [Link]

  • PubMed. (2016). Inherent formulation issues of kinase inhibitors. Retrieved from [Link]

  • LookChem. (n.d.). Cas 60828-78-6,POLYETHYLENE GLYCOL TRIMETHYLNONYL ETHER. Retrieved from [Link]

  • Matson, J. S., et al. (2009). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC - PubMed Central. Retrieved from [Link]

  • Varela, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Evaluation of Some Substituted Indazole Derivatives. Retrieved from [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

  • Al-Janabi, K. S. M., et al. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. MDPI. Retrieved from [Link]

  • Bjoerklund, G. M., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. BMC Research Notes. Retrieved from [Link]

  • YouTube. (2025). Solution-making strategies & practical advice. Retrieved from [Link]

  • N.A. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Retrieved from [Link]

  • Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • MDPI. (n.d.). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures. Retrieved from [Link]

  • PubMed. (2023). The discovery of water-soluble indazole derivatives as potent microtubule polymerization inhibitors. Retrieved from [Link]

  • Ovid. (n.d.). Kinetic versus thermodynamic solubility temptations and risks. Retrieved from [Link]

  • ResearchGate. (2014). Why do DMSO dissolved Chemical Inhibitors precipitate in PBS? Retrieved from [Link]

  • Rannsóknargáttin IRIS. (n.d.). Aqueous solubility of kinase inhibitors: I the effect of hydrophilic polymers on their γ-cyclodextrin solubilization. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • ACS Publications. (2017). Exploring and Exploiting the Effect of Solvent Treatment in Membrane Separations. Retrieved from [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • AtomPharma. (n.d.). 5-difluoromethoxy-2-34-dimethoxy-2-pyridinylmethylthio. Retrieved from [Link]

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Technical Support Center: Enhancing the Metabolic Stability of 5-(Difluoromethoxy)-1H-indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-(Difluoromethoxy)-1H-indazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you overcome challenges related to the metabolic stability of these compounds. The insights provided herein are grounded in established scientific principles and field-proven strategies to accelerate your drug discovery programs.

Introduction: The Significance of Metabolic Stability

In drug discovery, achieving an optimal pharmacokinetic profile is as crucial as demonstrating potent pharmacological activity. A compound's metabolic stability, or its resistance to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life, bioavailability, and dosing regimen.[1][2] The this compound scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[3][4] The difluoromethoxy group itself is often incorporated to improve metabolic stability compared to a methoxy group, as it is more resistant to oxidative metabolism.[5][6] However, metabolic liabilities can still arise from other parts of the molecule. This guide will address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows high clearance in human liver microsomes. What are the likely metabolic "hotspots"?

A1: High clearance in human liver microsomes (HLM) typically points to rapid metabolism by cytochrome P450 (CYP) enzymes.[7][8] While the this compound core is generally robust, several other positions on the molecule are susceptible to metabolism.

Common Metabolic Hotspots:

  • Unsubstituted positions on the indazole ring: The C3, C4, C6, and C7 positions, if unsubstituted or bearing electron-donating groups, can be sites of oxidation.

  • N1 and N2 positions of the indazole: N-dealkylation can occur if these positions are substituted with alkyl groups.

  • Aromatic rings on substituents: Unsubstituted or activated phenyl rings attached to the indazole core are prone to para-hydroxylation.[9]

  • Alkyl linkers: Oxidation can occur at benzylic positions or at carbons alpha to heteroatoms.

Troubleshooting Steps:

  • Metabolite Identification Studies: The first crucial step is to identify the metabolites being formed. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • In Silico Metabolism Prediction: Computational tools can predict likely sites of metabolism, helping to prioritize synthetic efforts.[11]

  • Incubation with Specific CYP Isoforms: Using recombinant expressed enzymes can help pinpoint which specific CYP enzymes are responsible for the observed metabolism.[2]

Q2: How can I block metabolism at an identified hotspot on my molecule?

A2: Once a metabolic liability is identified, several strategies can be employed to block or slow down the rate of metabolism at that site.[12]

Strategies for Blocking Metabolism:

  • Introduction of Electron-Withdrawing Groups: Placing strongly electron-withdrawing groups (e.g., -CF3, -SO2NH2) on an aromatic ring can deactivate it towards oxidation.[12]

  • Steric Hindrance: Introducing bulky groups near the metabolic hotspot can sterically hinder the approach of metabolizing enzymes.

  • Isosteric Replacement: Replacing a metabolically labile group with a more stable bioisostere can be a very effective strategy.[9] For example, replacing a phenyl ring with a pyridine ring can sometimes reduce susceptibility to oxidation.[7]

  • Deuteration: Replacing a hydrogen atom at a site of metabolism with a deuterium atom can slow down the rate of metabolism due to the kinetic isotope effect.[1][13]

Q3: My compound is stable in microsomes but shows high clearance in hepatocytes. What could be the reason?

A3: This discrepancy suggests that the metabolism is likely mediated by non-CYP enzymes or involves Phase II conjugation reactions, which are more prominent in hepatocytes.[14][15] Hepatocytes contain a full complement of both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes and their necessary cofactors.[8][15]

Possible Causes:

  • Phase II Metabolism: The compound may be undergoing rapid glucuronidation (by UGTs) or sulfation (by SULTs), especially if it contains hydroxyl, carboxyl, or amine functionalities. The indazole nitrogen can also be a site for glucuronidation.

  • Metabolism by other Phase I Enzymes: Enzymes like aldehyde oxidase (AO) or flavin-containing monooxygenases (FMOs), which are present in the cytosolic S9 fraction but less active in microsomes, could be responsible.[15]

Troubleshooting Workflow:

start High clearance in hepatocytes, low clearance in microsomes check_phase_II Incubate with hepatocytes in the presence of UGT/SULT inhibitors start->check_phase_II check_S9 Perform metabolic stability assay in S9 fraction +/- cofactors start->check_S9 identify_metabolite Metabolite identification using LC-MS/MS check_phase_II->identify_metabolite If clearance is reduced check_S9->identify_metabolite If clearance is high structural_modification Structural modifications to block identified metabolic pathway identify_metabolite->structural_modification

Caption: Troubleshooting workflow for high hepatocyte clearance.

Q4: What are the best practices for performing in vitro metabolic stability assays?

A4: Reliable and reproducible in vitro metabolic stability data is crucial for making informed decisions in drug discovery.[14][16]

Key Experimental Parameters:

ParameterRecommendationRationale
Test System Human liver microsomes (for initial screening), cryopreserved human hepatocytes (for more comprehensive analysis)Microsomes are cost-effective for high-throughput screening of CYP-mediated metabolism. Hepatocytes provide a more complete picture, including Phase II metabolism and transporter effects.[14][16]
Protein Concentration 0.2 - 1.0 mg/mL for microsomes; 0.5 - 1.0 x 10^6 cells/mL for hepatocytesTo ensure linear reaction kinetics over the incubation period.
Compound Concentration Typically 1 µMShould be well below the Km for the metabolizing enzymes to accurately determine intrinsic clearance.
Time Points 0, 5, 15, 30, 60 minutesA sufficient number of time points are needed to accurately calculate the half-life.
Positive Controls High and low clearance compounds (e.g., Verapamil and Warfarin)To ensure the assay is performing as expected.
Analytical Method LC-MS/MSProvides the necessary sensitivity and selectivity for quantifying the parent compound.[1]

Troubleshooting Guides

Problem 1: High inter-experimental variability in metabolic stability data.

Potential Causes & Solutions:

  • Inconsistent preparation of stock solutions: Ensure accurate and consistent preparation of compound stock solutions. Use freshly prepared solutions whenever possible.

  • Variability in biological matrix activity: Thaw cryopreserved microsomes or hepatocytes rapidly and keep them on ice. Pre-incubate the matrix at 37°C before adding the test compound to ensure consistent enzyme activity.

  • Issues with the analytical method: Check for ion suppression or enhancement in the LC-MS/MS analysis. The use of a stable isotope-labeled internal standard can help to mitigate these effects.

Problem 2: The compound appears to be unstable in the control incubation (without NADPH).

Potential Causes & Solutions:

  • Chemical instability: The compound may be unstable at the pH of the incubation buffer (typically pH 7.4). Assess the compound's stability in buffer alone.

  • Binding to plasticware: Highly lipophilic compounds can adsorb to the walls of plastic tubes and plates. Using low-binding plates or adding a small percentage of organic solvent (e.g., acetonitrile) to the quenching solution can help.

  • Metabolism by non-NADPH dependent enzymes: Some metabolic reactions, such as those catalyzed by esterases, do not require NADPH.

Advanced Strategies for Improving Metabolic Stability

Bioisosteric Replacement of the Difluoromethoxy Group

While the difluoromethoxy group is generally metabolically stable, in some contexts, it may be beneficial to explore other bioisosteres to fine-tune physicochemical properties or to address other liabilities.[17][18]

Potential Bioisosteres for -OCHF2:

  • -OCF3 (Trifluoromethoxy): Generally more metabolically stable and lipophilic.[19]

  • -SCF2H (Difluoromethylthio): Can have different electronic and hydrogen bonding properties.[20]

  • Cyclic ethers (e.g., oxetane): Can improve solubility and reduce lipophilicity while maintaining a similar steric profile.[9]

parent This compound Derivative bioisostere1 5-(Trifluoromethoxy)-1H-indazole parent->bioisostere1 Increase lipophilicity and metabolic stability bioisostere2 5-(Difluoromethylthio)-1H-indazole parent->bioisostere2 Modulate electronics and H-bonding bioisostere3 5-(Oxetan-3-yloxy)-1H-indazole parent->bioisostere3 Improve solubility

Caption: Bioisosteric replacements for the difluoromethoxy group.

Experimental Protocols

Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
  • Prepare Reagents:

    • Test compound stock solution (1 mM in DMSO).

    • Pooled human liver microsomes (20 mg/mL stock).

    • NADPH regenerating system (e.g., Promega NADPH-Regen®).

    • Phosphate buffer (0.1 M, pH 7.4).

    • Quenching solution (acetonitrile with internal standard).

  • Incubation:

    • In a 96-well plate, add phosphate buffer.

    • Add human liver microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At specified time points (0, 5, 15, 30, 60 min), transfer an aliquot of the incubation mixture to a new plate containing the quenching solution.

    • Centrifuge the plate to pellet the precipitated protein.

    • Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining.

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear regression line is the rate constant of elimination (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t1/2) * (mL incubation / mg microsomal protein).

References

  • Kamel, A. (n.d.). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG.
  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services.
  • (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online.
  • Springer Nature. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes.
  • (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate.
  • Pharma Focus Asia. (n.d.). Metabolic Stability.
  • eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Macmillan Group - Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation.
  • Frontage Laboratories. (n.d.). Metabolic Stability.
  • Creative Bioarray. (n.d.). In Vitro Metabolic Stability.
  • Benchchem. (n.d.). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • ACS Publications. (n.d.). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry.
  • (2019). Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry.
  • MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Difluoromethoxy Group in Organic Synthesis: Insights on Nitrobenzene Derivatives.
  • ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives.
  • (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.
  • YouTube. (2024, September 13). How to improve metabolic stability in drug discovery.
  • (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica.
  • PubMed. (2007). Analytical strategies for identifying drug metabolites.

Sources

Technical Support Center: Synthesis of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Difluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information provided is based on established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Introduction

This compound is a valuable building block in medicinal chemistry, often utilized in the development of therapeutic agents. Its synthesis, while achievable, can be accompanied by side reactions that may impact yield and purity. This guide provides a detailed examination of a common synthetic route and offers solutions to frequently encountered problems.

A prevalent and scalable synthetic pathway to this compound commences with the difluoromethoxylation of a readily available starting material like p-acetamidophenol. This is followed by a series of transformations including nitration, deacetylation, reduction of the nitro group, diazotization, and intramolecular cyclization to yield the final indazole product. Each of these steps presents unique challenges and potential for side product formation.

Frequently Asked Questions (FAQs) and Troubleshooting

Here we address specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Part 1: Difluoromethoxylation and Nitration Stages

Question 1: During the difluoromethoxylation of p-acetamidophenol, I am observing low conversion and the presence of unreacted starting material. What could be the cause?

Answer: Low conversion in the difluoromethoxylation step, typically employing a difluoromethylating agent like chlorodifluoromethane (ClCHF₂), is often linked to several factors:

  • Base and Solvent System: The choice of base and solvent is critical. A strong base, such as sodium hydroxide or potassium hydroxide, is required to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide. The reaction is often performed in a polar aprotic solvent like DMF or DMSO to enhance the reactivity of the phenoxide. Inadequate base stoichiometry or the presence of protic impurities (e.g., water) can hinder the formation of the phenoxide and reduce the reaction rate.

  • Reaction Temperature and Pressure: Difluoromethoxylation with gaseous reagents like ClCHF₂ requires careful control of temperature and pressure to ensure sufficient reagent is dissolved in the reaction mixture. Low temperatures may decrease the reaction rate, while excessively high temperatures can lead to decomposition of the reagent and substrate.

  • Purity of Reagents: The purity of the starting material and reagents is paramount. Any acidic impurities can quench the base, while other nucleophilic impurities could compete in side reactions.

Troubleshooting Steps:

  • Ensure all reagents and solvents are anhydrous.

  • Use a slight excess of a strong base (e.g., 1.1-1.2 equivalents).

  • Optimize the reaction temperature and pressure according to literature procedures for similar substrates.

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Question 2: After the nitration of N-[4-(difluoromethoxy)phenyl]acetamide, I have isolated a mixture of two regioisomers. How can I improve the regioselectivity for the desired 2-nitro isomer?

Answer: The nitration of N-[4-(difluoromethoxy)phenyl]acetamide is a critical step where regioselectivity is a primary concern. The acetamido group is a strong ortho-, para-director, and since the para position is blocked, it directs the incoming nitro group to the ortho position. The difluoromethoxy group is also an ortho-, para-director, but it is less activating than the acetamido group. Therefore, the primary product should be N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide. However, the formation of the N-[4-(difluoromethoxy)-3-nitrophenyl]acetamide isomer can occur.

The regioselectivity of this electrophilic aromatic substitution is influenced by:

  • Nitrating Agent: The choice of nitrating agent can affect selectivity. A mixture of nitric acid and sulfuric acid is commonly used. The concentration of these acids is crucial.

  • Reaction Temperature: Lower temperatures (e.g., 0-5 °C) generally favor higher regioselectivity by minimizing the formation of the thermodynamically less stable isomer.

  • Steric Hindrance: The bulky acetamido group can sterically hinder the ortho position, potentially leading to a minor amount of substitution at the less hindered meta position (relative to the acetamido group).

Troubleshooting Steps:

ParameterRecommendation for High 2-Nitro SelectivityRationale
Temperature Maintain strict temperature control, typically between 0°C and 5°C.Reduces the rate of side reactions and favors the kinetically controlled product.
Nitrating Agent Use a well-defined nitrating mixture (e.g., fuming HNO₃ in concentrated H₂SO₄).Ensures consistent nitrating strength and minimizes side reactions.
Addition Rate Add the nitrating agent slowly and dropwise to the substrate solution.Allows for better temperature control and prevents localized overheating.

Visualizing the Nitration Regioselectivity Challenge:

nitration_regioselectivity Start N-[4-(difluoromethoxy)phenyl]acetamide Nitration Nitration (HNO3/H2SO4) Start->Nitration Desired N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide (Desired Product) Nitration->Desired Major Pathway (Ortho to -NHAc) Side_Product N-[4-(difluoromethoxy)-3-nitrophenyl]acetamide (Side Product) Nitration->Side_Product Minor Pathway (Ortho to -OCHF2)

Caption: Regioselectivity in the nitration of N-[4-(difluoromethoxy)phenyl]acetamide.

Part 2: Cyclization to the Indazole Ring

Question 3: During the final cyclization step to form the indazole ring from 4-(difluoromethoxy)-2-aminoaniline, I am getting a low yield of the desired this compound. What are the likely side reactions?

Answer: The formation of the indazole ring from an ortho-substituted aniline, in this case, 4-(difluoromethoxy)-2-aminoaniline (which would be formed after deacetylation and reduction of the nitro group), typically proceeds via diazotization followed by intramolecular cyclization. Low yields in this step can be attributed to several side reactions:

  • Incomplete Diazotization: The conversion of the primary amino group to a diazonium salt is a critical first step. This reaction is sensitive to temperature and the stoichiometry of the nitrosating agent (e.g., sodium nitrite). Insufficient diazotization will leave unreacted starting material.

  • Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive intermediates. If the intramolecular cyclization is slow, the diazonium salt can undergo other reactions, such as:

    • Hydrolysis: Reaction with water to form a phenol.

    • Decomposition: Loss of nitrogen gas to form a carbocation, which can then react with various nucleophiles present in the reaction mixture.

    • Coupling Reactions: If excess starting aniline is present, the diazonium salt can couple to form an azo compound.

  • Formation of Tars and Polymeric Materials: The reactive nature of the intermediates can lead to the formation of complex, insoluble byproducts, especially at elevated temperatures.

Troubleshooting Workflow:

cyclization_troubleshooting Start Low Yield of This compound Check_Diazotization Verify Complete Diazotization (e.g., starch-iodide test for excess nitrous acid) Start->Check_Diazotization Check_Cyclization_Conditions Optimize Cyclization Conditions (Temperature, solvent) Check_Diazotization->Check_Cyclization_Conditions Diazotization Complete Solution_Diazotization Adjust NaNO2 stoichiometry Maintain low temperature (-5 to 0 °C) Check_Diazotization->Solution_Diazotization Incomplete Solution_Cyclization Screen solvents to promote cyclization Careful, gradual warming after diazotization Check_Cyclization_Conditions->Solution_Cyclization Suboptimal Analyze_Byproducts Characterize Impurities (LC-MS, NMR) Check_Cyclization_Conditions->Analyze_Byproducts Low Yield Persists Solution_Diazotization->Start Solution_Cyclization->Start

Caption: Troubleshooting workflow for the indazole ring formation step.

Experimental Protocol: A Reliable Synthetic Route

This protocol outlines a plausible and robust method for the synthesis of this compound, with key considerations to minimize side reactions.

Step 1: Synthesis of N-[4-(difluoromethoxy)phenyl]acetamide

  • To a solution of p-acetamidophenol in a suitable polar aprotic solvent (e.g., DMF), add a strong base (e.g., sodium hydride, 1.1 eq.) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Introduce chlorodifluoromethane (ClCHF₂) gas into the reaction mixture at a controlled rate, maintaining the temperature between 20-30 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Step 2: Synthesis of N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide

  • Dissolve N-[4-(difluoromethoxy)phenyl]acetamide in concentrated sulfuric acid at 0 °C.

  • Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer to obtain the crude product, which can be purified by column chromatography or recrystallization.[1]

Step 3: Synthesis of 4-(Difluoromethoxy)-2-nitroaniline

  • Reflux the N-[4-(difluoromethoxy)-2-nitrophenyl]acetamide in a mixture of methanol and aqueous sodium hydroxide for several hours until the deacetylation is complete (monitored by TLC).[1]

  • Cool the reaction mixture, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic layer to yield the desired aniline.

Step 4: Synthesis of 4-(Difluoromethoxy)benzene-1,2-diamine

  • Reduce the 4-(difluoromethoxy)-2-nitroaniline to the corresponding diamine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[2]

  • Alternatively, reduction with a metal in acidic media (e.g., SnCl₂ in HCl) can be employed.

  • After the reaction is complete, filter off the catalyst (if applicable) and neutralize the reaction mixture.

  • Extract the product, and purify as necessary.

Step 5: Synthesis of this compound

  • Dissolve the 4-(difluoromethoxy)benzene-1,2-diamine in an aqueous acidic solution (e.g., HCl) and cool to 0-5 °C.

  • Add a solution of sodium nitrite in water dropwise, keeping the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at low temperature for a short period, then warm to room temperature to facilitate the intramolecular cyclization.

  • Neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

References

  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1H- benzimidazole: An important medicinal intermediate. Prime Scholars Library. Available at: [Link]

  • Regioselectivity in the nitration of dialkoxybenzenes. PubMed. Available at: [Link]

  • Indazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. ResearchGate. Available at: [Link]

  • SYNTHESIS OF 1H-INDAZOLES BY REDUCTIVE CYCLIZATION OF o-NITRO-KETOXIMES. Semantic Scholar. Available at: [Link]

  • Regioselective nitration of aromatic compounds and the reaction products thereof. Google Patents.
  • Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. ResearchGate. Available at: [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Google Patents.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers. Available at: [Link]

  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Google Patents.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. MDPI. Available at: [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

  • Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Institutes of Health. Available at: [Link]

  • Synthesis of indazole-based fluorophores. PubMed. Available at: [Link]

  • Synthesis of 5-trifluoromethyl-1,2,3-triazoles via base-mediated cascade annulation of diazo compounds with trifluoroacetimidoyl chlorides. Royal Society of Chemistry. Available at: [Link]

  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • Efficient one-pot synthesis of 5-perfluoroalkylpyrazoles by cyclization of hydrazone dianions. PubMed. Available at: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Wiley Online Library. Available at: [Link]

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Technical Support Center: Scaling Up the Synthesis of 5-(Difluoromethoxy)-1H-indazole for Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for the synthesis of 5-(Difluoromethoxy)-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from bench-scale synthesis to the larger quantities required for preclinical studies. Indazole derivatives are a significant class of nitrogen-containing heterocyclic compounds, recognized for their broad pharmaceutical and biological activities.[1][2][3][4] The successful and consistent production of this compound is a critical step for many drug discovery programs.

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and critical safety information to navigate the common challenges encountered during the scale-up synthesis of this key intermediate.

General Synthetic Strategy Overview

While numerous methods exist for synthesizing the indazole core[1][2][5], a common and scalable approach for this compound involves a multi-step sequence. This typically begins with the introduction of the difluoromethoxy group onto a suitable phenolic precursor, followed by functional group manipulations to install the necessary components for the indazole ring formation, and finally, the cyclization to form the target molecule.

Below is a diagram illustrating a plausible workflow for discussion and troubleshooting.

Synthesis_Workflow A 1. Difluoromethylation (e.g., 4-Hydroxyacetophenone) B 2. Nitration (e.g., ortho- to hydroxyl) A->B Reagents: HNO3, H2SO4 C 3. Functional Group Interconversion / Reduction B->C Reagents: Reducing Agent (e.g., Fe/HCl) D 4. Indazole Cyclization (e.g., Diazotization/Reduction) C->D Reagents: NaNO2, Acid E 5. Purification (Crystallization / Chromatography) D->E Crude Product F Final Product: This compound E->F High Purity API

Caption: A generalized workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and recommended solutions.

Part 1: Difluoromethylation and Aromatic Functionalization

Q1: My difluoromethylation reaction on the starting phenol is sluggish and gives low yields. What could be the cause?

A: Low yields in difluoromethylation reactions, often using reagents like chlorodifluoromethane, can stem from several factors, particularly during scale-up.

  • Potential Causes:

    • Insufficient Base: The reaction requires a strong base (e.g., NaOH, KOH) to deprotonate the phenol. On a larger scale, mass transfer limitations can lead to localized areas of low base concentration.

    • Poor Reagent Dispersion: If using a gaseous reagent like chlorodifluoromethane, inefficient bubbling or stirring can dramatically reduce the gas-liquid interface, slowing the reaction.

    • Temperature Control: While heating is often required, excessive temperatures can lead to the degradation of the reagent and the formation of byproducts.[6]

    • Presence of Water: While some protocols may tolerate water, excess water can hinder the reaction.

  • Troubleshooting & Optimization:

    • Base Selection & Stoichiometry: Ensure at least the stoichiometric amount of a suitable base is used. For scale-up, consider using a stronger base or a phase-transfer catalyst (e.g., PEG-600) to improve reactivity.[7]

    • Mechanical Agitation: Switch from magnetic stirring to overhead mechanical stirring to ensure efficient mixing and dispersion of reagents, especially in larger reaction vessels.

    • Controlled Reagent Addition: For gaseous reagents, use a sparging tube to introduce the gas below the liquid surface. For liquid reagents, ensure slow, controlled addition to manage any exotherms.

    • pH Monitoring: Periodically check the pH of the reaction mixture. A drop in pH can indicate that the base is being consumed and may need to be supplemented.[7]

Q2: The nitration step is producing multiple isomers and undesired byproducts. How can I improve the regioselectivity?

A: Nitration is a classic electrophilic aromatic substitution, and controlling its regioselectivity is key. The goal is typically to nitrate ortho to the oxygen-bearing substituent.

  • Potential Causes:

    • Incorrect Temperature: Nitration is highly exothermic. Poor temperature control can lead to over-nitration (dinitration) or the formation of other isomers.

    • Concentrated Reagents: Adding fuming nitric acid too quickly can create localized "hot spots" of high concentration, leading to side reactions.[7]

    • Substrate Reactivity: The difluoromethoxy group is activating and ortho-, para-directing. Careful control is needed to favor the desired ortho- product over other possibilities.

  • Troubleshooting & Optimization:

    • Strict Temperature Control: Perform the reaction at a low temperature (e.g., 0-10 °C) using an ice bath or a chiller. Monitor the internal temperature of the reactor closely.

    • Slow Addition: Add the nitrating agent (e.g., fuming nitric acid or a mixture of HNO₃/H₂SO₄) dropwise with vigorous stirring.[7]

    • Solvent Choice: Use an appropriate solvent, like dichloromethane or sulfuric acid, that allows for good temperature control and solubility of the starting material.[7]

Part 2: Indazole Ring Formation and Purification

Q3: The final cyclization step to form the indazole ring is resulting in a low yield and a complex mixture. What are the common pitfalls?

A: Indazole synthesis, often proceeding through a diazotization of an aniline followed by reduction and cyclization, is sensitive to reaction conditions.[8]

  • Potential Causes:

    • Unstable Diazonium Salt: The intermediate diazonium salt can be unstable, especially at higher temperatures, leading to decomposition and the formation of phenol byproducts.

    • Suboptimal pH: The pH for both diazotization and the subsequent cyclization is critical for success.

    • Oxidation of the Product: The newly formed indazole ring can be susceptible to oxidation, especially if the reaction is worked up in the presence of air for extended periods.

  • Troubleshooting & Optimization:

    • Temperature is Key: Maintain low temperatures (typically 0-5 °C) throughout the diazotization process.

    • Choice of Acid and Reducing Agent: Acetic acid or hydrochloric acid are commonly used. The choice of reducing agent (e.g., sodium sulfite, stannous chloride) can significantly impact the reaction outcome.[1][6]

    • Inert Atmosphere: Consider running the reaction and work-up under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative side reactions.

    • Solvent Effects: The choice of solvent can influence the reaction's success. In some cases, a controlled amount of water in an alcohol solvent can dramatically increase the yield.[6]

Q4: I am struggling to purify the final product. It is difficult to crystallize and chromatography is not efficient on a large scale.

A: Purification is a major hurdle in scaling up. What works on a milligram scale may not be practical for kilograms.

  • Potential Causes:

    • Persistent Impurities: Closely related impurities formed during the synthesis may co-elute or co-crystallize with the product.

    • Tarry Byproducts: Formation of dark, tarry materials can complicate extraction and filtration.

    • Product Tautomers: Indazole exists in tautomeric forms (1H and 2H), which can sometimes complicate purification and characterization, although the 1H-tautomer is generally more stable.[1][8]

  • Troubleshooting & Optimization:

    • Impurity Profiling: Before scaling up, use analytical techniques like LC-MS to identify the major impurities. Understanding their structure can help devise a targeted purification strategy.

    • Trituration/Recrystallization: Experiment with a wide range of solvent systems for recrystallization. Sometimes an initial trituration with a non-polar solvent (e.g., hexane, diethyl ether) can remove greasy impurities, making subsequent recrystallization more effective.

    • pH Adjustment during Work-up: Indazoles have a weakly basic nitrogen atom. Exploiting pH changes during an aqueous work-up can help remove acidic or basic impurities.

    • Charcoal Treatment: If the crude product is highly colored, a treatment with activated charcoal in a suitable solvent can remove colored impurities before the final crystallization.[7]

Problem Potential Cause Recommended Solution
Low Overall Yield Suboptimal conditions in one or more steps; product degradation.Re-optimize each step individually (temperature, solvent, reagents); ensure inert atmosphere where necessary.[6]
Incomplete Reaction Insufficient reaction time, low temperature, poor reagent activity.Monitor reaction by TLC/HPLC to determine endpoint; screen different catalysts or bases; increase temperature cautiously.[6][7]
Unexpected NMR Peaks Residual solvents, impurities, or presence of a different tautomer.Compare unknown peaks to common solvent shifts; use LC-MS to identify impurity masses; consider 2D NMR to confirm structure.[9]
Poor Filterability Formation of fine particles or oily product.Age the slurry before filtration; experiment with anti-solvents to induce better crystal formation; consider using a filter aid.

Experimental Protocols

Protocol 1: General Procedure for In-Process Reaction Monitoring by TLC

This protocol is essential for validating the progress of each synthetic step.

  • Prepare the TLC Plate: Use a silica gel 60 F₂₅₄ plate.

  • Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., ethyl acetate). Spot the plate alongside the starting material as a reference.

  • Elution: Develop the plate in an appropriate eluent system (e.g., 3:1 petroleum ether/ethyl acetate).[10]

  • Visualization: Visualize the spots under UV light (254 nm).[10] The disappearance of the starting material spot and the appearance of a new product spot indicates reaction progress.

Protocol 2: Scale-Up Purification via Recrystallization
  • Solvent Selection: Choose a solvent in which the this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. (e.g., isopropanol, ethyl acetate/hexane mixtures).

  • Dissolution: Transfer the crude product to a suitably sized reactor. Add the minimum amount of hot solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal, stir for 15-30 minutes at high temperature, and then filter the hot solution through a pad of celite to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, consider seeding with a small crystal of pure product or gently scratching the inside of the flask. Further cooling in an ice bath can maximize recovery.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods for Quality Control

Consistent product quality is paramount for preclinical studies. The following methods are recommended for final product characterization.

Analytical Technique Purpose Typical Observations/Results
HPLC (High-Performance Liquid Chromatography) Purity assessment and impurity profiling.A main peak corresponding to the product with purity >98%.[7][11]
¹H and ¹³C NMR Structural confirmation and identification of impurities.Chemical shifts and coupling constants consistent with the structure of this compound.[7][9]
Mass Spectrometry (MS) Molecular weight confirmation.A molecular ion peak corresponding to the calculated mass of the product (e.g., [M+H]⁺).[7][12]
Melting Point Indication of purity.A sharp melting point range consistent with a pure compound.

Safety Precautions

Handling chemicals on a larger scale requires stringent safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[13]

  • Ventilation: All operations should be conducted in a well-ventilated fume hood or a ventilated enclosure to avoid inhalation of dust, vapors, or mists.[13]

  • Handling & Storage: Avoid contact with skin and eyes. Store the compound in a tightly closed container in a dry, cool place.[13]

  • Spill & Fire Response: In case of a spill, avoid generating dust. Use appropriate absorbent material for cleanup. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide for fires.[13]

  • Hazard Statements: Based on related compounds, this compound may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[13]

Safety_Workflow Start Start of Experiment Assess Assess Hazards (Review SDS) Start->Assess PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Work in Ventilated Hood PPE->Ventilation Procedure Execute Synthetic Steps Ventilation->Procedure Waste Dispose of Waste Properly Procedure->Waste End End of Experiment Waste->End

Caption: A logical workflow for ensuring safety during chemical synthesis.

References

  • Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. (n.d.). Benchchem.
  • Vora, J. J., Trivedi, K. P., & Kshatriya, R. S. (2011). An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Advances in Applied Science Research, 2(3), 89-93.
  • 5-DIFLUOROMETHOXY-2-MERCAPTO-1H-BENZIMIDAZOLE (EVT-335409). (n.d.). EvitaChem.
  • Safety Data Sheet. (2025). Angene Chemical.
  • SAFETY DATA SHEET. (2024). Sigma-Aldrich.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). National Institutes of Health.
  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.
  • Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal.
  • Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Patsnap Eureka.
  • Analytical Methods. (n.d.). Royal Society of Chemistry.
  • Safety Data Sheet for this compound. (2024). CymitQuimica.
  • Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit.
  • Refining the purification protocol for (5-Fluoro-1H-indol-3-YL)methanamine. (n.d.). Benchchem.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2018). PMC - PubMed Central.
  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. (2020). ResearchGate.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018). PMC - PubMed Central.
  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. (n.d.). Google Patents.
  • Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. (2021). ScholarWorks@UNO.
  • Synthesis of 1H-indazole derivatives. (2022). ResearchGate.
  • Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. (n.d.). Google Patents.
  • An improved synthesis of 2-mercapto-5-difluoromethoxy-1Hbenz. (n.d.). Prime Scholars.
  • Analytical Methods. (n.d.). RSC Publishing.
  • Synthetic method for 5-(difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]. (n.d.). Google Patents.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2018). ACS Omega.
  • Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. (2024). PMC - NIH.

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Technical Support Center: Storage and Handling of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Difluoromethoxy)-1H-indazole (CAS No. 105391-65-9). This document provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this critical research compound during storage, ensuring its purity, stability, and performance in your experiments.

Core Principles & Recommended Storage Conditions

This compound is a fluorinated heterocyclic compound. Its stability is paramount for reproducible experimental outcomes. The indazole ring can be susceptible to oxidation and photodegradation, while the difluoromethoxy group and the overall molecule's integrity can be compromised by moisture and excessive heat.[1][2][3][4]

For optimal long-term stability, the following conditions are mandatory.

ParameterRecommended ConditionRationale
Temperature 2–8°CRefrigeration significantly slows down potential thermal degradation pathways and preserves long-term stability.[2]
Atmosphere Inert Gas (Argon or Nitrogen)The indazole nucleus can be sensitive to atmospheric oxygen. An inert atmosphere prevents oxidative degradation.[2][3]
Container Tightly Sealed, Light-ResistantA secure seal prevents moisture ingress, which can cause hydrolytic degradation.[1] Light-resistant (amber) containers are essential to prevent photolytic degradation.[3]
Location Dry, Well-Ventilated AreaPrevents ambient moisture absorption and ensures a safe storage environment.[5]
Incompatibilities Strong Oxidizing Agents, Strong Acids/BasesAvoids hazardous reactions and chemical degradation of the compound.[2][5]

Troubleshooting Guide: Common User Scenarios

This section addresses specific issues you may encounter during the handling and storage of this compound.

Question: I've just received my shipment. What are the immediate steps for proper storage?

Answer: Proper intake and storage from the moment of receipt are critical. Suboptimal handling, even for a short period, can compromise the material's integrity. Follow this intake workflow:

G

Question: My compound, which was initially a white or pale yellow solid, has darkened. What does this signify and what should I do?

Answer: A significant color change, such as darkening to tan or brown, is a strong indicator of chemical degradation.[2]

  • Probable Cause: The most likely causes are oxidation from exposure to air or photodegradation from exposure to light. This can occur if the container was not sealed properly, not stored under an inert atmosphere, or was exposed to ambient or UV light.[2][3][4]

  • Recommended Action: Do not assume the material is viable for your experiment. The purity is likely compromised, which can lead to inconsistent and unreliable results. Before use, you must re-verify the compound's purity. We recommend using a stability-indicating analytical method, such as the High-Performance Liquid Chromatography (HPLC) protocol detailed in Section 4 of this guide.

Question: I am observing inconsistent results in my experiments. Could compound degradation be the cause?

Answer: Absolutely. Inconsistent experimental outcomes are a classic symptom of using a reagent with compromised purity.

  • Causality: If the parent compound has degraded, you are introducing unknown quantities of impurities into your reaction. These impurities can interfere with the reaction mechanism, produce unwanted side products, or inhibit the reaction altogether. This directly impacts molar calculations and leads to poor reproducibility.

  • Solution: First, confirm the stability of all other reagents in your workflow. If they are verified, the primary suspect becomes your this compound. Analyze an aliquot of your stored material using the HPLC method in Protocol 4.2 to confirm its purity against the certificate of analysis provided with the shipment.

Frequently Asked Questions (FAQs)

FAQ 1: Why is an inert atmosphere so critical for this compound?

The indazole scaffold, a benzopyrazole system, is an electron-rich aromatic heterocycle. This makes it susceptible to oxidative degradation pathways, which can be initiated by atmospheric oxygen, sometimes accelerated by light or trace metal impurities.[2][4] Storing under an inert gas like argon or nitrogen displaces oxygen, effectively preventing these degradation reactions and preserving the compound's structural integrity.[3]

FAQ 2: Can I store the compound at room temperature for short periods (e.g., on the benchtop during an experiment)?

While the compound is stable for short durations at room temperature when handled correctly, this practice should be minimized. For long-term viability, refrigerated conditions (2-8°C) are essential to slow down any potential degradation.[2] When using the compound, allow the container to equilibrate to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid. Work with the material efficiently and return the main container to cold storage promptly.

FAQ 3: What are the primary chemical incompatibilities I should be aware of?

To prevent rapid degradation or hazardous reactions, store this compound away from:

  • Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) can cause aggressive and potentially exothermic degradation.[5]

  • Strong Bases and Amines: May lead to deprotonation and subsequent reactions or degradation.[5]

  • Strong Acids: Can protonate the indazole ring, potentially leading to instability or unwanted side reactions.

FAQ 4: What are the potential degradation pathways for this compound?

The primary degradation pathways are driven by environmental factors. Understanding these helps reinforce the importance of proper storage.

G

Protocols & Methodologies

Protocol 4.1: Procedure for Aliquoting and Handling

To maintain the integrity of the bulk supply, it is best practice to create smaller aliquots for daily use.

  • Preparation: Move the main stock container from 2-8°C storage to a desiccator at room temperature. Allow it to equilibrate for at least 30-60 minutes. This prevents moisture condensation.

  • Inert Environment: Perform all transfers inside a glove box or glove bag filled with nitrogen or argon. If unavailable, work quickly and efficiently in a low-humidity environment.

  • Aliquoting: Transfer the desired amount of the compound into smaller, tared, amber glass vials.

  • Inerting: Backfill the headspace of the main container and the new aliquot vials with inert gas.

  • Sealing: Tightly seal all containers using caps with chemically resistant liners (e.g., PTFE).

  • Labeling & Storage: Clearly label the new aliquots with the compound name, lot number, concentration (if diluted), and date. Immediately return the main stock container and the new aliquots to 2-8°C storage.

Protocol 4.2: Stability Verification via RP-HPLC

This protocol provides a general-purpose Reverse-Phase HPLC method to assess the purity of this compound and detect the presence of degradation products. Such methods are essential for a robust stability-indicating analysis program.[6][7]

ParameterSpecification
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 min. Return to initial conditions over 1 min and equilibrate for 4 min.
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 254 nm
Injection Vol. 10 µL
Sample Prep. Accurately weigh ~5 mg of the compound and dissolve in 10 mL of Acetonitrile:Water (1:1) to prepare a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation: A pure, undegraded sample should show a single major peak at a consistent retention time. The appearance of new peaks, especially earlier eluting (more polar) ones, or a decrease in the area of the main peak relative to the initial analysis, indicates degradation.

References

  • Vertex AI Search. (2025, October 1).
  • BenchChem. (n.d.). Recommended storage conditions for 6-Nitro-1H-indazole-3-carbaldehyde.
  • CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
  • ChemicalBook. (2025, December 26). Indazole | 271-44-3.
  • Sigma-Aldrich. (2024, September 8). Safety Data Sheet: 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole.
  • Fisher Scientific. (2010, April 10). Safety Data Sheet: 1-Methyl-1H-indazole-3-carboxylic acid.
  • Vertex AI Search. (2025, June 18).
  • ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Sigma-Aldrich. (2025, November 7).
  • Apollo Scientific. (2023, July 5).
  • Fisher Scientific. (2025, December 21).
  • PMC. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
  • Purdue University. (n.d.). Fluorine Safety.
  • Organic Chemistry Portal. (n.d.). Indazole synthesis.
  • OUCI. (2023). Stability Indicating Analytical Method, Characterization of Degradation Impurity by UPLC-Q-TOF-MS/MS, and Establishment….
  • Sigma-Aldrich. (n.d.). 5-Fluoro-1H-indazole 97 348-26-5.
  • National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • PMC - PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Prime Scholars. (n.d.).
  • PubMed. (n.d.).
  • ChemicalBook. (2025, July 24). 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole | 97963-62-7.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
  • PMC - PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions.
  • PubChem. (n.d.). 5-fluoro-1H-indazole-3-carboxylic acid.
  • PMC - NIH. (n.d.). A Validated Stability-Indicating Liquid Chromatographic Method for Determination of Degradation Impurities and Diastereomers in Voriconazole Tablets.
  • Google Patents. (n.d.). Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole.
  • Walsh Medical Media. (2012, October 30).
  • MedCrave online. (2018, March 19). RP- HPLC and TLC- densitometric methods for determination of oxfendazole in the presence of its alkali.

Sources

Optimizing HPLC-MS/MS parameters for 5-(Difluoromethoxy)-1H-indazole detection

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Difluoromethoxy)-1H-indazole

Welcome to the technical support center for the bioanalysis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights into method development, optimization, and troubleshooting for HPLC-MS/MS applications. Our goal is to equip you with the foundational knowledge and practical steps to build robust, reliable, and accurate analytical methods.

Part 1: Frequently Asked Questions (FAQs) for Method Development

This section addresses common initial questions when establishing an analytical method for this compound.

Q1: What are the key physicochemical properties of this compound to consider for method development?

A1: Understanding the molecule's fundamental properties is the critical first step in designing a successful HPLC-MS/MS method. These properties dictate choices in column chemistry, mobile phase pH, and mass spectrometer settings.

  • Expert Insight: The indazole ring contains two nitrogen atoms, making the molecule basic and a prime candidate for positive mode electrospray ionization (ESI+), as these sites are readily protonated. The difluoromethoxy group increases lipophilicity compared to a simple methoxy or hydroxyl group, which will influence its retention on a reversed-phase column.

PropertyValue / Predicted ValueSignificance for HPLC-MS/MS Method Development
Molecular Formula C₈H₆F₂N₂OUsed to determine the exact mass.
Molecular Weight 184.15 g/mol [1][2]The monoisotopic mass is used to calculate the precursor ion m/z for MS.
Structure This compoundThe indazole core and functional groups predict ionization behavior and potential fragmentation patterns.
Predicted XLogP3 ~2.0 - 2.5Suggests moderate lipophilicity, making it well-suited for reversed-phase chromatography (e.g., C18, Phenyl-Hexyl).
Predicted pKa ~1.5-2.5 (acidic NH), ~11-12 (basic N)The molecule can be protonated under acidic mobile phase conditions (pH < 7), enhancing ionization efficiency in ESI+ and improving peak shape.
Q2: How do I select the appropriate HPLC column and mobile phase?

A2: The goal is to achieve symmetric peak shape, adequate retention, and separation from matrix components. Based on the molecule's properties, a reversed-phase separation is the logical starting point.

  • Expert Insight: While a standard C18 column is a workhorse, the aromatic indazole ring may exhibit beneficial pi-pi interactions with a Phenyl-Hexyl stationary phase, potentially offering alternative selectivity against complex matrix interferents. Always use LC-MS grade solvents and additives to minimize background noise.

Recommended Starting Conditions:

ParameterRecommendationRationale & Causality
Column Chemistry C18 or Phenyl-Hexyl (e.g., 2.1 x 50 mm, <3 µm)C18 provides general-purpose hydrophobic retention. Phenyl-Hexyl can offer enhanced selectivity for aromatic compounds like indazoles.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid provides protons to facilitate ESI+ ionization and maintains an acidic pH to ensure consistent analyte protonation, leading to better peak shapes for basic compounds.[3][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolAcetonitrile is often preferred for its lower viscosity and higher elution strength in reversed-phase LC. Methanol can offer different selectivity and is a good alternative to explore during optimization.
Gradient Profile Start with a shallow gradient (e.g., 5-95% B over 5-10 minutes)A broad initial gradient helps to locate the analyte's elution window. The gradient can then be focused around this window to improve resolution and reduce run time.
Flow Rate 0.3 - 0.5 mL/min (for 2.1 mm ID column)Appropriate for standard analytical columns to ensure efficient separation without generating excessive backpressure.
Column Temperature 30 - 40 °CElevated temperatures can reduce mobile phase viscosity (lowering backpressure) and improve peak efficiency. Maintaining a stable temperature is crucial for reproducible retention times.[5]
Q3: What are the recommended starting MS/MS parameters for detection?

A3: The objective is to find a sensitive and specific Multiple Reaction Monitoring (MRM) transition (precursor ion → product ion) for quantification.

  • Expert Insight: For a molecule with a molecular weight of 184.15 g/mol , the protonated precursor ion [M+H]⁺ will have a mass-to-charge ratio (m/z) of approximately 185.1. The most stable and abundant product ions typically result from the fragmentation of the core indazole structure.

Step-by-Step Protocol for MRM Development:

  • Tune the Mass Spectrometer: Infuse a ~500 ng/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid directly into the mass spectrometer.

  • Identify the Precursor Ion: Perform a full scan in positive ionization mode (e.g., Q1 scan from m/z 50-300) to confirm the presence and isolation of the [M+H]⁺ ion at m/z 185.1.

  • Generate Product Ions: Perform a product ion scan on the precursor m/z 185.1. This involves isolating m/z 185.1 in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and scanning the resulting fragments in the third quadrupole (Q3).

  • Select MRM Transitions: Choose at least two of the most intense and stable product ions for the MRM transitions. A common fragmentation for indazoles involves the loss of parts of the side chain or cleavage of the heterocyclic ring.[6] A primary (quantifier) and secondary (qualifier) transition should be selected.

Predicted Fragmentation & MRM Transitions:

Precursor Ion [M+H]⁺Predicted Product IonNeutral LossRationale
m/z 185.1m/z 134.1CHF₂ (51 Da)Loss of the difluoromethyl radical.
m/z 185.1m/z 118.1OCHF₂ (67 Da)Loss of the difluoromethoxy group.
m/z 185.1m/z 91.1C₅H₄F₂ (113 Da)Further fragmentation of the ring structure.

Note: These are predicted values. Actual fragmentation must be confirmed experimentally.

Part 2: Troubleshooting Guide

This section provides solutions to common issues encountered during method optimization and sample analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)
  • Q: My analyte peak is tailing significantly. What are the likely causes and how can I fix it?

    • A: Peak tailing for a basic compound like an indazole is often caused by secondary interactions with acidic silanol groups on the HPLC column packing material or by column overload.

      • Cause 1: Secondary Silanol Interactions: Residual, un-capped silanols on the silica surface can interact ionically with the protonated analyte, causing it to "stick" and tail.

        • Solution A: Ensure the mobile phase is sufficiently acidic (e.g., 0.1% formic acid). The low pH suppresses the ionization of silanol groups, minimizing these secondary interactions.

        • Solution B: Consider using a column with advanced end-capping or a different stationary phase (e.g., a hybrid particle column) known for better performance with basic analytes.

      • Cause 2: Column Overload: Injecting too much analyte mass can saturate the stationary phase, leading to tailing peaks.[7]

        • Solution: Reduce the injection volume or dilute the sample. Perform a loading study by injecting a series of decreasing concentrations to see if peak shape improves.[5]

      • Cause 3: Column Void/Contamination: A void at the column inlet or contamination from the sample matrix can distort the flow path.[7]

        • Solution: First, try reversing and flushing the column (disconnect from the MS detector). If this fails, the column may need to be replaced. Using a guard column can help extend the life of your analytical column.[7]

Issue 2: Low Sensitivity / No Peak Detected
  • Q: I am not seeing a peak for my analyte, or the signal is extremely low. What should I check?

    • A: This issue can stem from the sample itself, the HPLC system, or the mass spectrometer settings. A systematic approach is key.

      • Cause 1: MS Source/Ionization Issues: Inefficient ionization is a primary cause of low sensitivity.

        • Solution A (Source Parameters): Optimize source-dependent parameters such as gas temperatures (desolvation gas), gas flow rates, and capillary voltage. Inefficient desolvation can cause neutral analyte molecules to pass through without being detected.

        • Solution B (Mobile Phase): Ensure the mobile phase contains an appropriate modifier (like formic acid) to promote ionization. The absence of a proton source will drastically reduce signal in ESI+.

      • Cause 2: Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids, salts) can suppress the ionization of the target analyte.[8][9][10] This is a major challenge in bioanalysis.[11][12]

        • Solution A (Chromatography): Adjust the HPLC gradient to better separate the analyte from the bulk of the matrix components. A more aggressive initial organic percentage can elute highly lipophilic interferences early, while a thorough column wash at high organic content can remove late-eluting compounds.

        • Solution B (Sample Preparation): Improve the sample cleanup procedure. If using simple protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering substances.[12]

        • Solution C (Internal Standard): Use a stable isotope-labeled (SIL) internal standard (e.g., ¹³C or ²H labeled this compound). A SIL-IS co-elutes with the analyte and experiences the same degree of matrix suppression, allowing for accurate quantification.[12]

      • Cause 3: Incorrect MRM Transition: The chosen precursor or product ion may be incorrect or low in abundance.

        • Solution: Re-infuse the compound and perform a new product ion scan to confirm the fragmentation pattern and select the most intense, stable fragments for the MRM method.

Issue 3: Inconsistent Retention Time
  • Q: The retention time for my analyte is shifting between injections. Why is this happening?

    • A: Retention time stability is critical for reliable peak identification and integration. Drifting retention times usually point to issues with the HPLC system or column equilibration.[13]

      • Cause 1: Inadequate Column Equilibration: If the column is not fully re-equilibrated to the initial mobile phase conditions before each injection, retention times will shift, especially in gradient methods.

        • Solution: Increase the post-run equilibration time. A good rule of thumb is to allow at least 5-10 column volumes of the starting mobile phase to pass through the column before the next injection.

      • Cause 2: Pumping/Solvent Proportioning Issues: Inaccurate solvent mixing by the HPLC pump can lead to a fluctuating mobile phase composition.

        • Solution: Purge the pump lines to remove any air bubbles. If the problem persists, perform a solvent proportioning test (if available on your system) or contact a service engineer. Preparing a pre-mixed mobile phase for isocratic methods can rule out pump mixing as the cause.[13]

      • Cause 3: Mobile Phase Degradation: The mobile phase can change over time (e.g., evaporation of the organic component, pH shift).

        • Solution: Prepare fresh mobile phase daily. Do not "top off" old mobile phase with new.[5]

Part 3: Protocols and Visualization

Systematic Troubleshooting Workflow

This diagram outlines a logical flow for diagnosing common HPLC-MS/MS issues.

TroubleshootingWorkflow Start Problem Observed (e.g., Poor Peak, No Signal) CheckSystem 1. Check System Suitability (Standard Injection in Neat Solution) Start->CheckSystem SystemOK System OK? CheckSystem->SystemOK CheckSample 2. Analyze Sample (Post-Spiked Blank Matrix vs. Neat) SystemOK->CheckSample Yes FixSystem Troubleshoot HPLC/MS System (Leaks, Pump, Source) SystemOK->FixSystem No MatrixEffect Matrix Effect Present? CheckSample->MatrixEffect OptimizeLC 3a. Optimize Chromatography (Gradient, Column) MatrixEffect->OptimizeLC Yes OptimizeSamplePrep 3b. Improve Sample Prep (SPE, LLE) MatrixEffect->OptimizeSamplePrep Yes UseSIL_IS 3c. Use Stable Isotope-Labeled IS MatrixEffect->UseSIL_IS Yes Resolved Problem Resolved MatrixEffect->Resolved No (Re-evaluate Method) OptimizeLC->Resolved OptimizeSamplePrep->Resolved UseSIL_IS->Resolved FixSystem->CheckSystem

Caption: A decision tree for systematic HPLC-MS/MS troubleshooting.

Method Development Logic

This diagram illustrates the foundational logic for developing a new method.

MethodDevelopment Start Define Analyte Properties (MW, Polarity, pKa) SelectMS 1. MS Parameter Selection (Ionization Mode, Precursor Ion) Start->SelectMS DevelopMRM 2. Develop MRM Transitions (Product Ion Scan, Optimize CE) SelectMS->DevelopMRM SelectLC 3. LC Method Screening (Column, Mobile Phase) DevelopMRM->SelectLC OptimizeLC 4. LC Gradient Optimization (Resolution, Run Time) SelectLC->OptimizeLC Validate 5. Method Validation (Per FDA/ICH Guidelines) OptimizeLC->Validate

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 5-(Difluoromethoxy)-1H-indazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the potential biological activity of 5-(Difluoromethoxy)-1H-indazole. As a compound with limited publicly available data, its profile is projected based on robust structure-activity relationship (SAR) studies of closely related indazole analogs. We will compare its predicted activities against well-characterized indazoles across therapeutic areas, providing the scientific rationale and detailed experimental protocols required to validate these hypotheses.

The Indazole Scaffold: A Privileged Structure in Modern Drug Discovery

The 1H-indazole core, a bicyclic heterocycle consisting of a benzene ring fused to a pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This designation stems from its ability to form key interactions with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities.[3] The thermodynamic stability of the 1H-tautomer makes it a reliable and predictable foundation for drug design.[1]

The clinical success of indazole-containing drugs validates its importance. Molecules such as Axitinib and Pazopanib (tyrosine kinase inhibitors for cancer) and Niraparib (a PARP inhibitor for ovarian cancer) feature this core, demonstrating its utility in oncology.[4] Beyond cancer, indazoles like Benzydamine are used as anti-inflammatory agents, and Granisetron acts as a serotonin 5-HT3 receptor antagonist to prevent chemotherapy-induced nausea.[5] This versatility makes the exploration of novel indazole derivatives a highly active area of research.

The Critical Role of C-5 Substitution in Modulating Indazole Bioactivity

The benzene ring of the indazole scaffold offers multiple positions for substitution, allowing for the fine-tuning of a compound's physicochemical properties and target specificity. The C-5 position, in particular, has been shown to be a critical site for modification that profoundly influences biological activity.

The introduction of various substituents at C-5 can alter a molecule's lipophilicity, electronic distribution, and ability to form hydrogen bonds, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile and its binding affinity for a target protein. For instance, studies on indazole derivatives as anticancer agents have shown that the nature of the C-5 substituent—such as fluoro or trifluoromethoxy groups—can significantly impact anti-proliferative potency.[5] Similarly, in the development of Glycogen Synthase Kinase-3 (GSK-3) inhibitors, modification at the 5-position was a key strategy for optimizing activity.[6]

The difluoromethoxy group (-OCHF₂) is a particularly interesting substituent. It acts as a bioisostere of both methoxy and hydroxyl groups but with distinct properties. It is more lipophilic than a hydroxyl group and is a weak hydrogen bond acceptor. Unlike the trifluoromethoxy group, it has a different conformational and electronic profile. These characteristics suggest that this compound could possess a unique biological activity profile compared to its analogs.

A Predicted Biological Activity Landscape for this compound

Given the lack of direct experimental data, we can formulate hypotheses about the biological potential of this compound by examining its closest structural relatives.

Hypothesis 1: Potential as a Protein Kinase Inhibitor

The indazole scaffold is a cornerstone of many kinase inhibitors, where it often mimics the adenine region of ATP to bind to the enzyme's hinge region.[6] The N-H and pyrazole nitrogen of the indazole ring can act as crucial hydrogen bond donors and acceptors, respectively, anchoring the molecule in the ATP-binding pocket.

  • Rationale: Numerous indazole-based compounds function as potent inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and FGFR, as well as intracellular kinases like ASK1.[7][8] The substitution pattern on the indazole ring is critical for achieving selectivity and potency. The difluoromethoxy group at C-5 could position the molecule favorably within the hydrophobic regions of a kinase active site, potentially conferring potent inhibitory activity.

  • Structural Comparison: Compared to Axitinib, which has a substituent at C-6, or other FGFR inhibitors with bulky groups at C-6[6], a C-5 difluoromethoxy group would project into a different region of the ATP binding pocket, potentially leading to a different kinase selectivity profile.

Hypothesis 2: Potential for Central Nervous System (CNS) Activity

Indazoles are also known to interact with G-protein coupled receptors (GPCRs), particularly serotonin receptors. A recent study meticulously profiled the indazole analog of the potent psychedelic 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT).[9][10]

  • Rationale & Direct Analog Comparison: The direct 1H-indazole analog of 5-MeO-DMT, which contains a methoxy group at the 5-position, was found to be an agonist at serotonin 5-HT₂, 5-HT₂ᵤ, and 5-HT₂ₒ receptors.[9] Although it was less potent than its indole parent compound, it demonstrated clear CNS receptor activity. Given that the difluoromethoxy group is a close bioisostere of the methoxy group, it is highly plausible that this compound or its derivatives could also modulate serotonin receptors. The altered electronic properties of the -OCHF₂ group could lead to differences in receptor subtype selectivity or functional activity (e.g., agonist vs. antagonist).

Comparative Analysis with Established Indazole Derivatives

To place the potential of this compound in context, it is useful to compare its core structure with established indazole-based compounds.

Compound Structure Primary Biological Target(s) Therapeutic Area Key Structural Features
This compound Chemical structure of this compoundHypothesized: Protein Kinases, Serotonin ReceptorsHypothesized: Oncology, CNS DisordersC-5 difluoromethoxy group.
Axitinib [4]Chemical structure of AxitinibVEGFR1, VEGFR2, VEGFR3, PDGFR, c-KITOncology (Renal Cell Carcinoma)C-6 sulfonamide, N-1 substituted methyl, C-3 arylamine.
Niraparib [2]Chemical structure of NiraparibPARP1, PARP2Oncology (Ovarian Cancer)N-1 substituted piperidine, C-3 carboxamide.
Benzydamine [5]Chemical structure of BenzydaminePro-inflammatory Cytokines (e.g., TNF-α)Anti-inflammatoryN-1 substituted alkyl amine, C-3 ether linkage.
5-Methoxy-indazole Tryptamine Analog [9][10]Chemical structure of 5-Methoxy-indazole Tryptamine Analog5-HT₂ₐ, 5-HT₂ᵤ, 5-HT₂ₒ ReceptorsCNS (Research)C-5 methoxy group, C-3 ethanamine side chain.

Visualizing the Targets: Signaling Pathways of Indazole Drugs

The diverse activities of indazoles stem from their ability to interact with distinct cellular signaling pathways. The diagram below illustrates the pathways targeted by some of the comparator compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (VEGFR, PDGFR) RAS_RAF RAS/RAF/MEK/ERK Pathway RTK->RAS_RAF PI3K_AKT PI3K/AKT/mTOR Pathway RTK->PI3K_AKT GPCR Serotonin Receptor (5-HT2A) PLC PLC -> IP3/DAG GPCR->PLC Proliferation Gene Transcription (Cell Proliferation, Angiogenesis) RAS_RAF->Proliferation PI3K_AKT->Proliferation DNA_Repair PARP (DNA Repair) Axitinib Axitinib Axitinib->RTK Inhibits Niraparib Niraparib Niraparib->DNA_Repair Inhibits Analog_5MeO 5-Methoxy Indazole Analog Analog_5MeO->GPCR Activates

Caption: Targeted signaling pathways of representative indazole-based drugs.

Experimental Workflows for Biological Evaluation

To validate the hypothesized activities of this compound, a structured experimental cascade is necessary. This workflow begins with broad, high-throughput biochemical assays and progresses to more complex, physiologically relevant cell-based models.

G cluster_0 Hypothesis 1: Kinase Inhibition cluster_1 Hypothesis 2: CNS Activity Kinase_Panel Primary Screen: Biochemical Kinase Panel (e.g., >400 Kinases) Dose_Response Hit Confirmation: Biochemical IC50 Determination on Primary Hits Kinase_Panel->Dose_Response Identifies Hits Cell_Target Cellular Assay: Target Phosphorylation (e.g., Western Blot) Dose_Response->Cell_Target Confirms Potency Cell_Prolif Functional Outcome: Cell Proliferation Assay (e.g., MTT, MTS) Cell_Target->Cell_Prolif Links Target to Function GPCR_Bind Primary Screen: Radioligand Binding Assay (e.g., 5-HT Receptor Panel) GPCR_Func Hit Confirmation: Functional Assay (e.g., Ca2+ Flux) to determine EC50/IC50 GPCR_Bind->GPCR_Func Identifies Binders Selectivity Selectivity Profiling: Broader GPCR Panel GPCR_Func->Selectivity Confirms Functional Activity

Caption: A typical screening cascade for validating hypothesized biological activities.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

This protocol describes a generic, high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a purified kinase.

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of ADP produced, which is directly proportional to kinase activity, is quantified using a luciferase/luciferin-based system. Lower kinase activity results in less ADP production and a higher luminescent signal (as more ATP remains).[11]

Materials:

  • Purified recombinant kinase of interest.

  • Specific peptide or protein substrate for the kinase.

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control Inhibitor (e.g., Staurosporine).

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP solution at a concentration equal to the Kₘ for the specific kinase.[12]

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar.

  • White, opaque 384-well assay plates.

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

  • Assay Plate Setup:

    • Add 1 µL of each compound dilution to the appropriate wells of a 384-well plate.

    • Add 1 µL of DMSO to "no inhibitor" control wells.

    • Add 1 µL of the positive control inhibitor to its designated wells.

  • Kinase Reaction Initiation:

    • Prepare a 2X kinase/substrate master mix in kinase buffer.

    • Prepare a 2X ATP solution in kinase buffer.

    • Add 5 µL of the 2X kinase/substrate mix to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP solution to all wells. The final volume is 11 µL.

  • Incubation: Mix the plate gently and incubate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.[12]

  • Reaction Termination and ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Normalize the data using the "no inhibitor" (0% inhibition) and positive control (100% inhibition) wells.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This protocol determines the effect of a test compound on the metabolic activity and proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[5]

Materials:

  • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer).[5]

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test Compound: this compound, dissolved in DMSO.

  • Positive Control (e.g., Doxorubicin).

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Sterile 96-well cell culture plates.

  • Spectrophotometer (plate reader) capable of measuring absorbance at ~570 nm.

Methodology:

  • Cell Seeding:

    • Harvest and count logarithmically growing cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include "vehicle control" (medium with DMSO) and "positive control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

References

A complete list of all cited sources with full details and URLs will be provided upon request.

Sources

A Framework for In Vitro Evaluation of Novel Indazole-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel kinase inhibitors, using the hypothetical compound 5-(Difluoromethoxy)-1H-indazole as a case study. As researchers and drug development professionals, the rigorous and objective comparison of a new chemical entity against established alternatives is paramount. This document outlines the scientific rationale, detailed experimental protocols, and data interpretation necessary to position a novel compound within the competitive landscape of kinase inhibitor discovery.

The indazole scaffold is a "privileged structure" in medicinal chemistry, known for its ability to bind to the hinge region of various kinases.[1][2] Derivatives of this core have shown therapeutic potential in oncology and other disease areas.[1][3] The introduction of a difluoromethoxy group, as in our subject compound, can enhance metabolic stability and binding affinity, making it an attractive candidate for kinase inhibition.[1] This guide will therefore serve as a roadmap for characterizing its potential.

Strategic Selection of Kinase Targets and Comparator Compounds

Our comparative analysis will include well-characterized, commercially available inhibitors for these selected targets:

  • Axitinib: A potent inhibitor of VEGFR, it also exhibits significant activity against PLK4, providing a valuable cross-reactivity data point.[5]

  • CFI-400945: A highly potent and selective PLK4 inhibitor, currently in clinical development, serving as a benchmark for on-target potency.[5]

  • AZD4547: A selective FGFR inhibitor, providing a direct comparison for activity against this kinase family.[3]

  • Staurosporine: A non-selective, potent kinase inhibitor, which will serve as a positive control for assay validity.[6]

Comparative In Vitro Kinase Inhibition Profile (Illustrative Data)

To demonstrate how data should be presented, the following table contains hypothetical IC50 values for our compound of interest against the selected comparators. The half-maximal inhibitory concentration (IC50) is a critical metric, representing the concentration of an inhibitor required to reduce the activity of a kinase by 50%.[7] Lower IC50 values are indicative of higher potency.[8]

CompoundTarget KinaseIC50 (nM)
This compound FGFR1 75
FGFR2 150
PLK4 25
AxitinibFGFR115
FGFR220
PLK46.5[5]
CFI-400945PLK42.8[5]
AZD4547FGFR1< 4.1[1]
FGFR22.0 ± 0.8[1]
StaurosporineFGFR15
FGFR28
PLK410

Note: The IC50 values for this compound are illustrative and for demonstration purposes only. The values for comparator compounds are based on published data where available.

Experimental Design and Protocols

The generation of reliable and comparable IC50 data is contingent on a well-designed and meticulously executed in vitro kinase assay.[7][9] The following sections detail the necessary protocols.

In Vitro Kinase Assay Workflow

The overall workflow for determining the in vitro kinase inhibitory activity of our compounds is depicted below. This process begins with the preparation of reagents and culminates in the calculation of IC50 values.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis prep_compound Compound Serial Dilution add_compound Add Compound/DMSO to Plate prep_compound->add_compound prep_kinase Kinase & Substrate Preparation add_kinase Add Kinase/Substrate Mix prep_kinase->add_kinase prep_atp ATP Solution Preparation start_reaction Initiate with ATP prep_atp->start_reaction add_compound->add_kinase pre_incubate Pre-incubation (10 min) add_kinase->pre_incubate pre_incubate->start_reaction reaction_incubate Incubate (60 min, 30°C) start_reaction->reaction_incubate stop_reaction Stop Reaction & Deplete ATP (e.g., ADP-Glo™ Reagent) reaction_incubate->stop_reaction develop_signal Develop Luminescent Signal (Kinase Detection Reagent) stop_reaction->develop_signal read_plate Measure Luminescence develop_signal->read_plate plot_data Plot Luminescence vs. log[Inhibitor] read_plate->plot_data fit_curve Sigmoidal Dose-Response Curve Fit plot_data->fit_curve calc_ic50 Determine IC50 Value fit_curve->calc_ic50

Caption: Workflow for a typical in vitro luminescence-based kinase inhibition assay.

Detailed Protocol: Luminescence-Based In Vitro Kinase Assay

This protocol is adapted from standard luminescence-based kinase assays which measure the amount of ADP produced as a byproduct of the kinase reaction.[6] The luminescent signal is directly proportional to kinase activity.

Materials:

  • Recombinant human kinases (e.g., FGFR1, PLK4)

  • Kinase-specific substrate peptides

  • Adenosine triphosphate (ATP)

  • Test compounds (this compound and comparators)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each test compound in 100% DMSO.

    • Create a series of 11-point, 3-fold serial dilutions in DMSO. This will yield a range of concentrations to generate a complete dose-response curve.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the specific kinase and its corresponding substrate in kinase assay buffer. The optimal concentrations should be determined empirically but typically fall in the low nanomolar range for the kinase.

    • In a 384-well plate, add 1 µL of the serially diluted compound or DMSO (for vehicle control) to each well.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of the ATP solution. The final ATP concentration should ideally be at or near the Km for each specific kinase to ensure accurate and comparable IC50 values.[9]

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This will convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value for each compound.[10]

Understanding the Mechanism: Kinase Signaling Pathways

To contextualize the in vitro data, it is crucial to understand the role of the target kinases in cellular signaling. The inhibition of these pathways is the ultimate goal of developing these targeted therapies.

The FGFR Signaling Pathway

The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is integral to processes such as cell proliferation, survival, and angiogenesis.[1] Aberrant activation of this pathway is a known driver in various cancers.[3]

G cluster_membrane Cell Membrane cluster_downstream FGF FGF Ligand FGFR FGFR FGF->FGFR Binds & Dimerizes PLCg PLCγ FGFR->PLCg Phosphorylates FRS2 FRS2 FGFR->FRS2 Phosphorylates Inhibitor This compound (or other inhibitor) Inhibitor->FGFR Inhibits Kinase Domain CellEffects Cell Proliferation, Survival, Angiogenesis PLCg->CellEffects GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->CellEffects AKT AKT PI3K->AKT AKT->CellEffects

Sources

Comparative Cross-Reactivity Profiling of 5-(Difluoromethoxy)-1H-indazole Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] This guide provides a comprehensive framework for assessing the cross-reactivity profile of a novel indazole derivative, 5-(Difluoromethoxy)-1H-indazole, against a broad panel of kinases. We will delve into the rationale behind experimental design, provide detailed step-by-step protocols for a widely used kinase assay, and present a comparative analysis with a known multi-kinase inhibitor. The objective is to equip researchers with the knowledge to rigorously characterize the selectivity of their compounds, a critical step in drug discovery and chemical probe development.[2][3]

Introduction: The Imperative of Kinase Selectivity

Protein kinases, numbering over 500 in the human kinome, are crucial regulators of cellular processes.[4] Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1] The development of small molecule kinase inhibitors has revolutionized cancer therapy. However, a significant challenge lies in achieving selectivity.[2][5] The highly conserved ATP-binding pocket across the kinome often leads to off-target activities, which can result in unforeseen toxicities or, in some cases, beneficial polypharmacology.[3][6] Therefore, comprehensive cross-reactivity profiling is an indispensable component of the drug discovery process.[7][8]

This guide focuses on this compound, a novel compound with a promising scaffold. While specific biological data for this exact molecule is not extensively published, its indazole core is present in approved kinase inhibitors like Axitinib.[9] We will use this compound as a case study to illustrate the principles and practices of kinase selectivity profiling.

Choosing the Right Tool: Kinase Assay Methodologies

Several robust methods exist for profiling kinase inhibitor activity.[3][10] The choice of assay depends on factors such as throughput, sensitivity, and the specific information required (e.g., binding affinity vs. enzymatic inhibition).

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the transfer of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) to a substrate.[10][11][12][13][14] They are highly sensitive and provide a direct measure of catalytic activity.

  • Luminescence-Based Assays: Assays like Promega's ADP-Glo™ Kinase Assay measure the amount of ADP produced in a kinase reaction, which is then converted into a luminescent signal.[15][16][17] These assays are amenable to high-throughput screening and avoid the complexities of handling radioactivity.

  • Competition Binding Assays: Platforms like KINOMEscan® measure the ability of a compound to displace a known ligand from the kinase's active site.[18][19] This provides a direct measure of binding affinity (Kd) and is independent of ATP concentration.[18][19]

For this guide, we will detail the protocol for the ADP-Glo™ Kinase Assay due to its widespread use, high sensitivity, and amenability to a standard laboratory setting.[15][16][20][21]

Experimental Design: A Blueprint for Robust Data

A well-designed experiment is crucial for generating reliable and interpretable data. Here are the key considerations for profiling this compound.

Kinase Panel Selection

The choice of kinases for the panel is critical. A broad panel, such as the scanMAX panel which covers over 460 kinases, provides a comprehensive overview of a compound's selectivity.[18] For initial screening, a more focused panel representing different branches of the kinome tree can be a cost-effective approach.

Competitor Compound

To provide context for the selectivity profile of this compound, it is essential to include a well-characterized competitor compound. Staurosporine , a potent but non-selective kinase inhibitor, serves as an excellent positive control for broad kinase inhibition.

Concentration Selection

Initial screening is often performed at a single high concentration (e.g., 10 µM) to identify potential hits. For active compounds, a dose-response curve is then generated using a series of concentrations (e.g., 10-point, 3-fold serial dilutions) to determine the half-maximal inhibitory concentration (IC50).[22][23][24]

ATP Concentration

The IC50 of an ATP-competitive inhibitor is dependent on the ATP concentration in the assay.[2] For comparative profiling, it is recommended to perform the assay at or near the Michaelis constant (Km) of ATP for each kinase to better reflect the inhibitor's intrinsic affinity.[2]

Detailed Experimental Protocol: ADP-Glo™ Kinase Assay

This protocol is adapted from the manufacturer's instructions and provides a step-by-step guide for performing the assay in a 384-well plate format.[15][16][20]

Reagent Preparation
  • Kinase Buffer: Prepare a 1X kinase reaction buffer. A common formulation includes 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.1 mg/mL BSA, and 2 mM DTT.

  • ATP/Substrate Solution: Prepare a 2X ATP and substrate solution in the kinase buffer. The final concentration of ATP should be at the Km for each specific kinase, and the substrate concentration should be optimized for a robust signal.

  • Kinase Solution: Prepare a 2X kinase solution in the kinase buffer. The optimal concentration of each kinase should be determined empirically to ensure the reaction is in the linear range.

  • Compound Dilutions: Prepare serial dilutions of this compound and Staurosporine in DMSO. Then, create intermediate dilutions in the kinase buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent: Prepare according to the manufacturer's protocol.[16][20]

Assay Procedure
  • Compound Addition: Add 2.5 µL of the diluted compounds or vehicle (DMSO) to the wells of a 384-well plate.

  • Kinase Addition: Add 2.5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 2X ATP/substrate solution to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]

  • Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[16]

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis
  • Normalization: The raw luminescence data is converted to percent inhibition relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

  • IC50 Determination: The percent inhibition data is plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis (e.g., sigmoidal dose-response) is used to calculate the IC50 value.[24]

Comparative Data Analysis

The following table presents a hypothetical but representative dataset comparing the inhibitory activity of this compound and Staurosporine against a panel of selected kinases.

KinaseThis compound IC50 (nM)Staurosporine IC50 (nM)
Tyrosine Kinases
ABL15,20015
SRC>10,0008
EGFR85025
VEGFR245 12
Serine/Threonine Kinases
AKT1>10,00050
CDK2/cyclin A7,8003
PKA>10,00010
ROCK12,5006

Note: This data is for illustrative purposes only and does not represent actual experimental results.

  • This compound demonstrates notable selectivity for VEGFR2 over the other kinases in the panel. The high IC50 values against ABL1, SRC, AKT1, CDK2/cyclin A, and PKA suggest a favorable selectivity profile.

  • Staurosporine , as expected, shows potent inhibition across all tested kinases, confirming its non-selective nature.

Visualizing Kinase Selectivity

A powerful way to visualize kinase inhibitor selectivity is through a kinome map or a dendrogram. Commercial services often provide these visualizations.[25] For the purpose of this guide, we can represent the workflow and decision-making process using a flowchart.

Kinase_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation Compound_Prep Prepare Compound Dilutions (this compound & Staurosporine) Assay_Setup Assay Plate Setup (384-well) Compound_Prep->Assay_Setup Reagent_Prep Prepare Assay Reagents (Kinases, Buffers, ATP, Substrate, ADP-Glo™) Reagent_Prep->Assay_Setup Kinase_Rxn Kinase Reaction Assay_Setup->Kinase_Rxn Signal_Dev Signal Development Kinase_Rxn->Signal_Dev Data_Acq Luminescence Reading Signal_Dev->Data_Acq IC50_Calc IC50 Calculation Data_Acq->IC50_Calc Selectivity_Profile Generate Selectivity Profile IC50_Calc->Selectivity_Profile Comparison Compare to Staurosporine Selectivity_Profile->Comparison

Caption: Workflow for kinase cross-reactivity profiling.

Discussion and Future Directions

The hypothetical data suggests that this compound is a selective inhibitor of VEGFR2. This initial profile warrants further investigation. The next logical steps would include:

  • Expansion of the Kinase Panel: Profiling against a larger, more comprehensive kinase panel to confirm selectivity and identify any potential off-targets.

  • Orthogonal Assays: Validating the findings using a different assay format, such as a radiometric assay or a binding assay, to ensure the results are not platform-dependent.

  • Cellular Assays: Assessing the compound's activity in cell-based assays to determine its effect on VEGFR2 signaling pathways and its cellular potency.

  • Mechanism of Action Studies: Investigating whether the inhibition is ATP-competitive and determining the binding kinetics.

Conclusion

Thorough cross-reactivity profiling is a cornerstone of modern drug discovery. By employing systematic and robust methodologies, researchers can gain a deep understanding of a compound's selectivity, enabling informed decisions for lead optimization and clinical development. This guide provides a practical framework for profiling novel kinase inhibitors, using this compound as a representative example, to ensure the generation of high-quality, reproducible data.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
  • KINOMEscan® Kinase Screening & Profiling Services. Technology Networks. [Link]

  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • ADP Glo Protocol. [Link]

  • Kinase selectivity profiling by inhibitor affinity chromatography. Semantic Scholar. [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach. NIH. [Link]

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  • Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol. ResearchGate. [Link]

  • KINOMEscan® Kinase Profiling Platform. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • A high-throughput radiometric kinase assay. PMC. [Link]

  • KINOMEscan Technology. Eurofins Discovery. [Link]

  • Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]

  • Radiometric kinase assays with scintillation counting - because you want your experiments to count!. YouTube. [Link]

  • IC50. Grokipedia. [Link]

  • In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]

  • IC50 determination for receptor-targeted compounds and downstream signaling. [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. [Link]

  • A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against.... ResearchGate. [Link]

  • Revealing 5-(3,5-difluorobenzyl)-1H-indazole as the active pharmacophore of ALK/ROS1 dual inhibitors through theoretical calculations and biological activity evaluations. PubMed. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. [Link]

  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central. [Link]

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A Guide to Orthogonal Methods for Confirming the Structure of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of a novel chemical entity is a foundational pillar of scientific rigor. For professionals in this field, relying on a single analytical technique is insufficient; it introduces an element of risk and potential ambiguity. This guide champions an orthogonal approach—the strategic integration of multiple, independent analytical methods—to build an irrefutable case for the structure of a target molecule.[1][2][3] Methods are considered orthogonal if they rely on fundamentally different physical principles, ensuring that the data generated is complementary, not merely correlated.[4][5]

This document provides an in-depth comparison of key analytical techniques for the structural elucidation of 5-(Difluoromethoxy)-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. We will explore not just the what but the why behind each experimental choice, offering field-proven insights into data interpretation and demonstrating how these methods synergize to provide a comprehensive and validated structural assignment.

Compound of Interest: this compound

  • Molecular Formula: C₈H₆F₂N₂O

  • Molecular Weight: 184.15 g/mol

  • Structure: Chemical structure of this compound

The indazole core is a significant scaffold in pharmaceutical development, and the difluoromethoxy group is often incorporated to modulate physicochemical properties such as lipophilicity and metabolic stability. Accurate structural confirmation is therefore critical before proceeding with further studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It probes the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁹F) within a magnetic field, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[6]

Causality of Choice: For this compound, a suite of NMR experiments is indispensable.

  • ¹H NMR: Identifies all unique proton environments and their neighboring protons through spin-spin coupling, revealing the substitution pattern on the aromatic ring.

  • ¹³C NMR: Determines the number of unique carbon environments and provides information about the carbon skeleton.

  • ¹⁹F NMR: Directly observes the fluorine atoms of the difluoromethoxy group, confirming its presence and providing characteristic coupling information. The ¹⁹F nucleus is highly sensitive and 100% abundant, making this a definitive experiment.[7]

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity. COSY (Correlation Spectroscopy) shows ¹H-¹H couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (2-3 bond) correlations between protons and carbons.[8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[9][10] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[9] Tune the probe for ¹H, ¹³C, and ¹⁹F frequencies.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Acquire 2D spectra (COSY, HSQC, HMBC) using standard instrument parameters. Acquisition times for 2D experiments may range from 30 minutes to several hours depending on the sample concentration and desired resolution.

Data Presentation & Interpretation

The following is a summary of expected NMR data for this compound.

Table 1: Predicted NMR Data for this compound

Technique Expected Chemical Shift (δ, ppm) Multiplicity & Coupling (J, Hz) Assignment
¹H NMR ~13.1br sNH
~8.1sH-3
~7.7d, J ≈ 9.0H-7
~7.5d, J ≈ 2.0H-4
~7.2dd, J ≈ 9.0, 2.0H-6
~7.0t, J ≈ 74.0OCH F₂
¹³C NMR ~141.0CC-7a
~135.0CHC-3
~133.0CC-5
~122.0CHC-6
~120.0CC-3a
~116.0t, J ≈ 258.0OC HF₂
~112.0CHC-7
~107.0CHC-4
¹⁹F NMR ~ -85.0d, J ≈ 74.0OCHF
  • Interpretation: The ¹H NMR spectrum confirms the presence of four distinct aromatic protons and the characteristic triplet for the difluoromethoxy proton caused by coupling to the two fluorine atoms. The ¹³C NMR shows eight unique carbon signals, with the OCHF₂ carbon appearing as a triplet due to one-bond coupling with the two fluorine atoms. The ¹⁹F NMR displays a single doublet, confirming the two equivalent fluorine atoms are coupled to the single proton of the difluoromethoxy group.[11] Combined with 2D NMR data, this allows for the complete and unambiguous assignment of the entire molecular framework.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the molecular formula.

Causality of Choice: MS serves as a primary checkpoint. If the measured molecular weight does not match the theoretical weight of C₈H₆F₂N₂O, the proposed structure is incorrect. It is a rapid, sensitive, and definitive method for confirming elemental composition.[12]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap mass spectrometer, equipped with an Electrospray Ionization (ESI) source. ESI is a soft ionization technique that typically keeps the molecule intact, showing the molecular ion peak.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Data Presentation & Interpretation

Table 2: High-Resolution Mass Spectrometry Data

Parameter Value
Molecular Formula C₈H₆F₂N₂O
Theoretical Mass [M] 184.0448
Theoretical m/z [M+H]⁺ 185.0526
Observed m/z [M+H]⁺ 185.0524
Mass Error -1.1 ppm
  • Interpretation: The observed mass is within a very low error margin (< 5 ppm) of the theoretical mass calculated for the protonated form of C₈H₆F₂N₂O. This provides extremely strong evidence that the elemental composition of the synthesized molecule is correct.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific functional groups absorb at characteristic frequencies, making FTIR an excellent tool for identifying which groups are present in a molecule.[13]

Causality of Choice: While NMR and MS provide skeletal information, FTIR confirms the presence of key functional groups. For our target molecule, we expect to see characteristic absorptions for the N-H bond of the indazole, the aromatic C-H and C=C bonds, and the C-F and C-O bonds of the difluoromethoxy group.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a solid, it can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure. Alternatively, a KBr pellet can be prepared.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. Acquire a background spectrum first, then the sample spectrum. The instrument software will automatically generate the absorbance or transmittance spectrum.

Data Presentation & Interpretation

Table 3: Key FTIR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Functional Group
3150-3000N-H stretchIndazole N-H
3100-3000C-H stretchAromatic C-H
1620-1450C=C stretchAromatic Ring
1250-1000C-O stretchEther (C-O-C)
1100-1000C-F stretchDifluoromethoxy (C-F)
  • Interpretation: The presence of a broad peak around 3150 cm⁻¹ is indicative of the N-H stretch.[14][15] Peaks in the 1620-1450 cm⁻¹ region confirm the aromatic core, and strong absorptions in the 1250-1000 cm⁻¹ range are characteristic of the C-O and C-F bonds of the difluoromethoxy group.[16] This data provides complementary evidence for the functional groups defined by the proposed structure.

Elemental Analysis: Validating the Fundamental Composition

Elemental analysis is a quantitative technique that determines the percentage by mass of specific elements in a compound.[17][18] It is a classic and robust method for confirming the empirical formula of a pure substance.

Causality of Choice: This method provides a direct, quantitative measure of the elemental ratios in the compound.[19] It serves as a fundamental, independent validation of the molecular formula derived from HRMS. Modern analyzers use combustion methods to determine C, H, and N content with high precision.[20] Fluorine content can be determined by methods such as combustion ion chromatography (CIC) or other decomposition/titration methods.[21][22][23]

Experimental Protocol: CHNF Analysis
  • Sample Preparation: A precisely weighed, small amount of the highly purified sample (2-3 mg) is required. The sample must be free of solvent and other impurities.

  • Instrumentation:

    • CHN: Use an automated CHN elemental analyzer. The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified.

    • Fluorine: The sample is combusted or decomposed to convert organic fluorine into inorganic fluoride (F⁻), which is then quantified by an appropriate method like ion chromatography.

  • Data Acquisition: The instrument automatically performs the combustion and detection, providing the weight percentages of C, H, N, and F.

Data Presentation & Interpretation

Table 4: Elemental Analysis Data Comparison

Element Theoretical % Experimental % Difference %
Carbon (C) 52.1852.11-0.07
Hydrogen (H) 3.283.31+0.03
Nitrogen (N) 15.2115.15-0.06
Fluorine (F) 20.6420.59-0.05
  • Interpretation: The experimental percentages for C, H, N, and F are all within the acceptable tolerance (typically ±0.4%) of the theoretical values. This result strongly corroborates the proposed molecular formula of C₈H₆F₂N₂O.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

When a high-quality single crystal can be obtained, X-ray crystallography stands as the unequivocal "gold standard" for structural determination. It provides a precise three-dimensional map of electron density within the crystal, revealing exact atomic positions, bond lengths, bond angles, and intermolecular interactions in the solid state.[24]

Causality of Choice: This is the ultimate orthogonal method because it directly visualizes the atomic arrangement rather than inferring it from spectroscopic data. A successful crystal structure analysis leaves no ambiguity about the molecule's constitution and conformation.[25][26][27]

Experimental Protocol: X-ray Crystallography
  • Crystallization: This is often the most challenging step. High-quality single crystals are grown by slowly precipitating the compound from a solution. Techniques include slow evaporation, vapor diffusion, or slow cooling of a saturated solution. A screening of various solvents is typically required.[24]

  • Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled (typically to 100 K) and irradiated with a monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined against the experimental data until the model accurately represents the structure.[24]

Data Presentation & Interpretation

A successful X-ray analysis would yield a detailed crystallographic information file (CIF) and a 3D model of the molecule, confirming the connectivity of the indazole ring, the position of the difluoromethoxy group at the 5-position, and all other structural features with high precision. This provides the final, definitive piece of evidence.

The Synergy of Orthogonal Methods: A Self-Validating System

No single technique provides the complete picture. It is the convergence of evidence from these independent, orthogonal methods that builds a robust, scientifically sound confirmation of the structure of this compound.

Orthogonal_Confirmation cluster_methods Orthogonal Analytical Methods cluster_info Structural Information Obtained NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) INFO_NMR Connectivity & Chemical Environment (C-H Skeleton) NMR->INFO_NMR MS Mass Spectrometry (HRMS) INFO_MS Molecular Formula (from accurate mass) MS->INFO_MS FTIR FTIR Spectroscopy INFO_FTIR Functional Groups (N-H, C-F, C=C, etc.) FTIR->INFO_FTIR EA Elemental Analysis (CHNF) INFO_EA Elemental Ratios (%C, %H, %N, %F) EA->INFO_EA XRAY X-ray Crystallography INFO_XRAY Definitive 3D Structure (Bond lengths & angles) XRAY->INFO_XRAY CONFIRMED Unambiguous Structure of This compound INFO_NMR->CONFIRMED Corroborates INFO_MS->CONFIRMED Corroborates INFO_FTIR->CONFIRMED Corroborates INFO_EA->CONFIRMED Corroborates INFO_XRAY->CONFIRMED Definitively Proves

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide presents a comprehensive, field-proven protocol for conducting a comparative molecular docking study of 5-(Difluoromethoxy)-1H-indazole and its structural analogs. The primary objective is to elucidate the potential structure-activity relationships (SAR) of these compounds as inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in various human cancers.[3][4] The methodologies detailed herein are designed to be self-validating, ensuring scientific rigor from initial protein preparation to final data interpretation. We will leverage industry-standard software to predict binding affinities, identify key molecular interactions, and provide a framework for prioritizing compounds for further in vitro validation.

Introduction: Rationale and Scientific Context

The dysregulation of the c-Met receptor tyrosine kinase signaling pathway is a well-established driver in the progression of numerous cancers.[3] This makes c-Met a highly attractive target for the development of small molecule inhibitors. The indazole core is a frequent motif in many potent kinase inhibitors, valued for its ability to form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[3][5][6] this compound represents a lead compound of interest. The difluoromethoxy group can significantly alter physicochemical properties such as lipophilicity and metabolic stability, potentially enhancing its drug-like characteristics.

Computational molecular docking has become an indispensable tool in rational drug design, allowing for the rapid, cost-effective evaluation of putative inhibitors by predicting their binding modes and affinities.[7] This guide provides a systematic approach to compare this compound with a curated set of related analogs, each featuring a distinct substitution pattern. By correlating the predicted binding energies and interaction patterns with structural modifications, we aim to derive valuable SAR insights that can guide the design of next-generation c-Met inhibitors.

Selected Compounds for Comparative Analysis:

  • Lead Compound: this compound

  • Analog 1: 1H-Indazole (unsubstituted core)

  • Analog 2: 5-Methoxy-1H-indazole (comparison of methoxy vs. difluoromethoxy)

  • Analog 3: 5-Nitro-1H-indazole (electron-withdrawing group)

  • Analog 4: 5-Amino-1H-indazole (electron-donating group)

  • Reference Inhibitor: A known co-crystallized c-Met inhibitor (e.g., Crizotinib, if appropriate PDB structure is used) for validation.

Detailed Materials and Methods

This section outlines a rigorous, step-by-step protocol. The causality behind each choice is explained to ensure the process is both transparent and reproducible.

Software and Hardware
  • Molecular Visualization and Preparation: UCSF Chimera or BIOVIA Discovery Studio Visualizer[8][9]

  • Molecular Docking: AutoDock Vina[10]

  • Post-Docking Interaction Analysis: Protein-Ligand Interaction Profiler (PLIP)[11][12][13][14][15]

  • Hardware: A workstation with a multi-core CPU (e.g., Intel Core i5 or higher) and at least 4GB of RAM is sufficient for these tasks.[16]

Experimental Workflow Overview

The entire computational workflow is designed to ensure data integrity and logical progression from setup to analysis.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_exec Execution Phase cluster_out Output PDB_Select 1. Target Selection (c-Met Kinase PDB) Prot_Prep 2. Receptor Preparation (Remove water, add hydrogens) PDB_Select->Prot_Prep Grid_Gen 4. Grid Box Generation (Define binding site) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation (2D to 3D, energy minimization) Docking 6. Comparative Docking (Dock all analogs) Lig_Prep->Docking Re_Dock 5. Protocol Validation (Re-dock native ligand) Grid_Gen->Re_Dock Re_Dock->Docking Validation OK? (RMSD < 2Å) Analysis 7. Post-Docking Analysis (PLIP Interaction Profiling) Docking->Analysis SAR 8. SAR Interpretation Analysis->SAR

Caption: A flowchart of the comparative molecular docking workflow.

Step-by-Step Protocol

Step 1: Receptor Structure Preparation The quality of the initial protein structure is paramount for a successful docking study.[17]

  • Obtain Structure: Download the X-ray crystal structure of human c-Met kinase from the Protein Data Bank (PDB). Select a high-resolution structure (< 2.5 Å) that contains a co-crystallized inhibitor.

  • Clean Structure: Load the PDB file into UCSF Chimera or Discovery Studio.[8] Remove all water molecules and any non-essential ions or co-factors. Retain only the protein chain(s) and the co-crystallized ligand (for validation purposes).

  • Prepare Protein: Use the software's protein preparation utility (e.g., Dock Prep in Chimera).[9][18] This critical step involves:

    • Adding polar hydrogen atoms.

    • Assigning partial charges (e.g., AMBER ff14SB for protein, Gasteiger for ligands).

    • Repairing any missing side chains or loops if necessary.

  • Save for Docking: Save the prepared protein structure in the PDBQT format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.[19]

Step 2: Ligand Preparation

  • Create 2D Structures: Draw the 2D structures of this compound and the selected analogs using software like ChemSketch or MarvinSketch.

  • Convert to 3D and Optimize: Convert the 2D structures to 3D. It is crucial to perform an energy minimization step using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.[20]

  • Assign Charges and Define Torsions: Load the 3D structures into AutoDock Tools.[21] Assign Gasteiger charges and define the rotatable bonds. The flexibility of the ligand is a key parameter in the docking simulation.[22][23]

  • Save for Docking: Save each prepared ligand in the PDBQT file format.[24]

Step 3: Docking Protocol Validation (Self-Validating System) To ensure the trustworthiness of our docking protocol, we must first validate it by reproducing the known binding pose of the co-crystallized inhibitor.

  • Grid Box Generation: Define the search space for the docking simulation. This is typically a 3D grid box centered on the co-crystallized ligand in the active site.[21] The size of the box should be large enough to accommodate the ligands and allow for rotational and translational movements. A common size is a 20x20x20 Å cube.

  • Re-Docking: Dock the prepared co-crystallized ligand back into the receptor's active site using AutoDock Vina.[25]

  • Calculate RMSD: Compare the predicted pose of the re-docked ligand with its original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the two poses. A protocol is considered validated if the RMSD is less than 2.0 Å. [25]

Step 4: Comparative Docking and Post-Docking Analysis

  • Execute Docking: Once the protocol is validated, perform the docking simulation for the lead compound and all its analogs using the same grid parameters.[26] AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Analyze Interactions: For the top-ranked pose of each compound, use the PLIP web server or standalone tool to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, π-stacking) between the ligand and the protein.[11][12][14]

Expected Results and Data Interpretation

The quantitative output from the docking simulations should be organized systematically to facilitate comparison and SAR analysis.

Table 1: Predicted Docking Results for Indazole Analogs against c-Met Kinase

Compound NameStructureBinding Affinity (kcal/mol)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic/Other)
This compound [Insert 2D Structure]-8.5MET1160, LYS1110VAL1092, ALA1108, LEU1140
1H-Indazole [Insert 2D Structure]-6.2MET1160VAL1092, ALA1108
5-Methoxy-1H-indazole [Insert 2D Structure]-7.8MET1160, LYS1110VAL1092, ALA1108, LEU1140
5-Nitro-1H-indazole [Insert 2D Structure]-7.1MET1160, TYR1159VAL1092, ALA1108
5-Amino-1H-indazole [Insert 2D Structure]-7.5MET1160, ASP1222VAL1092, ALA1108
Reference Inhibitor [Insert 2D Structure]-9.5MET1160, GLY1163VAL1092, ALA1108, LEU1221

(Note: The data in this table is hypothetical and for illustrative purposes only.)

Interpreting the Results:

  • Binding Affinity: A more negative value indicates a stronger predicted binding affinity. We would hypothesize that this compound has a stronger binding affinity than its non-fluorinated methoxy analog, potentially due to favorable interactions of the fluorine atoms.

  • Molecular Interactions: The true value of docking lies in understanding the specific interactions that drive binding. The indazole core is expected to form a key hydrogen bond with the hinge region residue MET1160, a canonical interaction for kinase inhibitors.[3] The substituent at the 5-position will project into a deeper pocket, and its properties will dictate additional interactions. For instance, the difluoromethoxy group might engage in hydrophobic contacts or weak hydrogen bonds that are not possible with a simple methoxy group.

G cluster_protein c-Met Kinase Active Site Met1160 MET1160 (Hinge Region) Lys1110 LYS1110 Val1092 VAL1092 (Hydrophobic Pocket) Leu1140 LEU1140 (Hydrophobic Pocket) Ligand 5-(Difluoromethoxy) -1H-Indazole Ligand->Met1160 H-Bond (Indazole N-H) Ligand->Lys1110 H-Bond (Difluoro-O) Ligand->Val1092 Hydrophobic Ligand->Leu1140 Hydrophobic

Caption: A diagram of hypothetical key interactions for the lead compound.

Discussion and Future Outlook

This comparative docking study provides a robust computational framework for prioritizing indazole-based analogs for synthesis and biological evaluation. The predicted binding affinities and interaction patterns generate testable hypotheses. For example, if the difluoromethoxy group consistently shows improved binding affinity across different scaffolds, this would strongly suggest its importance for c-Met inhibition.

The results from this in silico analysis should be viewed as predictive models. The next logical step is to synthesize these compounds and validate the computational findings through in vitro kinase inhibition assays. Promising candidates would then progress to cell-based assays and further preclinical development. This iterative cycle of computational design, chemical synthesis, and biological testing is the cornerstone of modern, efficient drug discovery.

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  • How to Dock Your Own Drug.Chemistry LibreTexts.
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  • Learn Maestro: Preparing protein structures.YouTube.
  • Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
  • DOCKING TUTORIAL.University of Lille.
  • New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and comput
  • Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction.ProQuest.
  • An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit.PubMed.
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Head-to-Head Comparison of Synthetic Routes to 5-(Difluoromethoxy)-1H-indazole: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Difluoromethoxy)-1H-indazole is a crucial building block in medicinal chemistry, forming the core scaffold of numerous pharmacologically active compounds. Its unique difluoromethoxy substituent often imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and improved target binding affinity. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to researchers in drug discovery and development.

This guide provides a head-to-head comparison of two distinct synthetic strategies for the preparation of this compound. Each route is analyzed for its advantages and disadvantages, with detailed experimental protocols and supporting data to aid chemists in selecting the most suitable method for their specific needs.

Route 1: Linear Synthesis via Diazotization and Cyclization of a Substituted Aniline

This classical yet reliable approach constructs the indazole ring from a suitably substituted aniline precursor. The synthesis begins with a commercially available starting material and proceeds through a series of well-established transformations.

Causality Behind Experimental Choices

The strategic foundation of this route lies in the sequential functionalization of an aromatic ring to install the necessary substituents for the final indazole ring formation. The choice of a diazotization-cyclization reaction is a well-precedented and effective method for constructing the pyrazole ring of the indazole system from an ortho-substituted aniline. The difluoromethoxy group is introduced early in the sequence to avoid potential complications with this functional group during the more reactive cyclization step.

Experimental Protocol

Step 1: Synthesis of 4-(Difluoromethoxy)aniline

The synthesis commences with the difluoromethylation of 4-nitrophenol. The resulting 1-(difluoromethoxy)-4-nitrobenzene is then reduced to the corresponding aniline.

  • Difluoromethylation of 4-Nitrophenol: 4-Nitrophenol is reacted with a difluoromethylating agent, such as sodium chlorodifluoroacetate, in a suitable solvent like DMF. This reaction introduces the desired difluoromethoxy group onto the phenolic oxygen.

  • Reduction of 1-(Difluoromethoxy)-4-nitrobenzene: The nitro group is then reduced to an amine using standard reducing agents like hydrazine in the presence of a catalyst such as ferric oxide and activated carbon[1]. This provides the key intermediate, 4-(difluoromethoxy)aniline[2][3].

Step 2: Synthesis of 4-(Difluoromethoxy)-2-methylaniline

Step 3: Diazotization and Cyclization to this compound

The final step involves the formation of the indazole ring. The 4-(difluoromethoxy)-2-methylaniline is treated with a diazotizing agent, such as isoamyl nitrite, in an acidic medium. The resulting diazonium salt undergoes spontaneous intramolecular cyclization to afford the target this compound. This type of reaction is a known method for the synthesis of substituted indazoles[4].

Data Summary
StepStarting MaterialKey ReagentsProductReported Yield (%)
1a4-NitrophenolSodium chlorodifluoroacetate, DMF1-(Difluoromethoxy)-4-nitrobenzeneHigh
1b1-(Difluoromethoxy)-4-nitrobenzeneHydrazine, Fe2O3, Activated Carbon4-(Difluoromethoxy)anilineHigh[1]
24-(Difluoromethoxy)aniline(Not specified)4-(Difluoromethoxy)-2-methylaniline(Estimated)
34-(Difluoromethoxy)-2-methylanilineIsoamyl nitrite, AcidThis compoundModerate to High[4]
Visualization of Route 1

Route_1_Synthesis_of_5_Difluoromethoxy_1H_indazole cluster_step1 Step 1: Synthesis of 4-(Difluoromethoxy)aniline cluster_step2 Step 2: Ortho-Methylation cluster_step3 Step 3: Indazole Formation 4_Nitrophenol 4-Nitrophenol 1_Difluoromethoxy_4_nitrobenzene 1-(Difluoromethoxy)- 4-nitrobenzene 4_Nitrophenol->1_Difluoromethoxy_4_nitrobenzene Difluoromethylation 4_Difluoromethoxyaniline 4-(Difluoromethoxy)aniline 1_Difluoromethoxy_4_nitrobenzene->4_Difluoromethoxyaniline Reduction 4_Difluoromethoxy_2_methylaniline 4-(Difluoromethoxy)- 2-methylaniline 4_Difluoromethoxyaniline->4_Difluoromethoxy_2_methylaniline Ortho-Methylation 5_Difluoromethoxy_1H_indazole 5-(Difluoromethoxy)- 1H-indazole 4_Difluoromethoxy_2_methylaniline->5_Difluoromethoxy_1H_indazole Diazotization & Cyclization

Caption: Synthetic pathway for Route 1.

Route 2: Convergent Synthesis via Functionalization of a Pre-formed Indazole Core

This alternative strategy involves the synthesis of a functionalized indazole intermediate which is then converted to the target molecule in the final step. This approach can offer advantages in terms of convergency and the ability to introduce the difluoromethoxy group at a later stage.

Causality Behind Experimental Choices

The logic of this route is to first construct the core indazole heterocycle with a handle for subsequent functionalization. A hydroxyl group at the 5-position serves as an excellent precursor for the introduction of the difluoromethoxy moiety. This late-stage functionalization can be advantageous if the difluoromethoxy group is sensitive to the conditions required for indazole ring formation.

Experimental Protocol

Step 1: Synthesis of 5-Hydroxy-1H-indazole

There are several established methods for the synthesis of 5-hydroxy-1H-indazole. A common approach involves the reaction of 4-methoxyaniline.

Step 2: Difluoromethylation of 5-Hydroxy-1H-indazole

The final step is the introduction of the difluoromethoxy group. This is achieved by reacting 5-hydroxy-1H-indazole with a suitable difluoromethylating agent. A modern and efficient method for the difluoromethylation of phenols involves the use of sodium 2-chloro-2,2-difluoroacetate in the presence of a copper catalyst[5].

Data Summary
StepStarting MaterialKey ReagentsProductReported Yield (%)
14-Methoxyaniline(Various)5-Hydroxy-1H-indazole(Varies with method)
25-Hydroxy-1H-indazoleSodium 2-chloro-2,2-difluoroacetate, Cu catalystThis compoundHigh[5]
Visualization of Route 2

Route_2_Synthesis_of_5_Difluoromethoxy_1H_indazole cluster_step1 Step 1: Synthesis of 5-Hydroxy-1H-indazole cluster_step2 Step 2: Difluoromethylation Starting_Material Suitable Precursor (e.g., 4-Methoxyaniline) 5_Hydroxy_1H_indazole 5-Hydroxy-1H-indazole Starting_Material->5_Hydroxy_1H_indazole Indazole Formation 5_Difluoromethoxy_1H_indazole 5-(Difluoromethoxy)- 1H-indazole 5_Hydroxy_1H_indazole->5_Difluoromethoxy_1H_indazole Difluoromethylation

Caption: Synthetic pathway for Route 2.

Head-to-Head Comparison

FeatureRoute 1: Linear SynthesisRoute 2: Convergent Synthesis
Starting Materials Readily available, simple aromatics (e.g., 4-nitrophenol).Requires synthesis of a functionalized indazole (e.g., 5-hydroxy-1H-indazole).
Number of Steps Potentially longer linear sequence.Fewer steps from the key indazole intermediate.
Scalability Generally scalable, with well-understood reactions.Scalability may depend on the efficiency of the indazole formation and the cost of the difluoromethylating agent.
Key Challenge The ortho-methylation of the aniline intermediate may require optimization.The synthesis of the starting 5-hydroxy-1H-indazole may have its own challenges depending on the chosen method.
Flexibility Less flexible for late-stage diversification.Allows for late-stage introduction of the difluoromethoxy group, potentially enabling the synthesis of analogues.
Overall Yield Dependent on the efficiency of each step in the linear sequence.Can be higher if the key indazole intermediate is prepared in good yield.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

  • Route 1 is a classic, linear approach that relies on fundamental and well-established organic transformations. It is a strong choice when starting from simple, inexpensive materials and when a robust, scalable process is the primary concern.

  • Route 2 offers a more convergent and potentially more flexible strategy. It is particularly advantageous for medicinal chemistry applications where late-stage functionalization and the synthesis of analogues are desired.

The optimal choice of synthetic route will ultimately depend on the specific requirements of the research program, including the scale of the synthesis, the availability of starting materials and reagents, and the need for synthetic flexibility.

References

  • Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. Accessed January 16, 2026.
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  • Vora, J. J., et al. An improved synthesis of 2-mercapto-5-difluoromethoxy-1H-benzimidazole: An important medicinal intermediate. Prime Scholars Library. Accessed January 16, 2026. [Link]

  • MDPI. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Accessed January 16, 2026. [Link]

  • ResearchGate. A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Accessed January 16, 2026. [Link]

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  • Google Patents. Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Accessed January 16, 2026.
  • Google Patents. Preparation method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Accessed January 16, 2026.
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  • Google Patents. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-. Accessed January 16, 2026.
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A Comparative Guide to the Pharmacokinetic Profile of 5-(Difluoromethoxy)-1H-indazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the 5-(Difluoromethoxy)-1H-indazole Scaffold

The 1H-indazole core is a bioisostere of indole and is recognized for its ability to form key interactions with a variety of biological targets.[4] The 5-(difluoromethoxy) substitution is particularly attractive in medicinal chemistry for several reasons:

  • Metabolic Stability: The difluoromethyl group is generally more resistant to oxidative metabolism compared to a methoxy group, potentially leading to a longer half-life and improved oral bioavailability.

  • Lipophilicity and Solubility: The fluorine atoms can modulate the lipophilicity of the molecule, impacting its solubility, permeability, and plasma protein binding.

  • Target Engagement: The electronic properties of the difluoromethoxy group can influence the binding affinity of the molecule to its target protein.

Understanding the interplay of these factors is crucial for designing indazole-based drug candidates with optimal pharmacokinetic characteristics.

Comparative Pharmacokinetic Analysis of Indazole Analogs

To illustrate the impact of structural modifications on the pharmacokinetic profile of indazole derivatives, we present a comparative analysis of a series of indazole arylsulfonamides developed as allosteric antagonists of the CC-Chemokine Receptor 4 (CCR4).[3] This series provides a valuable case study for understanding how substitutions on the indazole core and its appended moieties influence key PK parameters.

Table 1: Comparative in vivo Pharmacokinetic Parameters of Indazole Arylsulfonamide Analogs in Rats

CompoundN1-SubstituentC4-SubstituentOral Bioavailability (F%)Clearance (CL) (mL/min/kg)Volume of Distribution (Vdss) (L/kg)Half-life (t1/2) (h)
Analog 1 3-cyanobenzylMethoxy25152.52.0
Analog 2 3-(aminomethyl)benzylMethoxy<5403.01.0
Analog 3 3-(morpholinomethyl)benzylMethoxy60101.51.5
Analog 4 3-(piperazinylmethyl)benzylMethoxy10504.01.2
Analog 5 3-cyanobenzylHydroxy15252.81.5
Analog 6 3-(morpholinomethyl)benzylHydroxy50121.81.8
Analog 7 3-cyanobenzylFluoro30202.21.3
Analog 8 3-(morpholinomethyl)benzylFluoro7081.22.0
Analog 9 4-cyanobenzylMethoxy20182.01.5
Analog 10 4-(morpholinomethyl)benzylMethoxy55111.61.7

Data presented is a representative adaptation from published studies on indazole arylsulfonamides for illustrative purposes.[3]

Expert Insights into Structure-Pharmacokinetic Relationships:

  • Impact of N1-Substituent Basicity on Oral Bioavailability: A clear trend is observed where analogs with strongly basic amino groups in the N1-substituent (e.g., aminomethyl and piperazinylmethyl) exhibit low oral bioavailability.[3] This is likely due to poor absorption and/or high first-pass metabolism. In contrast, less basic substituents like the morpholinomethyl group lead to significantly improved oral absorption.[3]

  • Influence of C4-Substituents: The nature of the substituent at the C4-position of the indazole ring also modulates the pharmacokinetic profile. The introduction of a fluoro group at this position (Analog 8) resulted in the highest oral bioavailability in this series, suggesting a favorable impact on absorption and/or metabolic stability.

  • Clearance and Volume of Distribution: Analogs with higher clearance generally exhibit a shorter half-life. The volume of distribution provides insights into the extent of tissue distribution. For instance, analogs with a larger Vdss, such as Analog 4, are likely more extensively distributed into tissues.

Experimental Protocol for an In Vivo Pharmacokinetic Study in Rats

To ensure the generation of reliable and reproducible pharmacokinetic data, a well-defined experimental protocol is paramount. The following is a detailed, step-by-step methodology for a typical oral pharmacokinetic study of an indazole analog in rats.

1. Animal Model and Acclimatization:

  • Species: Male Wistar rats (100-150g).[5]

  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the study, housed in a controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum.[5]

2. Formulation and Dosing:

  • Vehicle Preparation: For oral administration of poorly soluble compounds, a suspension in a vehicle such as 0.5% w/v carboxymethylcellulose (CMC) in water is commonly used.[5]

    • Weigh the required amount of the test compound.

    • Levigate the powder with a small amount of the vehicle to form a smooth paste.

    • Gradually add the remaining vehicle while triturating to achieve a uniform suspension at the desired concentration.

  • Dose Administration:

    • Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

    • Administer the compound suspension orally via gavage at a specific dose volume (e.g., 10 mL/kg).[5]

3. Blood Sample Collection:

  • Time Points: Collect blood samples (approximately 0.25 mL) from the tail vein at pre-dose (0 h) and at multiple time points post-dose, for example: 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours.

  • Anticoagulant: Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Plasma Preparation: Centrifuge the blood samples at 4°C (e.g., 3000 x g for 10 minutes) to separate the plasma.

  • Storage: Store the plasma samples at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: Utilize a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the test compound in plasma samples.

  • Sample Preparation: Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile) to the plasma samples, followed by centrifugation to remove precipitated proteins.

  • Calibration Curve: Prepare a calibration curve using a series of standard solutions of the test compound in blank plasma to enable accurate quantification.

5. Pharmacokinetic Analysis:

  • Software: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters: Determine parameters including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution (Vd), and terminal half-life (t1/2).

Experimental Workflow Diagram:

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis acclimatize Animal Acclimatization (Male Wistar Rats) formulate Compound Formulation (e.g., 0.5% CMC suspension) acclimatize->formulate fast Overnight Fasting formulate->fast dose Oral Gavage Administration fast->dose blood_collection Serial Blood Collection (0-24h) dose->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage bioanalysis LC-MS/MS Bioanalysis storage->bioanalysis pk_analysis Pharmacokinetic Analysis (NCA) bioanalysis->pk_analysis

Caption: A generalized workflow for an in vivo oral pharmacokinetic study in rats.

Understanding the ADME Profile of Indazole Analogs

The overall pharmacokinetic behavior of a drug is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.

Absorption: For orally administered drugs, absorption is primarily influenced by solubility and intestinal permeability. The lipophilicity of indazole analogs plays a critical role here.

Distribution: Once absorbed, the compound distributes throughout the body. Plasma protein binding is a key determinant of the extent of distribution. Highly protein-bound drugs generally have a lower volume of distribution.

Metabolism: The liver is the primary site of metabolism for many drugs, including indazole derivatives. Cytochrome P450 (CYP) enzymes are often involved in the biotransformation of these compounds.[6] Common metabolic pathways include:

  • Oxidation: Hydroxylation of the indazole ring or its substituents.

  • N-dealkylation: Cleavage of substituents from the indazole nitrogen.

  • Conjugation: Glucuronidation or sulfation of hydroxylated metabolites to facilitate excretion.

Excretion: The parent drug and its metabolites are eliminated from the body, primarily through the kidneys (urine) and/or the liver (bile and feces).

Representative ADME Pathway Diagram:

ADME_Pathway cluster_absorption Absorption (Oral) cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion GI_Tract GI Tract Bloodstream Systemic Circulation (Plasma Protein Binding) GI_Tract->Bloodstream Absorption Tissues Tissues & Target Site Bloodstream->Tissues Distribution Parent_Drug Parent Indazole Analog Bloodstream->Parent_Drug To Liver Tissues->Bloodstream Redistribution Metabolites Phase I Metabolites (Oxidation, N-dealkylation) via CYP450s Parent_Drug->Metabolites Kidney Kidney Parent_Drug->Kidney Conjugates Phase II Metabolites (Glucuronides, Sulfates) Metabolites->Conjugates Conjugates->Kidney Bile Bile Conjugates->Bile Urine Urine Kidney->Urine Renal Excretion Feces Feces Bile->Feces Biliary Excretion

Caption: A generalized ADME pathway for orally administered indazole analogs.

Conclusion

The pharmacokinetic profile is a critical determinant of the therapeutic potential of any drug candidate. For the this compound class of compounds, careful consideration of the ADME properties is essential for successful drug development. This guide has provided a framework for understanding and comparing the pharmacokinetic profiles of indazole analogs, using a representative series to illustrate key structure-pharmacokinetic relationships. The detailed experimental protocol offers a robust starting point for conducting in vivo PK studies, ensuring the generation of high-quality, reproducible data. By integrating these principles, researchers can more effectively design and select this compound analogs with optimized pharmacokinetic properties for further preclinical and clinical development.

References

  • Procopiou, P. A., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(5), 1946–1960. [Link]

  • Guengerich, F. P. (2001). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. Chemical research in toxicology, 14(7), 827-836. [Link]

  • Cai, H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4992. [Link]

  • Hodgson, S. T., et al. (2013). Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(6), 562-567. [Link]

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  • Di Francesco, M. E., et al. (2020). A Narrative Review of the State of the Art of CCR4-Based Therapies in Cutaneous T-Cell Lymphomas: Focus on Mogamulizumab and Future Treatments. Antibodies, 9(4), 58. [Link]

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A Multi-Pronged Approach to Benchmarking the Selectivity of a Novel Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, the selectivity of a kinase inhibitor is a critical determinant of its therapeutic index. Off-target effects can lead to unforeseen toxicities, while a well-defined selectivity profile can be the hallmark of a successful therapeutic agent. This guide presents a comprehensive, multi-pronged strategy for benchmarking the selectivity of a novel compound, 5-(Difluoromethoxy)-1H-indazole, against established drugs.

For the purpose of this illustrative guide, we will hypothesize that an initial high-throughput screen has identified this compound as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a well-validated target in non-small cell lung cancer. Our goal is to build a detailed selectivity profile and compare it against two well-characterized EGFR inhibitors: Gefitinib, a first-generation selective EGFR inhibitor, and Lapatinib, a dual inhibitor of EGFR and HER2.

This guide will detail the experimental workflows, the rationale behind their selection, and the interpretation of the resulting data, providing a robust framework for researchers in the field.

The Cornerstone of Selectivity: In Vitro Kinase Profiling

The initial step in understanding the selectivity of a novel inhibitor is to assess its activity against a broad panel of kinases. This provides a global view of the compound's interaction with the human kinome.

Rationale

A comprehensive in vitro kinase panel, often comprising several hundred kinases, allows for the quantitative determination of the half-maximal inhibitory concentration (IC50) against a wide array of targets. This unbiased approach is crucial for identifying both intended and unintended targets, which may not be predictable from sequence homology alone. Comparing the IC50 values for the primary target (EGFR) with those of other kinases provides a quantitative measure of selectivity.

Experimental Protocol: Broad Kinase Panel Assay
  • Compound Preparation : Prepare stock solutions of this compound, Gefitinib, and Lapatinib in 100% DMSO. A 10-point, 3-fold serial dilution is then prepared for each compound.

  • Assay Plate Preparation : Dispense the diluted compounds into a multi-well assay plate.

  • Kinase and Substrate Addition : Add the recombinant human kinases and their respective substrates to the wells.

  • Initiation of Reaction : The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature.

  • Detection : The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is often done using a luminescence-based or fluorescence-based detection method.

  • Data Analysis : The raw data is converted to percent inhibition, and the IC50 values are calculated using a non-linear regression model.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_analysis Data Analysis compound_prep Compound Preparation (10-point serial dilution) plate_prep Assay Plate Preparation compound_prep->plate_prep kinase_add Addition of Kinase and Substrate plate_prep->kinase_add atp_add Initiation with ATP kinase_add->atp_add incubation Incubation atp_add->incubation detection Detection of Phosphorylation incubation->detection data_analysis IC50 Calculation detection->data_analysis

Caption: Workflow for a typical in vitro kinase panel assay.

Data Presentation

The selectivity data can be effectively summarized in a table comparing the IC50 values for key kinases.

KinaseThis compound IC50 (nM)Gefitinib IC50 (nM)Lapatinib IC50 (nM)
EGFR 5.2 25.7 10.2
HER28,500>10,00012.4
ABL1>10,000>10,0003,600
SRC2,300>10,000250
LCK>10,000>10,000>10,000

Note: The data presented here is hypothetical for illustrative purposes.

Confirming Target Engagement in a Cellular Context: Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential, they do not fully recapitulate the complex environment inside a cell. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify that a compound binds to its intended target in a cellular context.

Rationale

CETSA is based on the principle that the binding of a ligand, such as a small molecule inhibitor, stabilizes the target protein, leading to an increase in its thermal stability. By heating intact cells or cell lysates to various temperatures, one can observe a shift in the melting curve of the target protein in the presence of the ligand compared to a vehicle control. This provides direct evidence of target engagement.

Experimental Protocol: CETSA
  • Cell Culture and Treatment : Culture a relevant cell line (e.g., A431, an EGFR-overexpressing cell line) to confluency. Treat the cells with the test compounds or a vehicle control for a specified period.

  • Heating : Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the samples to a range of temperatures.

  • Cell Lysis and Protein Quantification : Lyse the cells to release the proteins. The soluble fraction, containing the non-denatured proteins, is separated from the precipitated, denatured proteins by centrifugation.

  • Western Blot Analysis : The amount of the target protein (EGFR) remaining in the soluble fraction is quantified by Western blotting using a specific antibody.

  • Data Analysis : The band intensities are quantified, and melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.

G cluster_cell_prep Cell Preparation cluster_heating_lysis Thermal Challenge & Lysis cluster_detection_analysis Detection & Analysis cell_culture Cell Culture compound_treatment Compound Treatment cell_culture->compound_treatment heating Heating to Various Temperatures compound_treatment->heating lysis Cell Lysis heating->lysis centrifugation Separation of Soluble and Precipitated Proteins lysis->centrifugation western_blot Western Blot for Target Protein centrifugation->western_blot data_analysis Generation of Melting Curves western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Unbiased Identification of Off-Targets: Whole-Proteome Mass Spectrometry

To gain a truly comprehensive understanding of a compound's selectivity, an unbiased approach that surveys the entire proteome for potential off-targets is invaluable. Chemical proteomics, a branch of mass spectrometry, is a powerful tool for this purpose.

Rationale

This approach typically involves immobilizing a derivative of the compound of interest onto a solid support (e.g., beads) to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate. The bound proteins are subsequently identified and quantified by mass spectrometry. By comparing the proteins pulled down by the active compound with those pulled down by a structurally similar but inactive control, one can identify specific off-targets.

Experimental Protocol: Chemical Proteomics Pulldown
  • Synthesis of Affinity Probe : Synthesize a derivative of this compound with a linker suitable for immobilization.

  • Immobilization : Covalently attach the affinity probe to a solid support (e.g., agarose beads).

  • Cell Lysis and Incubation : Prepare a lysate from a relevant cell line and incubate it with the affinity matrix.

  • Washing and Elution : Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Sample Preparation for Mass Spectrometry : The eluted proteins are digested into peptides.

  • LC-MS/MS Analysis : The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis : The mass spectrometry data is used to identify and quantify the proteins that were pulled down by the affinity probe.

G cluster_probe_prep Probe Preparation cluster_pulldown Affinity Pulldown cluster_ms_analysis Mass Spectrometry Analysis synthesis Synthesis of Affinity Probe immobilization Immobilization on Beads synthesis->immobilization incubation Incubation with Affinity Matrix immobilization->incubation lysis Cell Lysis lysis->incubation washing Washing incubation->washing elution Elution of Bound Proteins washing->elution digestion Protein Digestion elution->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Protein Identification and Quantification lcms->data_analysis

Caption: Workflow for chemical proteomics-based off-target identification.

Conclusion

Benchmarking the selectivity of a novel kinase inhibitor is a multifaceted process that requires the integration of data from orthogonal assays. By combining broad in vitro kinase profiling, cellular target engagement assays like CETSA, and unbiased whole-proteome approaches, a comprehensive and reliable selectivity profile for this compound can be established. This multi-pronged strategy not only provides a robust comparison against known drugs but also de-risks the progression of the compound in the drug development pipeline by providing an early and in-depth understanding of its potential off-target liabilities.

References

  • Kinase Profiling : Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Cellular Thermal Shift Assay (CETSA) : Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Chemical Proteomics : Bantscheff, M., et al. (2012). Chemoproteomics profiling of kinases. Methods in Molecular Biology, 795, 47–68. [Link]

  • EGFR as a Drug Target : Seshacharyulu, P., et al. (2012). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets, 16(1), 15–31. [Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, safety-driven protocol for the proper disposal of 5-(Difluoromethoxy)-1H-indazole. As a fluorinated heterocyclic compound, it requires specific handling and disposal procedures to ensure laboratory safety, regulatory compliance, and environmental protection. This guide is intended for laboratory personnel, including researchers, scientists, and technicians actively engaged in chemical synthesis and drug development.

Part 1: Core Principles and Hazard Assessment

The foundation of safe disposal is a thorough understanding of the substance's chemical nature and associated hazards. This compound is a halogenated organic compound. This classification is critical as it dictates the required waste stream and disposal methodology.

1.1. Primary Hazard Classification

Based on data from analogous compounds, this compound should be handled as a hazardous substance. The primary concerns include:

  • Skin Irritation: Causes skin irritation.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2][3]

  • Harmful if Swallowed: The compound is considered harmful if ingested.[2]

1.2. The Causality Behind Disposal Choices

The presence of fluorine atoms classifies this compound as a halogenated organic waste .[4] This is the single most important factor in its disposal. Halogenated waste streams are segregated for several reasons:

  • Specific Treatment Required: These compounds often require high-temperature incineration at specialized, regulated facilities to ensure complete destruction and prevent the formation of toxic byproducts.[4]

  • Incompatibility: Mixing halogenated compounds with other waste types, such as non-halogenated solvents or acids, can lead to dangerous reactions or complicate the disposal process.[5][6] For example, some halogenated solvents can degrade to form acids, which can corrode metal waste containers.[5]

  • Environmental Persistence: Improper disposal, especially down the drain, is strictly prohibited.[5][7] Many fluorinated organic compounds are persistent in the environment and can have long-lasting harmful effects on aquatic life.[8]

Therefore, all waste containing this compound, including pure compound, solutions, and contaminated materials, must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) department.

Part 2: Safety Protocols and Personal Protective Equipment (PPE)

Before beginning any work that will generate waste, it is essential to establish a safe operating environment. All handling of this compound and its waste should occur within a certified chemical fume hood to minimize inhalation exposure.[9][10]

Table 1: Required Personal Protective Equipment (PPE)

EquipmentSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Always check the manufacturer's compatibility chart.To prevent skin contact and absorption.[1][9]
Eye Protection Safety goggles and/or a full-face shield.To protect eyes from splashes or dust.[1][9]
Protective Clothing A fully buttoned laboratory coat and closed-toe shoes.To prevent contamination of personal clothing.[3]
Respiratory Protection A NIOSH-approved respirator may be required if dust or aerosols are generated outside a fume hood. Use requires enrollment in a respiratory protection program.[9][10]To prevent inhalation of airborne particles.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of waste containing this compound.

Step 1: Waste Segregation

  • Action: Designate a specific waste container exclusively for "Halogenated Organic Waste."[4][11]

  • Causality: This is the most critical step. Do not mix this waste with non-halogenated solvents (like acetone, hexane, or ethanol), strong acids, bases, or metal-containing waste.[6] Proper segregation prevents chemical reactions and ensures the waste can be sent to the correct disposal facility.

Step 2: Select a Compatible Waste Container

  • Action: Obtain an appropriate hazardous waste container from your institution's EHS department. This is typically a high-density polyethylene (HDPE) or other chemically resistant plastic carboy or bottle.[5][12]

  • Causality: The use of plastic containers is crucial as halogenated compounds can degrade to form corrosive acids that can compromise metal containers.[5] The container must have a secure, threaded cap to prevent spills and vapor release.[11]

Step 3: Proper Labeling

  • Action: Before adding any waste, affix a completed "Hazardous Waste" tag to the container.[12] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "Waste this compound." Do not use abbreviations.[11]

    • List all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., Toxic, Irritant).

  • Causality: Accurate labeling is a regulatory requirement and is essential for the safety of everyone who will handle the container. It communicates the contents and associated dangers, ensuring proper storage and final disposal.

Step 4: Waste Accumulation

  • Action: Add waste to the container in a chemical fume hood.[12] Keep the container closed at all times except when actively adding waste.[11]

  • Causality: Keeping the container sealed minimizes the release of potentially harmful vapors into the laboratory environment.

Step 5: Safe Storage

  • Action: Store the waste container in a designated Satellite Accumulation Area (SAA).[12] The SAA should be in a well-ventilated area, away from heat sources, and within secondary containment (such as a large plastic tub) to contain any potential leaks.[5][10]

  • Causality: Designated and contained storage prevents accidental spills from spreading and keeps incompatible materials safely separated.

Step 6: Final Disposal

  • Action: When the container is approximately 75% full or is no longer needed, arrange for pickup by contacting your institution's EHS department.[12] Follow their specific procedures for waste collection requests.

  • Causality: EHS professionals are trained to handle, transport, and manage the final disposal of hazardous waste in compliance with all local, state, and federal regulations.

Part 4: Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_protocol Disposal Protocol cluster_emergency Emergency Spill A Waste Generated: This compound B Consult Safety Data Sheet (SDS) & Institutional Guidelines A->B START C Don Personal Protective Equipment (PPE) B->C D Identify as 'Halogenated Organic Waste' C->D K Small, Manageable Spill C->K L Large Spill C->L E Select Compatible (e.g., HDPE) Container D->E F Affix Completed 'Hazardous Waste' Label E->F G Accumulate Waste in Chemical Fume Hood F->G H Keep Container Securely Closed When Not in Use G->H I Store in Designated SAA with Secondary Containment H->I J Contact EHS for Pickup (Container < 75% Full) I->J END M Absorb with Inert Material, Collect, Label, & Decontaminate K->M N Evacuate Area, Notify Others, Call EHS L->N

Caption: Disposal workflow for this compound waste.

Part 5: Emergency Procedures for Spills

In the event of an accidental release, prompt and correct action is critical.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, wear appropriate PPE, absorb the material with an inert absorbent (such as vermiculite or sand), and place it in a sealed, compatible container.[3][5] Label the container as hazardous waste and arrange for disposal.

  • Large Spills: For any large spill, or if you are not trained or comfortable with the cleanup, evacuate the area immediately.[11] Alert others in the vicinity, secure the area to prevent entry, and contact your institution's EHS or emergency response team for assistance.[11]

By adhering to this comprehensive guide, you contribute to a safer laboratory environment and ensure that chemical waste is managed responsibly from creation to final disposal.

References

  • HAZARDOUS WASTE SEGREGATION , Bucknell University. [Link]

  • Halogenated Solvents , Washington State University, Environmental Health & Safety. [Link]

  • Halogenated Solvents in Laboratories , Temple University, Environmental Health and Radiation Safety. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure , Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Imidazole Standard Operating Procedure , Washington State University, Environmental Health & Safety. [Link]

  • 5-(Difluoromethoxy)-1H-benzimidazole-2-thiol PubChem Entry , National Center for Biotechnology Information. [Link]

  • Laboratory chemical waste disposal guidelines , University of Otago. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Difluoromethoxy)-1H-indazole

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides essential safety and logistical guidance for handling 5-(Difluoromethoxy)-1H-indazole. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide has been developed by synthesizing data from structurally similar fluorinated indazole and benzimidazole derivatives.[1][2][3] All personnel must treat this compound as a hazardous substance with the potential to cause skin, eye, and respiratory irritation, and possible harm if swallowed.[1][3] This guide is a foundational resource and must be supplemented by a comprehensive, site-specific risk assessment before any laboratory work begins.

Hazard Profile: Understanding the Risks

The primary hazards associated with compounds structurally related to this compound are well-defined and demand rigorous control measures. The core structure, an indazole ring, combined with a difluoromethoxy group, presents a profile that requires careful handling to prevent exposure.

  • Skin Irritation: Direct contact is likely to cause skin irritation.[1]

  • Serious Eye Irritation: The compound is expected to be a serious eye irritant, with potential for significant damage if contact occurs.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[1][2]

  • Harmful if Swallowed: Analogous compounds are classified as harmful if ingested.[1][3]

The presence of fluorine is a critical consideration. While fluorine substitution can enhance the metabolic stability and biological activity of molecules, making them valuable in drug development, it also necessitates a higher degree of caution.[4][5][6] The strong carbon-fluorine bond does not eliminate toxicity, and some fluorinated compounds can have harmful metabolites.[4]

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a reliable barrier against exposure. The following table outlines the minimum required PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant, powder-free glovesType: Nitrile or neoprene gloves are recommended for their broad chemical resistance.[7] Avoid thin, disposable vinyl gloves which offer minimal protection.[8] Practice: Use a double-gloving technique, especially for larger quantities or longer duration tasks. Inspect gloves for any signs of degradation or punctures before each use.[9] Change gloves every 30-60 minutes or immediately upon known or suspected contact.[8]
Eyes Safety glasses with side shields or chemical splash gogglesRationale: Protects against accidental splashes of solutions and airborne particles of the solid compound.[7][10] Standard prescription glasses are not a substitute for safety eyewear.
Face Face shieldRequirement: Must be worn in addition to safety glasses or goggles when there is a significant risk of splashing (e.g., when handling bulk quantities, preparing concentrated solutions, or during vigorous agitation).[7][9][10]
Body Professional laboratory coatSpecification: A clean, buttoned lab coat made of a suitable material is required to protect skin and personal clothing from contamination.[7]
Respiratory NIOSH-approved respiratorRequirement: Mandatory when handling the solid compound outside of a certified chemical fume hood or if there is any risk of dust or aerosol generation.[7] The specific type (e.g., N95, half-mask with appropriate cartridges) must be determined by a formal risk assessment based on the quantity and procedure.

Operational Plan: A Step-by-Step Procedural Guide

Adherence to a strict operational protocol is as critical as the PPE itself. The following workflows are designed to minimize exposure at every step.

Weighing and Handling of Solid Compound

The primary risk during this operation is the generation and inhalation of airborne dust.

  • Engineering Controls: All weighing and handling of the solid must be performed within a certified chemical fume hood or a powder containment balance enclosure.

  • Preparation: Don all required PPE (gloves, lab coat, safety goggles). Ensure a waste bag is prepared inside the fume hood for immediate disposal of contaminated items.

  • Aliquotting: Use a spatula to carefully transfer the desired amount of the compound to a tared weigh boat or container. Avoid any actions that could create dust, such as dropping the solid from a height.

  • Cleaning: After weighing, gently wipe the spatula and any surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth in the designated chemical waste bag.

  • Container Sealing: Securely close the main stock container and the container with the weighed compound before removing them from the fume hood.

Solution Preparation and Transfers

The primary risk shifts from dust inhalation to splashes and direct skin/eye contact.

  • Engineering Controls: All solution preparations and transfers should be conducted within a chemical fume hood.

  • PPE Configuration: Wear double gloves, a lab coat, and chemical splash goggles. A face shield is recommended if handling volumes greater than 50 mL.

  • Solvent Addition: Add the solvent to the vessel containing the solid compound slowly and carefully to avoid splashing.

  • Dissolution: Use magnetic stirring or gentle swirling to dissolve the solid. If sonication is required, ensure the vessel is capped.

  • Liquid Transfers: Use appropriate volumetric pipettes or cannulas for transfers to minimize the risk of spills and splashes.

  • Post-Transfer: After completing the transfer, rinse any reusable glassware that was in contact with the compound with a suitable solvent and collect the rinsate as hazardous waste.

Visualization of PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the specific task.

PPE_Selection_Workflow cluster_start Initiation cluster_assessment Risk Assessment cluster_ppe PPE Level Determination Start Task: Handling This compound Quantity Quantity of Compound? Start->Quantity Operation Operation Type? Quantity->Operation Small Scale (<1g) Quantity->Operation Large Scale (>1g) PPE_Low Standard PPE: - Lab Coat - Safety Glasses - Single Nitrile Gloves Operation->PPE_Low Solution Handling (Low Splash Risk) PPE_Medium Enhanced PPE: - Standard PPE - Double Gloves - Face Shield Operation->PPE_Medium Solution Handling (High Splash Risk) PPE_High Maximum Containment PPE: - Enhanced PPE - NIOSH Respirator Operation->PPE_High Solid Handling (Dust Risk)

Sources

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